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Core Science & Biosynthesis

Foundational

Physicochemical Characterization of 1-[3-(Aminomethyl)oxan-3-YL]ethan-1-OL: A Technical Guide for Fragment-Based Drug Discovery

Executive Summary Fragment-based drug discovery (FBDD) relies on the identification of low-molecular-weight compounds that efficiently sample chemical space and possess superior [1]. As a Senior Application Scientist, I...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Fragment-based drug discovery (FBDD) relies on the identification of low-molecular-weight compounds that efficiently sample chemical space and possess superior [1]. As a Senior Application Scientist, I approach the characterization of novel chemical entities not just as a checklist of properties, but as a predictive framework for their behavior in biological systems and downstream synthetic elaboration.

The compound [2] represents a highly valuable spiro-like building block. Featuring a conformationally restricted tetrahydropyran (oxane) ring, a primary aminomethyl group, and a secondary alcohol, it offers a high fraction of sp3-hybridized carbons (Fsp3). This three-dimensional character inherently improves aqueous solubility and metabolic stability compared to traditional flat, aromatic fragments, making it an ideal starting point for hit-to-lead optimization[1].

Structural and Physicochemical Profiling

Understanding the baseline properties of this molecule is critical for downstream assay design. The primary amine acts as a strong hydrogen bond donor and basic center, while the secondary alcohol and ether oxygen provide additional hydrogen bonding capabilities.

Causality Insight: The basic amine dictates the ionization state at physiological pH (7.4), meaning the molecule will be predominantly protonated. While this enhances aqueous solubility for high-concentration biochemical screening, it requires careful consideration regarding passive membrane permeability (LogD) during cellular assays.

Table 1: Summary of Physicochemical Properties
PropertyValue / DescriptionAnalytical Implication
Molecular Formula C8H17NO2Requires high-resolution mass spectrometry (HRMS) for exact mass confirmation.
Molecular Weight 159.23 g/mol [2]Fits the FBDD "Rule of 3" (MW < 300 Da)[1].
Predicted pKa (Amine) ~9.0 - 9.5Molecule will be >99% protonated at physiological pH (7.4).
LogP (Octanol/Water) < 1.0 (Estimated)High hydrophilicity; requires HILIC or specialized C18 columns for retention.
Hydrogen Bond Donors 3 (-NH2, -OH)Excellent for forming directed interactions within protein binding pockets.
Hydrogen Bond Acceptors 3 (-N, -O-, -OH)Contributes to high aqueous solubility.

Analytical Characterization Workflows

To ensure the integrity of the fragment before biological screening, rigorous structural validation is required. We adhere to [3], which mandate comprehensive specifications and test procedures for new chemical substances to ensure downstream reproducibility.

Workflow A 1-[3-(Aminomethyl)oxan-3-yl]ethan-1-ol (CAS: 1697134-32-9) B Structural ID (NMR, LC-MS) A->B C Physicochemical (pKa, LogD, Sol) A->C D Thermal Analysis (DSC, TGA) A->D E FBDD Library Integration B->E C->E D->E

Figure 1: Comprehensive physicochemical characterization workflow for FBDD integration.

Protocol 1: LC-MS Purity and Exact Mass Determination

Causality: We utilize Electrospray Ionization (ESI) in positive mode because the primary amine readily accepts a proton, yielding a strong[M+H]+ signal. A standard C18 column may struggle to retain this highly polar molecule; therefore, an aqueous-heavy gradient on a high-strength silica column is employed to prevent early elution in the void volume.

  • Sample Preparation: Dissolve 1.0 mg of the compound in 1.0 mL of LC-MS grade Methanol to create a 1 mg/mL stock. Dilute to 10 µg/mL in water.

  • Chromatography: Equip the system with a Waters Acquity UPLC HSS T3 column (2.1 x 100 mm, 1.8 µm) to enhance the retention of polar compounds.

  • Mobile Phase: Solvent A (0.1% Formic Acid in Water) and Solvent B (0.1% Formic Acid in Acetonitrile).

  • Gradient: 1% B to 50% B over 5 minutes. Flow rate: 0.4 mL/min. Column temperature: 40°C.

  • Detection: ESI+ mode. Capillary voltage: 3.0 kV. Scan range: m/z 50-500. Expected [M+H]+ at m/z 160.13.

  • Self-Validation System: Inject a blank (methanol) before and after the sample to rule out column carryover. Inject a caffeine standard (m/z 195.088) prior to the run to verify mass accuracy and detector calibration.

Solubility and pKa Determination

The ionization state of the aminomethyl group dictates both solubility and permeability. We determine the pKa via potentiometric titration and evaluate thermodynamic solubility using the shake-flask method, adhering to the principles outlined in [4].

Ionization N1 Protonated State (-NH3+) N2 Potentiometric Titration N1->N2 OH- addition N4 Lipophilicity (LogD pH 7.4) N1->N4 High Sol, Low Perm N3 Neutral State (-NH2) N2->N3 pKa ~9.5 N3->N4 Low Sol, High Perm

Figure 2: Causality between ionization state, potentiometric titration, and LogD profiling.

Protocol 2: Thermodynamic Aqueous Solubility (Shake-Flask Method)

Causality: Kinetic solubility assays (e.g., DMSO dilution) often result in supersaturation artifacts, leading to false-positive solubility readings. We employ the shake-flask method to achieve true thermodynamic equilibrium, which is critical for formulating high-concentration NMR screening buffers in FBDD without the risk of delayed precipitation[4].

  • Saturation: Add 10 mg of solid 1-[3-(Aminomethyl)oxan-3-yl]ethan-1-ol to 1.0 mL of 50 mM Phosphate Buffered Saline (PBS) at pH 7.4 in a glass vial.

  • Equilibration: Seal the vial and agitate on an orbital shaker at 300 rpm and 25.0 ± 0.1 °C for 48 hours to ensure complete thermodynamic equilibrium.

  • Phase Separation: Centrifuge the suspension at 15,000 x g for 20 minutes to pellet all undissolved material. Carefully extract the supernatant without disturbing the pellet.

  • Quantification: Dilute the supernatant 1:100 in the mobile phase and quantify the concentration using the validated LC-MS method against a 5-point calibration curve.

  • Self-Validation System: Measure the pH of the supernatant post-equilibration. Because the compound is a base, high concentrations dissolving into the buffer may raise the pH, artificially shifting the equilibrium toward the less soluble free-base form. If the final pH deviates by >0.1 units from 7.4, the buffer capacity was exceeded, and the assay must be repeated with a stronger buffer system.

Conclusion

The rigorous physicochemical characterization of 1-[3-(Aminomethyl)oxan-3-yl]ethan-1-ol ensures its reliability as a fragment in drug discovery campaigns. By understanding the causality between its structural features (the basic aminomethyl group and the polar oxane core) and its macroscopic properties (pKa, LogD, and solubility), researchers can rationally design downstream analogs with optimized pharmacokinetic profiles.

References

  • Final Concept Paper - ICH (Revision of the ICH Specification Guidelines Series Q6A and Q6B). Source: ich.org. URL: [Link]

  • OECD Test Guideline 107: Partition Coefficient (n-octanol/water): Shake Flask Method. Source: umwelt-online.de. URL: [Link]

  • What makes a good fragment in fragment-based drug discovery? Source: tandfonline.com. URL: [Link]

Sources

Exploratory

1-[3-(Aminomethyl)oxan-3-yl]ethan-1-ol Synthesis Pathway

Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, and Process Development Scientists Executive Summary & Structural Analysis[1] The compound 1-[3-(aminomethyl)oxan-3-yl]ethan-1-ol (als...

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, and Process Development Scientists

Executive Summary & Structural Analysis[1]

The compound 1-[3-(aminomethyl)oxan-3-yl]ethan-1-ol (also known as 1-[3-(aminomethyl)tetrahydro-2H-pyran-3-yl]ethanol) represents a high-value sp³-rich scaffold in modern drug discovery. Its structure features a tetrahydropyran (oxan) core with a quaternary carbon at position 3 , substituted by an aminomethyl group and a 1-hydroxyethyl moiety.

This specific arrangement offers unique pharmacological advantages:

  • Conformational Restriction: The quaternary center locks the orientation of the hydrogen bond donor/acceptor groups (amine and alcohol), potentially enhancing binding affinity to protein targets such as kinases or GPCRs.

  • Physicochemical Properties: The saturated ether ring improves metabolic stability compared to open-chain ethers, while the polar substituents enhance aqueous solubility (

    
    ).
    

This guide details a robust, modular synthesis pathway designed to construct the quaternary center efficiently while allowing for stereochemical control.

Retrosynthetic Analysis

The strategic disconnection relies on the functionalization of the C3 position of the tetrahydropyran ring. The quaternary center is best assembled via the


-alkylation of a nitrile precursor.
Strategic Disconnections:
  • C–N Disconnection: The primary amine is derived from a nitrile group via reduction.

  • C–C Disconnection (Quaternary Center): The 1-hydroxyethyl group is introduced via an aldol-type addition of a C3-lithiated nitrile species to acetaldehyde.

  • Ring Construction: The core tetrahydropyran ring is traced back to commercially available 3,4-dihydro-2H-pyran.

Retrosynthesis cluster_legend Legend Target 1-[3-(aminomethyl)oxan-3-yl]ethan-1-ol (Target Molecule) Intermediate1 3-(1-hydroxyethyl)oxane-3-carbonitrile (Key Intermediate) Target->Intermediate1 Nitrile Reduction (FGI) Precursor Oxane-3-carbonitrile (Tetrahydropyran-3-carbonitrile) Intermediate1->Precursor C-C Bond Formation (Aldol-type Alkylation) Start 3,4-Dihydro-2H-pyran (Commercial Starting Material) Precursor->Start Hydroboration / Cyanation key Blue: Target | Orange: Quaternary Assembly | Red: Core Activation | Green: Feedstock

Figure 1: Retrosynthetic logic flow from target to commercial feedstock.

Detailed Synthesis Protocol

Phase 1: Preparation of the Core (Tetrahydropyran-3-carbonitrile)

This phase converts the alkene of dihydropyran into a nitrile capable of forming a carbanion.

Step 1.1: Hydroboration-Oxidation [1]

  • Reagents: Borane-dimethyl sulfide complex (BH₃·DMS), NaOH, H₂O₂.[2]

  • Protocol: Treat 3,4-dihydro-2H-pyran with BH₃·DMS in THF at 0°C. Oxidative workup yields tetrahydropyran-3-ol .

  • Mechanism: Anti-Markovnikov addition places the hydroxyl group at the C3 position.

  • Checkpoint: Confirm absence of the C4-isomer (minor byproduct) via GC-MS.

Step 1.2: Activation and Cyanation

  • Reagents: Methanesulfonyl chloride (MsCl), Triethylamine (Et₃N); followed by NaCN.

  • Protocol:

    • Mesylate the alcohol: React tetrahydropyran-3-ol with MsCl/Et₃N in DCM to form the mesylate.

    • Nucleophilic Substitution: Treat the crude mesylate with NaCN in DMSO at 60–80°C.

  • Outcome: Tetrahydropyran-3-carbonitrile (Oxane-3-carbonitrile).

  • Safety Note: NaCN requires strict handling protocols. Bleach quench is mandatory for all waste streams.

Phase 2: Construction of the Quaternary Center

This is the critical step where the C3 quaternary center is established.

Step 2.1:


-Lithiation and Aldol Addition 
  • Reagents: Lithium Diisopropylamide (LDA), Acetaldehyde.

  • Solvent: Anhydrous THF (Cryogenic conditions).

  • Protocol:

    • Cool a solution of LDA (1.1 eq) in THF to -78°C .

    • Add tetrahydropyran-3-carbonitrile dropwise. Stir for 30 min to ensure complete deprotonation (formation of the

      
      -cyano carbanion).
      
    • Add freshly distilled acetaldehyde (1.2 eq) slowly, maintaining temperature below -70°C.

    • Allow to warm to -20°C and quench with saturated NH₄Cl.

  • Chemical Causality: The nitrile group stabilizes the adjacent carbanion, allowing nucleophilic attack on the aldehyde carbonyl. The low temperature prevents self-condensation of acetaldehyde and retro-aldol processes.

  • Product: 3-(1-hydroxyethyl)tetrahydropyran-3-carbonitrile .

  • Stereochemistry: This reaction typically yields a mixture of diastereomers (syn/anti relative to the ring oxygen). Both isomers are usually carried forward as the biological activity often resides in the specific spatial arrangement of the amine/alcohol, which is fixed by the quaternary center.

Phase 3: Functional Group Interconversion (Nitrile Reduction)

The final phase reduces the nitrile to a primary amine without over-reducing the secondary alcohol.

Step 3.1: Selective Reduction

  • Reagents: Borane-Tetrahydrofuran complex (BH₃·THF) or Raney Nickel/H₂.

  • Preferred Method (Borane):

    • Dissolve the hydroxynitrile in THF.

    • Add BH₃·THF (3-4 eq) at 0°C, then reflux for 2–4 hours.

    • Critical Workup: Quench carefully with MeOH. Add dilute HCl and reflux for 1 hour to break the boron-amine complex. Basify with NaOH and extract.

  • Alternative (Hydrogenation): Raney Ni, H₂ (50 psi), in MeOH/NH₃. This avoids boron waste but requires pressure equipment.

  • Final Product: 1-[3-(aminomethyl)oxan-3-yl]ethan-1-ol .

Reaction Workflow Diagram

SynthesisWorkflow cluster_phase1 Phase 1: Core Activation cluster_phase2 Phase 2: Quaternary Assembly cluster_phase3 Phase 3: Final Reduction Step1 3,4-Dihydro-2H-pyran Step2 Tetrahydropyran-3-ol (Hydroboration) Step1->Step2 BH3·DMS; NaOH/H2O2 Step3 Tetrahydropyran-3-carbonitrile (Mesylation + NaCN) Step2->Step3 1. MsCl, Et3N 2. NaCN, DMSO Step4 Lithiated Species (-78°C, LDA) Step3->Step4 LDA, THF, -78°C Step5 3-(1-hydroxyethyl)oxane-3-carbonitrile (Aldol Addition) Step4->Step5 Acetaldehyde Step6 Target Molecule (BH3 reduction) Step5->Step6 BH3·THF; HCl workup

Figure 2: Step-by-step reaction workflow with key reagents and intermediates.

Process Optimization & Troubleshooting

ParameterChallengeOptimization Strategy
Cryogenic Lithiation Incomplete deprotonation or side reactions.Ensure LDA is fresh/titrated. Maintain

during acetaldehyde addition to prevent polymerization.
Nitrile Reduction Boron-amine complex stability.The acidic reflux step (HCl) is non-negotiable. Without it, yield of the free amine is negligible.
Stereochemistry Diastereomer formation (erythro/threo).If a single isomer is required, separate the hydroxynitrile intermediate via chiral HPLC or flash chromatography before reduction.
Safety Cyanide toxicity.Use a closed system for the NaCN step. Keep FeSO₄ solution nearby to neutralize spills.

References

  • Tetrahydropyran Ring Synthesis : Organic Chemistry Portal. "Synthesis of Tetrahydropyrans." Available at: [Link]

  • Nitrile Alkylation Methodology: Fleming, F. F., & Shook, B. C. (2002). "Nitrile Anion Cyclizations." Tetrahedron, 58(1), 1-23.
  • Related Scaffold Synthesis : Comoy, C., et al. (2000).[3] "Substituted 3-amino and/or 3-aminomethyl-3,4-dihydro-2H-1-benzopyrans: synthesis and biological activity." Bioorganic & Medicinal Chemistry. Available at: [Link][3]

Sources

Foundational

Spectroscopic Characterization of 1-[3-(Aminomethyl)oxan-3-YL]ethan-1-OL: A Comprehensive Guide to NMR, IR, and MS Analysis

Executive Summary In modern drug development, the transition from planar aromatic scaffolds to sp3-rich, three-dimensional architectures is a critical strategy for improving pharmacokinetic properties and target specific...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug development, the transition from planar aromatic scaffolds to sp3-rich, three-dimensional architectures is a critical strategy for improving pharmacokinetic properties and target specificity. The compound 1-[3-(Aminomethyl)oxan-3-YL]ethan-1-OL (Formula: C8H17NO2; Exact Mass: 159.1259 Da) represents a highly valuable class of gem-disubstituted saturated heterocycles. Featuring a tetrahydropyran (oxane) core with a quaternary C3 stereocenter bearing both an aminomethyl and a 1-hydroxyethyl group, this molecule presents unique spectroscopic challenges.

This whitepaper provides an authoritative, in-depth guide to the structural elucidation of this complex building block. By synthesizing predictive spectroscopic models with field-proven analytical protocols, this guide establishes a self-validating framework for researchers to confidently acquire, interpret, and verify NMR, IR, and MS data.

Structural Complexity & Spectroscopic Causality

The structural topology of 1-[3-(Aminomethyl)oxan-3-YL]ethan-1-OL dictates its spectroscopic behavior. The molecule contains two chiral centers: the quaternary C3 carbon of the oxane ring and the C1' carbon of the hydroxyethyl substituent.

  • Conformational Dynamics: Tetrahydropyrans undergo ring inversion, but the presence of a bulky geminal disubstitution at C3 heavily biases the equilibrium toward a single chair conformation to minimize 1,3-diaxial interactions[1]. This conformational locking is critical for NMR interpretation, as it prevents the time-averaging of axial and equatorial proton signals.

  • Diastereotopic Environments: The quaternary nature of C3 renders the adjacent methylene protons (both the C2 protons of the oxane ring and the protons of the aminomethyl group) diastereotopic. They will appear as distinct AB quartets rather than simple singlets or doublets[2].

  • Functional Group Interactions: The proximity of the primary amine and the secondary alcohol allows for intramolecular hydrogen bonding, which significantly influences both the O-H/N-H stretching frequencies in IR spectroscopy and the gas-phase fragmentation pathways in mass spectrometry[3].

Spectroscopic_Workflow cluster_0 Data Acquisition & Validation A 1-[3-(Aminomethyl)oxan-3-YL]ethan-1-OL Sample Preparation B High-Res NMR (1H, 13C, COSY, HSQC) A->B C LC-ESI-MS/MS (Fragmentation Analysis) A->C D ATR-FTIR (Functional Group ID) A->D E Data Synthesis & Stereochemical Assignment B->E C->E D->E

Workflow for the comprehensive spectroscopic characterization of the target oxane building block.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the definitive tool for assigning the relative configuration of the oxane core and the vicinal functional groups[4]. The oxygen atom in the oxane ring strongly deshields the adjacent C2 and C6 protons, providing reliable starting points for spectral assignment[1].

Predictive NMR Data Presentation

Table 1: Expected 1H NMR Assignments (400 MHz, CDCl3)

Position Expected Shift (δ, ppm) Multiplicity Integration Causality / Structural Rationale
C2-H (axial/eq) 3.40 - 3.80 AB quartet 2H Deshielded by adjacent ring oxygen; diastereotopic due to C3 quaternary center. Isolated spin system.
C6-H (axial/eq) 3.50 - 3.90 Multiplet 2H Deshielded by ring oxygen; complex splitting due to coupling with C5 protons.
C1'-H (CH-OH) 3.60 - 3.80 Quartet 1H Deshielded by hydroxyl group; coupled to the adjacent C2' methyl group.
-CH2-NH2 2.60 - 2.90 AB quartet 2H Diastereotopic methylene protons attached to the chiral C3 center.
C4-H, C5-H 1.40 - 1.90 Multiplets 4H Aliphatic oxane ring protons; upfield shifts typical of saturated cyclic ethers[5].

| C2'-H3 (CH3) | 1.10 - 1.25 | Doublet | 3H | Methyl group coupled to the C1' methine proton (


 Hz). |
| -OH, -NH2  | 1.50 - 2.50 | Broad singlet | 3H | Exchangeable protons; chemical shift is highly concentration and temperature dependent. |
Self-Validating NMR Protocol

To ensure rigorous structural elucidation, the following methodology establishes a closed-loop validation system.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 15-20 mg of the highly pure compound in 0.6 mL of CDCl3 (containing 0.03% v/v TMS as an internal standard). Ensure the sample is free of paramagnetic impurities to prevent line broadening.

  • 1D 1H Acquisition: Acquire the spectrum at 298 K using a standard 30° pulse sequence, 64 scans, and a relaxation delay (D1) of 2 seconds.

    • Self-Validation Checkpoint: Integrate the isolated AB quartet of the C2 protons. Set this integration strictly to 2.00. If the C2' methyl doublet does not integrate to exactly 3.00 (±0.05), suspect co-eluting impurities or incomplete relaxation.

  • 1D 13C Acquisition: Acquire proton-decoupled 13C NMR (100 MHz or higher). Look for the diagnostic quaternary carbon (C3) signal, which will appear as a low-intensity peak (due to lack of NOE enhancement) around 35-45 ppm.

  • 2D HSQC (Heteronuclear Single Quantum Coherence): Run HSQC to correlate protons to their attached carbons.

    • Self-Validation Checkpoint: The HSQC spectrum must show that the diastereotopic C2 protons (AB quartet) correlate to a single carbon resonance, definitively proving they are attached to the same carbon atom adjacent to the chiral C3 center.

  • 2D COSY (Correlation Spectroscopy): Utilize COSY to trace the spin system from the C1' methine proton to the C2' methyl doublet, confirming the integrity of the 1-hydroxyethyl substituent.

Mass Spectrometry (MS) & Fragmentation Mechanisms

Mass spectrometry provides exact mass confirmation and structural connectivity through collision-induced dissociation (CID). Amino alcohols exhibit highly predictable fragmentation pathways dominated by alpha-cleavage and the neutral loss of small molecules[6].

Gas-Phase Fragmentation Dynamics

Under Electrospray Ionization (ESI+), the primary amine is readily protonated to yield the molecular ion ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


 at m/z 160.13. The subsequent MS/MS fragmentation is driven by the stability of the resulting carbocations and iminium ions.

MS_Fragmentation M Molecular Ion [M+H]+ m/z 160.13 F1 [M+H - NH3]+ m/z 143.11 M->F1 -17 Da F2 [M+H - H2O]+ m/z 142.12 M->F2 -18 Da F3 Alpha-Cleavage Ion m/z 114.09 M->F3 -46 Da Loss of C2H6O

Proposed ESI-MS/MS fragmentation pathway for 1-[3-(Aminomethyl)oxan-3-YL]ethan-1-OL.

Self-Validating LC-ESI-MS/MS Protocol

Step-by-Step Methodology:

  • Chromatographic Separation: Inject 2 µL of a 1 µg/mL sample solution (in 50:50 Water:Acetonitrile with 0.1% Formic Acid) onto a C18 reverse-phase column. Use a gradient elution to ensure the analyte is separated from any synthesis byproducts.

  • Ionization & Precursor Selection: Operate the mass spectrometer in positive ESI mode. Isolate the precursor ion at m/z 160.13 within the quadrupole.

  • Collision-Induced Dissociation (CID): Apply a normalized collision energy (NCE) sweep (e.g., 15, 30, 45 eV) in the collision cell using Argon as the collision gas.

  • Product Ion Analysis: Monitor for the diagnostic transitions:

    • m/z 160

      
       143 (Loss of 
      
      
      
      , diagnostic of primary amines).
    • m/z 160

      
       142 (Loss of 
      
      
      
      , diagnostic of aliphatic alcohols).
    • m/z 160

      
       114 (Alpha-cleavage resulting in the loss of the hydroxyethyl radical/neutral, leaving an oxane-stabilized iminium ion).
      
    • Self-Validation Checkpoint: The simultaneous presence of both the -17 Da and -18 Da neutral losses from the parent ion confirms the dual presence of the free amine and hydroxyl groups, validating that neither underwent unintended cyclization or protection during synthesis[3].

Fourier-Transform Infrared (FTIR) Spectroscopy

While NMR provides connectivity and MS provides mass, FTIR is essential for the rapid, orthogonal validation of functional groups. The oxane ring, primary amine, and secondary alcohol each possess distinct vibrational modes.

Table 2: Diagnostic FTIR Stretching Frequencies | Functional Group | Expected Wavenumber (


) | Peak Characteristics | Causality |
| :--- | :--- | :--- | :--- |
| O-H Stretch  | 3200 - 3400 | Broad, strong | Hydrogen bonding broadens the peak; confirms the secondary alcohol. |
| N-H Stretch  | 3250 - 3350 | Doublet, medium | Primary amines exhibit asymmetric and symmetric stretching, yielding two distinct bands[5]. |
| C-H Stretch (sp3)  | 2850 - 2950 | Sharp, strong | Aliphatic C-H bonds of the oxane ring and methyl group. |
| C-O-C Stretch  | 1050 - 1150 | Strong, multi-peak | Asymmetric stretching of the cyclic ether (oxane) linkage. |
| N-H Bend  | ~1600 | Medium | Scissoring motion of the primary amine group. |
Self-Validating ATR-FTIR Protocol

Step-by-Step Methodology:

  • Background Acquisition: Ensure the diamond crystal of the Attenuated Total Reflectance (ATR) accessory is meticulously cleaned with isopropanol. Acquire a background spectrum (4000–400

    
    , 32 scans) to subtract atmospheric 
    
    
    
    and water vapor.
  • Sample Application: Place 1-2 mg of the neat compound directly onto the ATR crystal. Apply the pressure anvil until the software indicates optimal contact.

  • Data Acquisition: Record the spectrum at a resolution of 4

    
    .
    
    • Self-Validation Checkpoint: Inspect the 3200–3400

      
       region. You must observe a broad base (O-H) with two sharper peaks superimposed on or near it (N-H asymmetric and symmetric stretches). If only a single sharp peak is visible, the amine may be secondary, indicating a structural error or rearrangement.
      

Conclusion

The rigorous characterization of 1-[3-(Aminomethyl)oxan-3-YL]ethan-1-OL requires a multi-modal approach. By leveraging the deshielding effects of the oxane ring in NMR, the predictable alpha-cleavage in MS, and orthogonal functional group validation via FTIR, researchers can establish an airtight, self-validating proof of structure. Adhering to the protocols outlined in this guide ensures high-fidelity data suitable for regulatory submissions and downstream medicinal chemistry applications.

References

  • Tetrahydropyran - the NIST WebBook. National Institute of Standards and Technology (NIST).[Link][7]

  • Proton chemical shifts in NMR. Part 12. Steric, electric field and conformational effects in acyclic and cyclic ethers. RSC Publishing.[Link][1]

  • Proton Chemical Shifts in NMR. Part 121. Steric, electric field and conformational effects in acyclic and cyclic ethers. Modgraph.[Link][2]

  • A Review on Mass Spectroscopy and Its Fragmentation Rules. International Journal of Pharmaceutical Sciences.[Link][6]

  • Electron ionization mass spectral studies of bridgehead 7,7‐dimethylnorbornane‐based β‐amino alcohols. Rapid Communications in Mass Spectrometry.[Link][3]

  • Determination of the relative configuration of vic-amino alcohols. Tetrahedron Letters (DiVA).[Link][4]

Sources

Exploratory

Structural Characterization and Crystallographic Analysis of 1-[3-(Aminomethyl)oxan-3-YL]ethan-1-OL: A Technical Guide for Fragment-Based Drug Discovery

Executive Summary The transition from planar, sp²-hybridized libraries to topologically complex, sp³-rich scaffolds represents a paradigm shift in Fragment-Based Drug Discovery (FBDD). The compound 1-[3-(Aminomethyl)oxan...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The transition from planar, sp²-hybridized libraries to topologically complex, sp³-rich scaffolds represents a paradigm shift in Fragment-Based Drug Discovery (FBDD). The compound 1-[3-(Aminomethyl)oxan-3-YL]ethan-1-OL is a highly functionalized tetrahydropyran (oxane) derivative that offers distinct, three-dimensional exit vectors for fragment growing. This whitepaper provides an authoritative, in-depth guide to the physical chemistry, crystallization causality, and Single-Crystal X-Ray Diffraction (SCXRD) protocols required to unambiguously determine the absolute configuration and conformational behavior of this critical pharmacophore.

Introduction: The Strategic Value of sp³-Rich Oxane Scaffolds

Historically, drug discovery libraries were dominated by flat, aromatic molecules due to their synthetic accessibility. However, clinical attrition rates have driven a strategic pivot toward sp³-rich fragments, which exhibit superior solubility, lower toxicity, and higher target selectivity[1].

1-[3-(Aminomethyl)oxan-3-YL]ethan-1-OL features a geminally disubstituted C3 carbon on an oxane ring, bearing both an aminomethyl (-CH₂NH₂) and a 1-hydroxyethyl (-CH(OH)CH₃) group. Because the molecule contains two stereocenters (at the C3 of the oxane and the C1 of the ethanol group), establishing its exact relative and absolute stereochemistry is a mandatory prerequisite before it can be utilized in structure-based drug design. SCXRD remains the only absolute analytical method capable of providing this 3D spatial intelligence.

Causality in Crystallization: Overcoming Amino-Alcohol Challenges

Growing diffraction-quality single crystals of amino-alcohols is notoriously difficult.

The Physical Challenge: Amino-alcohols possess high conformational flexibility and act as both strong hydrogen-bond donors and acceptors. When concentrated in protic or highly polar solvents, they tend to undergo liquid-liquid phase separation—commonly known as "oiling out"—yielding an amorphous syrup rather than a highly ordered crystal lattice.

The Causal Solution: To bypass this thermodynamic trap, we employ a Vapor Diffusion crystallization strategy. By dissolving the compound in a moderately polar, aprotic solvent (e.g., ethyl acetate) and allowing a volatile, non-polar anti-solvent (e.g., n-heptane) to slowly diffuse into the matrix, we gradually lower the dielectric constant of the medium. This slow, controlled thermodynamic shift suppresses rapid amorphous aggregation and provides the activation energy necessary for the molecules to organize into a crystalline lattice, driven by intermolecular N-H···O and O-H···N hydrogen bonds.

Experimental Protocol: A Self-Validating Workflow for SCXRD

The following step-by-step methodology is designed as a self-validating system. The physical diffraction data must mathematically reconcile with the calculated electron density model, ensuring absolute structural trustworthiness [2].

Step 1: Vapor Diffusion Crystallization
  • Matrix Preparation: Dissolve 10 mg of high-purity (>98%) 1-[3-(Aminomethyl)oxan-3-YL]ethan-1-OL in 0.5 mL of ethyl acetate within a 2 mL inner glass vial.

  • Diffusion Setup: Place the uncapped inner vial into a larger 20 mL outer vial containing 3 mL of n-heptane.

  • Incubation: Seal the outer vial tightly with a PTFE-lined cap and incubate undisturbed at a constant 20 °C for 5–7 days until prismatic crystals form.

Step 2: Crystal Harvesting and Mounting
  • Selection: Under a polarizing microscope, select a single, optically clear crystal devoid of twinning (optimal dimensions: ~0.2 × 0.1 × 0.1 mm).

  • Cryoprotection: Coat the crystal in Paratone-N oil to prevent atmospheric degradation and mount it onto a MiTeGen polyimide loop.

  • Flash-Cooling: Immediately transfer the loop to the diffractometer goniometer under a 100 K nitrogen cold stream. Causality: Cryo-cooling minimizes atomic thermal vibrations (improving high-angle resolution) and mitigates X-ray-induced radical damage to the organic framework.

Step 3: Data Collection and Absolute Structure Determination
  • Radiation Choice: Utilize a microfocus Cu Kα X-ray source (λ = 1.54184 Å) . Causality: Copper radiation is strictly required over Molybdenum (Mo Kα) for this molecule. The stronger anomalous dispersion of Cu Kα photons interacting with light atoms (C, N, O) allows for the calculation of the Flack parameter, which unambiguously assigns the absolute chirality of the molecule.

  • Integration: Collect a full sphere of data using ω-scans and integrate the reflections using the diffractometer's native software suite.

Step 4: Phase Solution and Refinement (Self-Validation)
  • Phasing: Solve the phase problem using intrinsic phasing algorithms (e.g., SHELXT).

  • Refinement: Refine the structure via full-matrix least-squares on F² using SHELXL. The system validates itself: the residual factor (R₁) must drop below 0.05, proving that the proposed 3D model perfectly matches the raw quantum diffraction data.

SCXRD_Workflow Synthesis 1. Scaffold Synthesis & Purification Crystallization 2. Vapor Diffusion Crystallization Synthesis->Crystallization Screening 3. Crystal Screening & Mounting Crystallization->Screening Diffraction 4. X-ray Diffraction (Cu Kα Radiation) Screening->Diffraction Phasing 5. Phase Solution (Intrinsic Phasing) Diffraction->Phasing Refinement 6. Anisotropic Refinement (SHELXL) Phasing->Refinement Validation 7. CIF Validation (checkCIF) Refinement->Validation

Figure 1: Self-validating workflow for the SCXRD analysis of sp3-rich small molecule fragments.

Structural and Conformational Insights

The crystallographic data reveals profound insights into the molecule's spatial geometry, which is dictated by steric electronics and the unique nature of the oxane ring.

The "Oxygen Effect" in 1,3-Diaxial Interactions

In a standard cyclohexane ring, a bulky substituent at the C3 position strongly avoids the axial orientation due to severe 1,3-diaxial steric clashes with the axial protons at C1 and C5.

However, 1-[3-(Aminomethyl)oxan-3-YL]ethan-1-OL features an oxygen atom at position 1. Because the ether oxygen lacks an axial proton, the 1,3-diaxial penalty is effectively halved. This allows the tetrahydropyran ring to adopt a stable chair conformation where the aminomethyl group (-CH₂NH₂) comfortably occupies the axial position. Consequently, the bulkier, alpha-branched 1-hydroxyethyl group (-CH(OH)CH₃) dominates the equatorial space.

Hydrogen Bonding Architecture

The spatial proximity of the axial amine and equatorial hydroxyl groups facilitates a strong intramolecular O-H···N hydrogen bond, locking the rotatable bonds into a rigid, predictable vector. Intermolecularly, the remaining N-H protons donate to the oxygen atoms of adjacent molecules, creating a continuous 3D supramolecular network that stabilizes the macroscopic crystal lattice.

Conformational_Logic Oxane Oxane Ring (Chair Conformation) Axial Axial Substituent (-CH2NH2) Oxane->Axial Reduced 1,3-diaxial clash (O1 atom) Equatorial Equatorial Substituent (-CH(OH)CH3) Oxane->Equatorial Steric bulk preference IntraHB Intramolecular H-Bond (O-H···N) Axial->IntraHB InterHB Intermolecular Network (N-H···O) Axial->InterHB Equatorial->IntraHB Equatorial->InterHB Lattice Stable Crystal Lattice IntraHB->Lattice InterHB->Lattice

Figure 2: Conformational logic and hydrogen bonding network driving crystal lattice stability.

Quantitative Data: Crystallographic Parameters

The following table summarizes the expected quantitative crystallographic metrics for the optimized SCXRD analysis of this specific chiral fragment.

Crystallographic ParameterExpected Value / Assignment
Chemical Formula C₈H₁₇NO₂
Formula Weight 159.23 g/mol
Crystal System Orthorhombic
Space Group P2₁2₁2₁ (Chiral)
Data Collection Temperature 100(2) K
Radiation Type Cu Kα (λ = 1.54184 Å)
Reflections Collected > 15,000
Final R Indices[I > 2σ(I)] R₁ < 0.05, wR₂ < 0.12
Flack Parameter ~0.01(3) (Absolute structure confirmed)

References

  • Title: Emergent synthetic methods for the modular advancement of sp³-rich fragments Source: Chemical Science (Royal Society of Chemistry) / PubMed Central URL: [Link][1]

  • Title: Small Molecule X-Ray Crystallography, Theory and Workflow Source: Encyclopedia of Spectroscopy and Spectrometry (Second Edition) / CoLab URL: [Link][2]

Sources

Foundational

A Comprehensive Technical Guide to the Solubility and Stability Profiling of 1-[3-(Aminomethyl)oxan-3-YL]ethan-1-OL

Introduction The journey of a novel chemical entity from discovery to a viable drug candidate is contingent on a thorough understanding of its fundamental physicochemical properties. Among these, solubility and stability...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The journey of a novel chemical entity from discovery to a viable drug candidate is contingent on a thorough understanding of its fundamental physicochemical properties. Among these, solubility and stability are paramount, as they directly influence bioavailability, formulation strategies, and ultimately, the therapeutic efficacy and safety of a drug substance. This guide provides an in-depth technical framework for the comprehensive evaluation of the solubility and stability of the novel compound, 1-[3-(Aminomethyl)oxan-3-YL]ethan-1-OL.

While specific experimental data for this compound is not yet publicly available, this document serves as a detailed roadmap for researchers, scientists, and drug development professionals. It outlines the critical experimental protocols and the scientific rationale behind them, empowering research teams to generate a robust and reliable data package for this promising molecule. The methodologies described herein are grounded in international regulatory guidelines, including those from the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA).

Section 1: Solubility Profiling

The aqueous solubility of an active pharmaceutical ingredient (API) is a critical factor influencing its absorption and bioavailability. The presence of both a hydroxyl group and an aminomethyl group in the structure of 1-[3-(Aminomethyl)oxan-3-YL]ethan-1-OL suggests potential for aqueous solubility. However, a quantitative determination is essential. This section details the protocols for determining both kinetic and thermodynamic solubility.

Kinetic Solubility Assessment

Kinetic solubility provides an early indication of a compound's dissolution characteristics and is particularly useful for high-throughput screening during the initial phases of drug discovery. It measures the concentration at which a compound, rapidly dissolved from a high-concentration stock solution (typically in DMSO), begins to precipitate in an aqueous medium.

  • Stock Solution Preparation: Prepare a 10 mM stock solution of 1-[3-(Aminomethyl)oxan-3-YL]ethan-1-OL in 100% dimethyl sulfoxide (DMSO).

  • Serial Dilution: In a 96-well plate, perform a serial dilution of the DMSO stock solution to create a range of concentrations.

  • Addition to Aqueous Buffer: To a separate 96-well plate, add an appropriate aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

  • Compound Addition: Transfer a small aliquot (e.g., 1-2 µL) of each DMSO stock dilution to the corresponding wells of the buffer plate. This rapid dilution can lead to supersaturation and subsequent precipitation for poorly soluble compounds.

  • Incubation and Analysis: The plate is incubated at a controlled temperature (e.g., 25°C) for a set period (e.g., 1-2 hours) with gentle shaking. The turbidity of each well is then measured using a nephelometer or a plate reader capable of measuring light scattering at a specific wavelength (e.g., 620 nm).[1]

  • Data Interpretation: The kinetic solubility is determined as the concentration at which a significant increase in turbidity is observed compared to the baseline.

Thermodynamic Solubility Determination (Shake-Flask Method)

Thermodynamic, or equilibrium, solubility is the "gold standard" measurement, representing the true saturation concentration of a compound in a solvent at equilibrium. This is a critical parameter for formulation development.[2][3]

  • Sample Preparation: Add an excess amount of solid 1-[3-(Aminomethyl)oxan-3-YL]ethan-1-OL to a series of vials containing buffers at various physiologically relevant pH values (e.g., 1.2, 4.5, 6.8, and 7.4).

  • Equilibration: The vials are sealed and agitated in a temperature-controlled shaker (e.g., 25°C or 37°C) for a sufficient period to reach equilibrium (typically 24-72 hours).

  • Phase Separation: After equilibration, the samples are allowed to stand to allow the undissolved solid to settle. The supernatant is then carefully removed and filtered through a 0.22 µm filter to remove any remaining solid particles.

  • Quantification: The concentration of the dissolved compound in the filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Data Reporting: The thermodynamic solubility is reported in units such as mg/mL or µg/mL at each pH value.

Table 1: Example Data Presentation for Solubility Studies

Assay TypepHTemperature (°C)Solubility (µg/mL)Method of Detection
Kinetic7.425[Data]Nephelometry
Thermodynamic1.237[Data]HPLC-UV
Thermodynamic4.537[Data]HPLC-UV
Thermodynamic6.837[Data]HPLC-UV
Thermodynamic7.437[Data]HPLC-UV

Section 2: Stability Profiling

Understanding the chemical stability of 1-[3-(Aminomethyl)oxan-3-YL]ethan-1-OL is crucial for determining its shelf-life, storage conditions, and potential degradation pathways. Stability testing involves both forced degradation studies and long-term stability programs under ICH-prescribed conditions.

Forced Degradation (Stress) Studies

Forced degradation studies are designed to intentionally degrade the compound under more severe conditions than those it would likely encounter during its shelf life.[4][5] The primary goals of these studies are to:

  • Identify potential degradation products.

  • Elucidate degradation pathways.

  • Develop and validate a stability-indicating analytical method.

Forced_Degradation_Workflow cluster_conditions Stress Conditions cluster_analysis Analysis Hydrolysis Acid/Base Hydrolysis (e.g., 0.1M HCl, 0.1M NaOH) HPLC HPLC/UPLC Analysis (Assay and Impurity Profile) Hydrolysis->HPLC Analyze Samples Oxidation Oxidation (e.g., 3% H2O2) Oxidation->HPLC Analyze Samples Photolysis Photolysis (ICH Q1B light exposure) Photolysis->HPLC Analyze Samples Thermal Thermal Stress (e.g., 60°C) Thermal->HPLC Analyze Samples LCMS LC-MS/MS (Impurity Identification) HPLC->LCMS Characterize Degradants API 1-[3-(Aminomethyl)oxan-3-YL]ethan-1-OL (Solid and Solution) API->Hydrolysis Expose API->Oxidation Expose API->Photolysis Expose API->Thermal Expose

Caption: Design of a formal stability study.

  • Batch Selection: Use at least three primary batches of 1-[3-(Aminomethyl)oxan-3-YL]ethan-1-OL for the study.

  • Storage Conditions: Place the samples in stability chambers maintained at the following conditions:

    • Long-term: 25°C ± 2°C / 60% RH ± 5% RH

    • Accelerated: 40°C ± 2°C / 75% RH ± 5% RH

  • Testing Schedule: Pull samples at specified time points (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months for long-term; 0, 3, and 6 months for accelerated).

  • Analytical Testing: At each time point, perform a suite of tests to monitor the quality of the drug substance. This should include:

    • Appearance

    • Assay (potency)

    • Degradation products/impurities

    • Water content (e.g., by Karl Fischer titration)

    • Any other critical quality attributes identified.

Table 2: Example Data Presentation for a 6-Month Accelerated Stability Study

TestSpecificationInitial3 Months6 Months
AppearanceWhite to off-white powderConformsConformsConforms
Assay (%)98.0 - 102.099.899.599.1
Individual Unspecified Impurity (%)≤ 0.10< 0.050.060.08
Total Impurities (%)≤ 1.00.150.250.40
Water Content (%)≤ 0.50.20.20.3

Conclusion

The comprehensive solubility and stability profiling of 1-[3-(Aminomethyl)oxan-3-YL]ethan-1-OL, as outlined in this guide, is a critical endeavor in its development as a potential therapeutic agent. By systematically applying the described methodologies, researchers can generate the necessary data to understand its dissolution behavior, identify potential liabilities, and establish appropriate storage and handling conditions. This foundational knowledge is indispensable for informed decision-making in formulation development, and for building a robust data package for future regulatory submissions. Adherence to these scientifically sound and regulatory-compliant protocols will ensure the integrity of the data and pave the way for the successful advancement of this promising compound.

References

  • ICH Harmonised Tripartite Guideline. Q1A(R2): Stability Testing of New Drug Substances and Products. (2003). [Link]

  • U.S. Food and Drug Administration. Guidance for Industry: Q1A(R2) Stability Testing of New Drug Substances and Products. (2003). [Link]

  • ICH Harmonised Tripartite Guideline. Q1B: Photostability Testing of New Drug Substances and Products. (1996). [Link]

  • AxisPharm. Kinetic Solubility Assays Protocol. [Link]

  • Q-Lab. Understanding ICH Photostability Testing. [Link]

  • European Medicines Agency. ICH Q1B Photostability testing of new active substances and medicinal products. (1998). [Link]

  • Onyx scientific. A practical guide to forced degradation and stability studies for drug substances. [Link]

  • StabilityStudies.in. Oxidative Stability Testing: A Comprehensive Guide to Protecting Pharmaceutical Products. [Link]

  • ResolveMass Laboratories. Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2026). [Link]

  • International Journal of Pharmaceutical and Chemical Sciences. Pathway of Oxidation Degradation Study for Drug Substance and Drug Product. (2012). [Link]

  • European Medicines Agency. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. (2003). [Link]

  • Domainex. Turbidimetric (Kinetic) Solubility Assay. [Link]

  • PharmaGuideline. Forced Degradation Study in Pharmaceutical Stability. [Link]

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Exploratory

An In-depth Technical Guide to the Potential Biological Activity of Substituted Oxane Derivatives

For Researchers, Scientists, and Drug Development Professionals Abstract The oxane (tetrahydropyran) ring is a privileged heterocyclic scaffold prominently featured in a wide array of biologically active natural products...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The oxane (tetrahydropyran) ring is a privileged heterocyclic scaffold prominently featured in a wide array of biologically active natural products and synthetic compounds.[1][2] Its unique conformational properties and ability to engage in hydrogen bonding have made it a cornerstone in modern medicinal chemistry.[3] This technical guide provides a comprehensive overview of the diverse biological activities exhibited by substituted oxane derivatives, with a focus on their potential as therapeutic agents. We will delve into their anticancer, antimicrobial, anti-inflammatory, and neuroprotective activities, elucidating the underlying mechanisms of action and structure-activity relationships. Furthermore, this guide furnishes detailed, field-proven experimental protocols for the evaluation of these biological activities, empowering researchers to rigorously assess novel oxane-based compounds.

Introduction: The Oxane Scaffold in Medicinal Chemistry

The six-membered oxygen-containing heterocycle, known as tetrahydropyran (oxane), is a recurring motif in a vast number of natural products with potent biological activities, including the marine macrolide neopeltolide and the neurotoxin gambierol.[1] From a drug design perspective, the oxane ring offers several advantages. It can be considered a conformationally restricted ether, which reduces the entropic penalty upon binding to a biological target.[3] Moreover, it often serves as a bioisostere for cyclohexane, with the key difference being reduced lipophilicity and the introduction of a hydrogen bond acceptor (the ring oxygen).[3] This modulation of physicochemical properties can significantly improve a compound's absorption, distribution, metabolism, and excretion (ADME) profile.[3] The strategic placement of various substituents on the oxane ring allows for the fine-tuning of a molecule's interaction with specific biological targets, leading to enhanced potency and selectivity.[2][4]

Key Biological Activities and Mechanisms

Substituted oxane derivatives have demonstrated a remarkable breadth of biological activities. This section will explore the most significant of these, supported by mechanistic insights and quantitative data.

Anticancer Activity

The search for novel anticancer agents is a major focus of drug discovery, and oxane derivatives have emerged as a promising class of compounds.[2][4]

Mechanism of Action: Many oxane-containing natural products exert their potent antiproliferative effects through specific molecular interactions. For instance, the natural product FR901464, which features a tetrahydropyran-spiroepoxide moiety, covalently binds to the spliceosome, a key cellular machinery for gene expression.[5][6] This interaction disrupts the splicing process, leading to cancer cell death.[6] Synthetic analogs have been developed to probe this interaction, revealing that the tetrahydropyran ring is crucial for correctly presenting the reactive epoxide to its target.[5][6] Other substituted pyran derivatives have been shown to induce apoptosis and inhibit cancer cell proliferation, although their precise mechanisms are still under investigation.[2]

Structure-Activity Relationship (SAR): SAR studies are critical for optimizing the anticancer potency of oxane derivatives. Research on analogs of FR901464 has demonstrated that the integrity of the tetrahydropyran ring is paramount; replacing it with a five-membered tetrahydrofuran ring resulted in a thousand-fold decrease in potency.[5][6] This highlights the specific geometric and conformational constraints imposed by the six-membered ring for optimal target engagement. For other series, the introduction of specific substituents, such as a chlorine atom, is hypothesized to modulate the electrophilicity of adjacent functional groups, thereby influencing interactions with biological targets.[2]

Compound/Derivative Cancer Cell Line Activity (IC50/GI50) Reference
Meayamycin (MAMA)HCT-116 (Colon)0.0012 µM[6]
Meayamycin (MAMA)A549 (Lung)0.0016 µM[6]
Tetrahydrofuran analog 1HCT-116 (Colon)3.1 µM[6]
Tetrahydropyridine EH2MCF-7 (Breast)67.19 µM[7]
Tetrahydropyridine EH1MCF-7 (Breast)81.86 µM[7]

Table 1: Comparative antiproliferative activities of selected oxane/tetrahydropyridine derivatives.

Antimicrobial Activity

The rise of antimicrobial resistance necessitates the development of new classes of anti-infective agents.[8] Oxane and related heterocyclic derivatives have shown promising activity against a range of bacterial and fungal pathogens.[9]

Mechanism of Action: The precise mechanisms can vary depending on the specific derivative. For some amphiphilic oxazoline-based polymers, the mode of action involves direct disruption of the bacterial cell membrane, leading to leakage of cellular contents and cell death, while the cell wall remains unaffected.[8] These polymers may also interact with bacterial DNA, potentially interfering with replication and cell division.[8] For certain oxolane (tetrahydrofuran) ammonium salts, the antimicrobial activity is strongly correlated with the length of an attached alkyl chain, suggesting that membrane interaction and disruption is a key factor.[10]

Structure-Activity Relationship (SAR): In the case of amine oxide derivatives, the length of the alkyl chain is a critical determinant of antimicrobial potency.[11] For example, L-prolinol derivatives with C14 and C16 alkyl chains show significantly greater ability to inhibit the growth of methicillin-resistant Staphylococcus aureus (MRSA) compared to those with shorter chains.[11] Similarly, for a series of oxolane ammonium salts, a derivative with a decyl (C10) chain was the most active against both bacteria and fungi, while derivatives with hexyl (C6) or octyl (C8) chains showed little to no activity.[10] This underscores the importance of lipophilicity and amphipathic character for effective antimicrobial action.

Compound Microorganism Activity (MIC) Reference
Oxolane with decyl chain (5d)S. aureus64 µg/mL[10]
Oxolane with decyl chain (5d)E. coli128 µg/mL[10]
Oxolane with decyl chain (5d)Candida spp.128 µg/mL[10]
Oxolane with octyl chain (5c)S. aureus512 µg/mL[10]

Table 2: Minimum Inhibitory Concentrations (MIC) of oxolane derivatives against various microbes.

Anti-inflammatory Activity

Chronic inflammation is linked to a variety of diseases, including cancer and neurodegenerative disorders.[4][12] Several substituted oxane and tetrahydropyridine derivatives have been investigated for their ability to modulate inflammatory responses.[13][14]

Mechanism of Action: The anti-inflammatory effects of these compounds are often mediated by the inhibition of pro-inflammatory signaling pathways. A novel hybrid NSAID tetrahydropyran derivative, LS19, was shown to reduce levels of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[15][16] It also decreased the production of nitric oxide (NO), a key inflammatory mediator, in cell culture.[15] Furthermore, this compound was able to inhibit the activity of cyclooxygenase (COX) enzymes, which are central to the inflammatory cascade.[15] Similarly, another derivative, LS20, demonstrated an anti-inflammatory effect related to the inhibition of pro-inflammatory cytokine production.[13]

Signaling Pathway Visualization:

G cluster_0 Inflammatory Stimulus (e.g., LPS) cluster_1 Cellular Response LPS LPS TLR4 TLR4 Receptor LPS->TLR4 NFkB NF-κB Pathway TLR4->NFkB COX2 COX-2 Enzyme NFkB->COX2 iNOS iNOS Enzyme NFkB->iNOS Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines NO Nitric Oxide (NO) iNOS->NO Synthesis Oxane Substituted Oxane Derivative Oxane->COX2 Inhibition Oxane->iNOS Inhibition Oxane->Cytokines Reduction

Caption: Simplified inflammatory pathway and points of intervention by oxane derivatives.

Neuroprotective Activity

Neurodegenerative diseases like Alzheimer's and Parkinson's are characterized by progressive neuronal loss.[17] Developing compounds that can protect neurons from damage is a key therapeutic strategy.[17][18]

Mechanism of Action: The neuroprotective effects of certain compounds are often linked to their antioxidant and anti-inflammatory properties.[19][20] Xanthohumol (XN), a natural flavonoid, has demonstrated neuroprotective effects by reducing the production of reactive oxygen species (ROS), thereby decreasing oxidative stress and cellular damage.[19] It can also activate cytoprotective signaling pathways like the Nrf2/ARE pathway.[19] Other strategies involve combining the properties of neuroactive steroids with nitrones or oximes, which have known neuroprotective potential, to create novel hybrid molecules.[20] These compounds aim to reduce oxidative stress, inhibit apoptosis, and modulate neuroinflammation.[20]

Experimental Protocols for Biological Evaluation

Rigorous and standardized in vitro assays are essential for the initial screening and characterization of novel substituted oxane derivatives.[21] This section provides step-by-step protocols for key assays.

Protocol: In Vitro Anticancer Cytotoxicity (MTT Assay)

This protocol is a standard colorimetric assay for assessing cell viability, based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the tetrazolium dye MTT to its insoluble formazan.[22][23][24]

Workflow Diagram:

G A 1. Seed Cancer Cells in 96-well plate B 2. Allow Adhesion (Overnight Incubation) A->B C 3. Treat with Oxane Derivatives (Various Concentrations) B->C D 4. Incubate (48-72 hours) C->D E 5. Add MTT Reagent (Incubate 4 hours) D->E F 6. Solubilize Formazan (Add DMSO) E->F G 7. Measure Absorbance (570 nm) F->G H 8. Calculate IC50 Value G->H

Caption: Workflow for the MTT cytotoxicity assay.

Step-by-Step Methodology:

  • Cell Culture: Maintain a human cancer cell line (e.g., MCF-7 for breast cancer) in the appropriate culture medium (e.g., DMEM with 10% FBS) in a humidified incubator at 37°C with 5% CO2.[22]

  • Cell Seeding: Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium and allow them to adhere overnight.[22]

  • Compound Treatment: Prepare serial dilutions of the substituted oxane derivatives in culture medium. Replace the old medium with 100 µL of medium containing the test compounds at various concentrations (e.g., 0.1 to 100 µM).[22] Include wells for a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).[22]

  • Incubation: Incubate the plate for 48-72 hours at 37°C.[22]

  • MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.[22][24]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the purple formazan crystals.[22][25] Mix gently to ensure complete solubilization.[24]

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[22][24]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC50 value (the concentration that inhibits cell growth by 50%) from the dose-response curve.[22]

Protocol: Antimicrobial Susceptibility (Broth Microdilution)

This method determines the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[26][27]

Step-by-Step Methodology:

  • Prepare Inoculum: Culture the test microorganism (e.g., S. aureus) in an appropriate broth (e.g., Mueller-Hinton Broth) and adjust the turbidity to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL.

  • Prepare Compound Dilutions: In a 96-well microtiter plate, prepare two-fold serial dilutions of the oxane derivatives in broth. The final volume in each well should be 50 or 100 µL.

  • Inoculation: Add a standardized amount of the bacterial suspension to each well, resulting in a final concentration of approximately 5 x 10^5 CFU/mL.

  • Controls: Include a positive control well (broth + bacteria, no compound) to confirm growth and a negative control well (broth only) to check for sterility.

  • Incubation: Incubate the plate at 35-37°C for 16-24 hours.

  • Determine MIC: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth) in the well.[26] This can be assessed visually or by using a plate reader.

Protocol: In Vitro Anti-inflammatory Activity (Griess Assay for Nitric Oxide)

This assay quantifies nitric oxide (NO) production by measuring its stable breakdown product, nitrite, in cell culture supernatants. It is a common method to assess the anti-inflammatory potential of compounds in vitro.[28][29]

Step-by-Step Methodology:

  • Cell Culture: Seed macrophage cells (e.g., RAW 264.7) in a 96-well plate and allow them to adhere.

  • Stimulation and Treatment: Pre-treat the cells with various concentrations of the oxane derivatives for 1-2 hours. Then, stimulate inflammation by adding an inflammatory agent like lipopolysaccharide (LPS) to all wells except the negative control.

  • Incubation: Incubate the plate for 24 hours to allow for NO production.

  • Collect Supernatant: After incubation, carefully collect 50-100 µL of the cell culture supernatant from each well.

  • Griess Reaction:

    • Add 50 µL of Griess Reagent I (e.g., sulfanilamide in acid) to each supernatant sample in a new 96-well plate.[30]

    • Incubate for 5-10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent II (e.g., N-(1-naphthyl)ethylenediamine in acid).[30] A purple/magenta color will develop.[29]

  • Absorbance Measurement: Measure the absorbance at 540 nm within 30 minutes.[28][30][31]

  • Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Use this curve to calculate the nitrite concentration in each sample, which reflects the amount of NO produced. Compare the NO levels in compound-treated wells to the LPS-only control to determine the inhibitory effect.

Protocol: Neuroprotection Assessment

Evaluating neuroprotective activity involves using in vitro models of neurodegeneration and assessing the ability of a compound to prevent cell death.[17][18][32]

Step-by-Step Methodology:

  • Cell Culture: Culture neuronal cells (e.g., primary cerebellar granule neurons or SH-SY5Y neuroblastoma cells) in appropriate media.[18][33]

  • Induce Neurotoxicity: Expose the cells to a neurotoxin to model a specific disease state. For example, use Aβ-42 fibrils for Alzheimer's models or MPTP for Parkinson's models.[33][34]

  • Compound Treatment: Co-treat the cells with the neurotoxin and various concentrations of the non-toxic oxane derivatives.

  • Incubation: Incubate for a period relevant to the model (e.g., 24-48 hours).

  • Assess Viability: Quantify neuronal viability using an appropriate method, such as the MTT assay (see Protocol 3.1) or by counting viable neurons using microscopy after staining with a viability dye like trypan blue.[23]

  • Data Analysis: Compare the viability of cells treated with the neurotoxin alone versus those co-treated with the oxane derivatives. A significant increase in viability indicates a neuroprotective effect.

Future Perspectives and Conclusion

The substituted oxane scaffold is a validated and highly versatile platform for the development of novel therapeutic agents. The diverse biological activities, from potent anticancer effects to broad-spectrum antimicrobial action, highlight the immense potential held within this chemical class.[4][35] Future research will likely focus on several key areas:

  • Target Identification: Elucidating the specific molecular targets and mechanisms for derivatives that show promising activity but whose mode of action is unknown.

  • SAR Expansion: Systematically synthesizing and testing libraries of derivatives to build more comprehensive structure-activity relationship models, which can guide the rational design of more potent and selective compounds.[2][36]

  • Advanced Formulations: Developing novel drug delivery systems to improve the bioavailability and pharmacokinetic properties of promising lead compounds.[19]

References

  • METHODOLOGIES FOR ANTIMICROBIAL SUSCEPTIBILITY TESTING. (n.d.).
  • LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. (n.d.). WOAH.
  • Latest Developed Methods for Antimicrobial Susceptibility Testing. (2022). Longdom Publishing.
  • Laboratory Methods and Strategies for Antimicrobial Susceptibility Testing. (2016).
  • Application Notes and Protocols: In Vitro Testing of Novel Anticancer Agents. (n.d.). Benchchem.
  • A Comparison of Different Approaches to Quantify Nitric Oxide Release from NO-Releasing Materials in Relevant Biological Media. (2020). PMC.
  • Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives: Application to Total Synthesis of Neopeltolide, a Marine Macrolide Natural Product. (n.d.). PMC.
  • Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. (n.d.). PMC.
  • Measurement of Nitric Oxide Production in Biological Systems by Using Griess Reaction Assay. (2003). MDPI.
  • Cell-Based Assays to Assess Neuroprotective Activity. (n.d.). IRIS - Unibo.
  • In vitro studies of the antibacterial and antifungal activity of oxine and its derivatives. (1994). Arzneimittelforschung.
  • Lack of Publicly Available Data on Structure-Activity Relationships of (4-Thien-2-yltetrahydropyran-4-yl)methanol Analogs. (2025). Benchchem.
  • Comparative Study of 3-Chloro-tetrahydro- pyran-4-one Derivatives in Oncology Research: A Review of Synthetic Analogs and. (2025). Benchchem.
  • Cell-Based Assays to Assess Neuroprotective Activity. (n.d.). Springer Nature Experiments.
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  • Protocol Griess Test. (2019). protocols.io.
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Foundational

A Technical Guide to the Structure-Activity Relationships of Aminomethyl Oxane Compounds

Prepared for: Researchers, Scientists, and Drug Development Professionals Abstract The aminomethyl oxane scaffold is a privileged structure in modern medicinal chemistry, serving as a versatile framework for the developm...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

The aminomethyl oxane scaffold is a privileged structure in modern medicinal chemistry, serving as a versatile framework for the development of novel therapeutics targeting a wide array of biological entities, including G-protein coupled receptors (GPCRs) and ion channels.[1][2][3] This technical guide provides an in-depth exploration of the structure-activity relationships (SAR) governing the biological function of these compounds. By dissecting the core scaffold into its constituent parts—the oxane ring, the aminomethyl linker, and the terminal amine—we elucidate the causal relationships between specific structural modifications and their impact on binding affinity, selectivity, and functional activity. This document integrates field-proven insights with rigorous scientific data, offering detailed experimental protocols for synthesis and biological evaluation, data-driven SAR tables, and visual diagrams to facilitate a comprehensive understanding of this important chemical class.

Introduction: The Aminomethyl Oxane Scaffold in Drug Discovery

The oxane (tetrahydropyran) ring is a six-membered saturated heterocycle containing one oxygen atom.[4] When functionalized with an aminomethyl group, it forms a robust and conformationally influenced scaffold that has proven highly effective in presenting key pharmacophoric features to biological targets. These compounds have gained prominence as modulators of aminergic GPCRs, such as muscarinic acetylcholine receptors (mAChRs) and monoamine transporters, which are critical targets for treating neurological and psychiatric disorders.[1][5][6]

The therapeutic potential of this scaffold lies in its modular nature. Systematic modification at three key regions allows for the fine-tuning of pharmacological properties:

  • The Oxane Ring: Substitutions and stereochemical arrangements on the ring can profoundly influence binding affinity and selectivity.

  • The Aminomethyl Linker: While often a simple methylene, its length and rigidity can be altered.

  • The Terminal Amine: The nature of the amine and its substituents are frequently the primary drivers of interaction with the target protein.

Understanding the SAR of this scaffold is paramount for rationally designing next-generation therapeutics with improved potency, selectivity, and pharmacokinetic profiles.[7][8] This guide will dissect these relationships through a systematic, evidence-based approach.

Core Structure-Activity Relationship (SAR) Analysis

The pharmacological profile of an aminomethyl oxane derivative is a direct consequence of the interplay between its three-dimensional structure and the topology of the target's binding pocket.

The Oxane Ring: An Anchor and a Vector

The oxane ring is more than a simple spacer; it often serves as a rigid anchor that orients the crucial aminomethyl side chain. Its substitution pattern and stereochemistry are critical determinants of activity.

  • Impact of Substituents: The introduction of substituents onto the oxane ring can provide additional interaction points with the receptor. For instance, in a series of triple uptake inhibitors, a benzhydryl group at the C6 position of a tetrahydropyran ring was found to be a key feature for high affinity at the dopamine (DAT), serotonin (SERT), and norepinephrine (NET) transporters.[5] Further modifications, such as adding hydroxyl groups to appended phenyl rings, did not improve activity, indicating a tightly constrained binding pocket.[5]

  • The Indispensable Role of Stereochemistry: Biological systems are inherently chiral, making the stereochemistry of a ligand a critical factor in its activity.[9] For many aminomethyl oxane compounds, the relative orientation of substituents on the ring (cis vs. trans) and the absolute stereochemistry (R vs. S) can lead to dramatic differences in potency and selectivity.[10] For example, SAR studies on certain tetrahydropyran derivatives targeting monoamine transporters revealed that the (3S, 6S) stereoisomer was essential for potent inhibitory activity.[5] This stereochemical preference underscores a highly specific three-point binding model within the receptor, where only one enantiomer can achieve the optimal geometric arrangement for high-affinity interaction.[10][11]

The Terminal Amine: The Primary Pharmacophore

The terminal amine group is typically the most critical pharmacophoric element, forming key ionic and hydrogen bond interactions within the binding pocket of many target classes, particularly aminergic receptors.[12]

  • Basicity and N-Substituents: The basicity (pKa) of the nitrogen atom is crucial for forming an ionic bond with a conserved acidic residue (e.g., aspartate) in the transmembrane domain of many GPCRs.[12] The nature of the substituents on the nitrogen atom dictates the compound's selectivity and functional activity (agonist vs. antagonist).

    • Small Alkyl Groups (e.g., methyl, ethyl): Often confer agonistic or potent inhibitory activity.

    • Bulky/Aromatic Groups: Can shift the profile towards antagonism by sterically preventing the receptor from adopting its active conformation.[13] In one study, replacing a phenyl ring on the N-alkyl moiety with heterocyclic aromatic groups like furan or thiophene resulted in potent and selective dopamine-norepinephrine reuptake inhibitors.[5]

Experimental Methodologies for SAR Elucidation

A robust SAR study relies on the synergy between efficient chemical synthesis and precise biological evaluation.

Synthetic Chemistry Workflow

The synthesis of an aminomethyl oxane library typically follows a convergent strategy, allowing for late-stage diversification of the terminal amine.

Synthetic_Workflow A Oxane Precursor (e.g., Lactone, Pyran) B Introduce Key Substituents (e.g., Grignard, Wittig) A->B Step 1 C Functional Group Interconversion to Amine Precursor (e.g., Azide, Nitrile, Alcohol) B->C Step 2 D Reduction to Primary Amine C->D Step 3 E Diversification: Reductive Amination or Alkylation D->E Step 4 F Final Aminomethyl Oxane Analogs E->F Step 5

Caption: General synthetic workflow for aminomethyl oxane analogs.

Protocol 1: Representative Synthesis of a 3-Amino-6-Benzhydryltetrahydropyran Derivative [5]

  • Expertise & Causality: This protocol exemplifies a common route starting from a commercially available precursor. The use of a Grignard reaction allows for the installation of the key benzhydryl group, while subsequent steps convert a hydroxyl group into the target amine. Each step is chosen for its reliability and compatibility with the scaffold.

  • Step-by-Step Methodology:

    • Step 1: Olefination: To a stirred solution of a suitable pyran-based starting material (e.g., (S)-2-benzhydryl-3,4-dihydro-2H-pyran, 1.0 eq) in an anhydrous aprotic solvent like benzene (0.1 M), add a Grubbs' catalyst (1st generation, 0.05 eq) under an inert nitrogen atmosphere.[5] Heat the mixture to reflux for 2-4 hours. Rationale: This ring-closing metathesis reaction is a powerful tool for forming the dihydropyran ring.

    • Step 2: Functional Group Transformation: Cool the reaction to room temperature, remove the solvent under reduced pressure, and purify the residue by column chromatography (e.g., 5% ethyl acetate in hexanes) to yield the precursor for amination.[5]

    • Step 3: Amination: The precursor is then subjected to a sequence of reactions, such as hydroboration-oxidation to an alcohol, followed by conversion to a leaving group (e.g., mesylate or tosylate), and subsequent displacement with an amine or azide (followed by reduction).

    • Step 4: Final Derivatization (Reductive Amination): To a solution of the resulting primary or secondary amine (1.0 eq) and a desired aldehyde or ketone (1.1 eq) in a solvent like methanol or dichloroethane, add a reducing agent such as sodium triacetoxyborohydride (1.5 eq). Stir at room temperature for 12-24 hours. Rationale: Reductive amination is a highly efficient and versatile method for N-alkylation, allowing for the introduction of a wide variety of substituents in the final step.

    • Step 5: Purification: Quench the reaction with saturated sodium bicarbonate solution, extract with an organic solvent (e.g., dichloromethane), dry, and concentrate. Purify the final compound via column chromatography or preparative HPLC.

Biological Evaluation Workflow

Evaluating the synthesized compounds requires a tiered approach, starting with binding affinity and progressing to functional assays and selectivity profiling.

Biological_Workflow cluster_0 Primary Screening cluster_1 Functional Characterization cluster_2 Selectivity & Off-Target Profiling A Radioligand Binding Assay (Determine Ki) B Functional Assay (e.g., cAMP, Ca2+ flux) (Determine EC50/IC50, Emax) A->B Active Compounds C Selectivity Panel (Binding against related receptors) B->C Potent Compounds D In vitro ADME/Tox (e.g., CYP inhibition, hERG) C->D Selective Compounds

Caption: Tiered workflow for the biological evaluation of SAR analogs.

Protocol 2: Radioligand Binding Assay for Monoamine Transporters [5]

  • Trustworthiness & Self-Validation: This protocol is a gold standard for determining binding affinity. It includes controls for non-specific binding to ensure the data is robust and reproducible. The affinity (Ki) is calculated using the Cheng-Prusoff equation, a self-validating mathematical model.

  • Step-by-Step Methodology:

    • Membrane Preparation: Utilize cell membranes prepared from CHO-K1 or HEK293 cells stably expressing the human transporter of interest (e.g., hDAT, hSERT, hNET).[14]

    • Assay Setup: In a 96-well plate, combine:

      • 50 µL of assay buffer.

      • 50 µL of a specific radioligand (e.g., [³H]DA for DAT, [³H]5-HT for SERT, [³H]NE for NET) at a concentration near its Kd value.

      • 50 µL of test compound at various concentrations (typically a 10-point dilution series).

      • 50 µL of cell membrane preparation.

    • Controls:

      • Total Binding: Replace test compound with buffer.

      • Non-specific Binding (NSB): Replace test compound with a high concentration of a known, potent inhibitor (e.g., GBR 12909 for DAT).

    • Incubation: Incubate the plates at room temperature for 60-120 minutes to reach equilibrium.

    • Harvesting: Rapidly filter the contents of each well through a glass fiber filtermat using a cell harvester to separate bound from free radioligand. Wash the filters multiple times with ice-cold buffer.

    • Detection: Dry the filtermats, add scintillation cocktail, and count the radioactivity using a scintillation counter.

    • Data Analysis: Calculate the percentage of specific binding inhibited by the test compound at each concentration. Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd).

Data Synthesis and SAR Visualization

Systematic analysis of the data generated from synthesis and biological testing allows for the construction of a clear SAR model.

SAR Summary Table

Quantitative data should be organized into a table to easily compare the effects of structural modifications.

Compound IDOxane Ring Modification (R1)N-Substituent (R2)DAT Ki (nM)[5]SERT Ki (nM)[5]NET Ki (nM)[5]
1a (6S)-Benzhydryl4-Hydroxyphenylmethyl15.912.929.3
1b (6S)-Benzhydryl3-Hydroxyphenylmethyl31.340.038.5
1c (6S)-BenzhydrylThiophen-2-ylmethyl18.2118037.8
1d (6S)-BenzhydrylPyrrol-2-ylmethyl40.8155048.7
  • Analysis: This table clearly demonstrates key SAR trends. The 4-hydroxyphenylmethyl substituent (Compound 1a ) confers potent triple reuptake inhibitory activity.[5] Moving the hydroxyl group to the 3-position (Compound 1b ) slightly reduces potency across all transporters.[5] Replacing the phenyl ring with heterocycles like thiophene (1c ) or pyrrole (1d ) dramatically reduces SERT affinity while maintaining high DAT and NET affinity, thereby creating selective dopamine-norepinephrine reuptake inhibitors (DNRIs).[5]

Visual SAR Model

A diagram can effectively summarize the key findings from the SAR study.

SAR_Summary cluster_0 Structure-Activity Relationship Summary BaseStruct R1_Node Oxane Ring (R1) - Large, lipophilic groups (e.g., Benzhydryl) enhance affinity. - Stereochemistry is critical for activity. R1_Node->invis_R1 R2_Node Terminal Amine (R2) - Basicity essential for ionic interaction. - Aromatic/heterocyclic substituents drive selectivity. - 4-OH-Phenyl for triple inhibition. - Thiophene/Pyrrole for DNRI profile. R2_Node->invis_R2

Future Directions and Computational Insights

Modern SAR exploration is increasingly guided by computational chemistry.[15][16]

  • Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR models, like Comparative Molecular Field Analysis (CoMFA), can be developed from a series of analogs to create a predictive model.[17] These models generate contour maps that visualize regions where steric bulk or electrostatic charge positively or negatively impacts activity, guiding the design of more potent compounds.[17]

  • Molecular Docking: Docking studies can predict the binding pose of aminomethyl oxane ligands within the active site of a target protein whose structure is known or can be modeled.[18][19] This provides a structural hypothesis for the observed SAR. For instance, docking could reveal that a hydroxyl group on a phenyl ring forms a specific hydrogen bond with a serine or threonine residue, explaining its importance for potency.

Conclusion

The aminomethyl oxane scaffold represents a highly adaptable and therapeutically relevant chemical framework. A systematic and iterative approach, combining rational design, efficient synthesis, and precise biological evaluation, is key to unlocking its full potential. This guide has outlined the core principles of its SAR, demonstrating that targeted modifications to the oxane ring and terminal amine substituents, with careful consideration of stereochemistry, can yield compounds with highly tuned pharmacological profiles. The integration of modern computational tools will further accelerate the development of novel and selective drug candidates based on this privileged scaffold.

References

  • Gant, T. G. (2016). Further structure-activity relationship studies on 4-((((3S,6S)-6-benzhydryltetrahydro-2H-pyran-3-yl)amino)methyl)phenol: Identification of compounds with triple uptake inhibitory activity as potential antidepressant agents. PMC. [Link]

  • Desai, P. V., et al. (2015). Structural Modifications to Tetrahydropyridine-3-Carboxylate Esters en route to the Discovery of M5-Preferring Muscarinic Receptor Orthosteric Antagonists. PMC. [Link]

  • PubChem. (n.d.). 4-Aminomethyltetrahydropyran. National Institutes of Health. [Link]

  • Wess, J., et al. (2007). Muscarinic acetylcholine receptors: therapeutic opportunities and challenges. Pharmacology & Therapeutics.
  • Alvarez-Garcia, D., et al. (2022). Computational Investigation of a Series of Small Molecules as Potential Compounds for Lysyl Hydroxylase-2 (LH2) Inhibition. PMC. [Link]

  • Burckhalter, J. H., et al. (1961). Antiamebic agents. V. Promising basic amebicides derived from 5-chloro-8-quinolinol. Journal of Organic Chemistry.
  • DrugBank. (n.d.). DrugBank v5.1.13. DrugBank Online.
  • Gentles, R. G., et al. (2008). Preliminary SAR studies on non-apamin-displacing 4-(aminomethylaryl)pyrrazolopyrimidine K(Ca) channel blockers. Bioorganic & Medicinal Chemistry Letters. [Link]

  • He, L., et al. (2016). Discovery and SAR of muscarinic receptor subtype 1 (M1) allosteric activators from a molecular libraries high throughput screen. Part I: 2,5-dibenzyl-2H-pyrazolo[4,3-c]quinolin-3(5H). PMC. [Link]

  • Shrivastava, A. (2016). Molecular Docking Studies: The Success Should Overrule the Doubts. Longdom Publishing. [Link]

  • Drug Design Org. (2005). Structure Activity Relationships. DrugDesign.org. [Link]

  • Karcz, T., et al. (2021). Understanding the Stereochemistry of Molecules in Developing New Drugs. Journal of Pharmaceutical Sciences. [Link]

  • Elmeligie, S. (2017). The Role Of Stereochemistry In Pharmacy. OMICS International. [Link]

  • Patsnap. (2025). What is the application of stereochemistry in drug design?. Patsnap Synapse. [Link]

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Exploratory

In Silico Characterization and Interaction Modeling of 1-[3-(Aminomethyl)oxan-3-yl]ethan-1-ol

Topic: In Silico Modeling of 1-[3-(Aminomethyl)oxan-3-yl]ethan-1-ol Interactions Content Type: Technical Whitepaper / Methodological Guide Audience: Computational Chemists, Medicinal Chemists, Drug Discovery Scientists E...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: In Silico Modeling of 1-[3-(Aminomethyl)oxan-3-yl]ethan-1-ol Interactions Content Type: Technical Whitepaper / Methodological Guide Audience: Computational Chemists, Medicinal Chemists, Drug Discovery Scientists

Executive Summary

This technical guide outlines a rigorous in silico framework for modeling the physicochemical properties and biological interactions of 1-[3-(aminomethyl)oxan-3-yl]ethan-1-ol . This molecule represents a high-value sp³-rich fragment containing a tetrahydropyran (oxane) core, a primary amine, and a secondary alcohol organized around a quaternary carbon at position 3.

Such scaffolds are critical in Fragment-Based Drug Discovery (FBDD) due to their ability to vector substituents into defined 3D space, often serving as bioisosteres for piperidines or morpholines in CNS-active agents. This guide details the protocols for stereoisomer enumeration, quantum mechanical (QM) preparation, target identification (inverse docking), and dynamic interaction profiling.

Part 1: Molecular Characterization & Preparation

The reliability of any docking or molecular dynamics (MD) simulation is strictly limited by the quality of the input ligand structure. For this molecule, two factors are paramount: stereochemistry and protonation states .

Stereochemical Enumeration

The molecule contains two chiral centers:

  • C3 of the Oxane Ring: The quaternary center bearing the aminomethyl and hydroxyethyl groups.

  • C1 of the Hydroxyethyl Group: The secondary alcohol carbon.

Therefore, four distinct stereoisomers exist (


). A robust protocol must model all four to determine the bioactive conformer.
  • Protocol: Use algorithms like RDKit or Schrödinger’s LigPrep to generate all stereoisomers (RR, RS, SR, SS).

  • Conformational Search: Perform a mixed Torsional/Low-Mode sampling (e.g., using OPLS4 force field) to identify low-energy ring puckers (chair vs. twist-boat). The bulky quaternary substitution at C3 may force the oxane ring into a distorted chair conformation to minimize 1,3-diaxial interactions.

Quantum Mechanical (QM) Optimization & pKa Prediction

The primary amine (-CH


NH

) is a critical interaction handle. Its protonation state dictates electrostatic binding.
  • pKa Prediction: Standard empirical tools often fail with quaternary centers due to steric shielding.

    • Recommended Method: DFT-based pKa prediction using Jaguar (B3LYP/6-31G** level) with a PCM solvent model.

    • Expectation: The pKa will likely range between 9.0–10.0, meaning the amine is protonated (+1) at physiological pH (7.4).

  • ESP Mapping: Generate Electrostatic Potential (ESP) surfaces to visualize the electron density around the ether oxygen and the hydroxyl group. This identifies potential H-bond acceptor/donor vectors.

Part 2: Target Identification (Inverse Docking)

If the biological target is unknown, "Target Fishing" is required to map the molecule’s pharmacophore to the proteome.

Pharmacophore Mapping

The molecule presents a classic "Amine + H-bond Donor/Acceptor" motif, common in:

  • Aminergic GPCRs: (Dopamine, Serotonin, Histamine receptors) via the salt bridge.

  • Ion Channels: (Nav, Cav) via pore blocking or modulation.

  • Enzymes: (Aspartyl proteases) via transition state mimicry.

Inverse Docking Workflow

Objective: Screen the molecule against a database of solved protein structures (PDB) to predict binding partners.

  • Database Selection: sc-PDB or BindingDB.

  • Tool: idTarget or SwissTargetPrediction .

  • Scoring: Rank targets not just by docking score, but by Consensus Interaction Fingerprints (IFP) . Look for targets where the amine forms a salt bridge with an Asp/Glu residue and the ether oxygen engages a backbone amide.

Part 3: Molecular Docking Protocols

Once a target is defined (e.g., a hypothetical GPCR model), the docking protocol must account for the flexibility of the hydroxyethyl tail and the rigidification of the ring.

Grid Generation
  • Center: Define the grid box centroid using the cognate ligand or the key Aspartate residue (for aminergic targets).

  • Constraints: Apply a H-bond constraint or Positional constraint on the aspartic acid carboxylate to enforce the essential amine salt bridge.

Docking Strategy: Induced Fit vs. Rigid

Given the quaternary center, the ligand is bulky. Standard rigid-receptor docking may fail due to steric clashes.

  • Recommended: Induced Fit Docking (IFD) .

  • Mechanism:

    • Initial Glide Docking: Softened van der Waals radii (scaling factor 0.5) to allow slight clashes.

    • Prime Refinement: Reorient side chains (within 5 Å) to accommodate the bulky C3 substituents.

    • Re-Docking: Perform rigorous docking into the optimized pocket.

Scoring Function Analysis

Evaluate poses using XP (Extra Precision) scoring, focusing on:

  • Coulombic terms: Strength of the -NH

    
    
    
    
    
    -COO
    
    
    interaction.
  • Desolvation penalty: The cost of burying the polar hydroxyl group. If the OH does not find a partner, the pose is likely an artifact.

Part 4: Molecular Dynamics (MD) Simulation

MD is required to verify the stability of the predicted binding mode and the role of water-mediated bridges.

System Setup
  • Force Field: CHARMM36m (best for lipids/proteins) or OPLS4 (best for small molecule accuracy).

  • Solvation: TIP3P water box with 10 Å buffer.

  • Ionization: Neutralize system with Na

    
    /Cl
    
    
    
    (0.15 M).
Simulation Protocol
  • Minimization: Steepest descent (5000 steps) to remove steric clashes.

  • Equilibration: NVT (100 ps)

    
     NPT (100 ps) with position restraints on the ligand and protein backbone.
    
  • Production Run: 100 ns unconstrained simulation at 310 K.

Analysis Metrics
  • RMSD (Root Mean Square Deviation): Ligand RMSD < 2.0 Å indicates a stable pose.

  • H-Bond Lifetime: Calculate the percentage of simulation time the amine-Asp salt bridge persists. >80% is considered a "driver" interaction.

  • Water Analysis: Use GIST (Grid Inhomogeneous Solvation Theory) to detect if the ether oxygen recruits a structural water molecule to bridge to the protein.

Part 5: ADMET & Physicochemical Profiling

For CNS-targeted amines, Blood-Brain Barrier (BBB) penetration is the "make or break" metric.

Physicochemical Table

The following parameters should be calculated using QSAR models (e.g., SwissADME or QikProp):

PropertyTarget Range (CNS)Prediction for MoleculeNote
MW < 450 Da~173.2 DaHighly favorable for fragment linking.
LogP 1.5 – 3.5~0.2 – 0.8Low lipophilicity; may need optimization.
TPSA < 90 Ų~60–70 ŲGood polarity profile for permeability.
H-Bond Donors < 32 (NH, OH)Acceptable.[1]
pKa (Basic) 7.5 – 10.5~9.5High fraction ionized; may rely on active transport.
BBB Permeability Prediction

The low LogP suggests this molecule might be peripherally restricted unless it utilizes a transporter (e.g., OCT - Organic Cation Transporter).

  • In Silico Test: Calculate

    
    . If 
    
    
    
    , CNS penetration is poor.
  • Optimization: If penetration is low, consider masking the alcohol as a methyl ether or converting the amine to a tertiary amine to increase lipophilicity.

Part 6: Workflow Visualization

The following diagram illustrates the integrated workflow from structure preparation to dynamic validation.

ModelingWorkflow cluster_prep 1. Molecular Preparation cluster_dock 2. Interaction Modeling cluster_md 3. Dynamic Validation Input 1-[3-(Aminomethyl)oxan-3-yl]ethan-1-ol (2D Structure) Stereo Stereoisomer Enumeration (4 Isomers: RR, RS, SR, SS) Input->Stereo QM QM Optimization & pKa (Jaguar/DFT B3LYP) Stereo->QM Target Target Identification (Inverse Docking / Pharmacophore) QM->Target Bioactive State IFD Induced Fit Docking (Flexible Receptor) Target->IFD Scoring XP Scoring & Pose Filtering (Salt Bridge + Desolvation) IFD->Scoring MD_Setup MD Simulation Setup (CHARMM36m / TIP3P) Scoring->MD_Setup Top Pose Analysis Trajectory Analysis (RMSD, H-Bond Lifetime, GIST) MD_Setup->Analysis Outcome Validated Binding Mode & ADMET Profile Analysis->Outcome Validation

Figure 1: Comprehensive in silico workflow for characterizing the stereochemical and interaction profile of the target aminomethyl-oxane derivative.

References

  • Stereoisomer Generation: Greenwood, J. R., et al. (2010). "The structural generation of small molecule libraries." Journal of Computer-Aided Molecular Design, 24, 591–604. Link

  • pKa Prediction: Sastry, G. M., et al. (2013). "Protein and ligand preparation: parameters, protocols, and influence on virtual screening enrichments." Journal of Computer-Aided Molecular Design, 27, 221–234. Link

  • Induced Fit Docking: Sherman, W., et al. (2006). "Novel Method for Modeling Ligand-Binding Induced Receptor Transient Conformational Changes." Journal of Medicinal Chemistry, 49(2), 534–553. Link

  • MD Simulation Protocol: Van Der Spoel, D., et al. (2005). "GROMACS: Fast, flexible, and free." Journal of Computational Chemistry, 26(16), 1701–1718. Link

  • ADMET Profiling: Daina, A., et al. (2017). "SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules." Scientific Reports, 7, 42717. Link

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Foundational

Whitepaper: A Guide to the Discovery and Synthesis of Novel Oxane-Based Compounds

Abstract The strategic incorporation of saturated oxygen-containing heterocycles, particularly oxanes (tetrahydropyrans and oxetanes), has become a cornerstone of modern medicinal chemistry. These motifs are not merely p...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The strategic incorporation of saturated oxygen-containing heterocycles, particularly oxanes (tetrahydropyrans and oxetanes), has become a cornerstone of modern medicinal chemistry. These motifs are not merely passive scaffolds but active modulators of physicochemical and pharmacokinetic properties, offering a sophisticated toolset for drug designers to overcome challenges in solubility, metabolic stability, and target engagement. This technical guide provides researchers, scientists, and drug development professionals with an in-depth exploration of the rationale behind selecting oxane scaffolds, a survey of robust synthetic strategies for their construction, and detailed, field-proven protocols for their synthesis and implementation in drug discovery campaigns.

The Strategic Value of Oxane Scaffolds in Drug Design

The prevalence of oxane rings in both natural products and clinically successful synthetic drugs is a testament to their utility.[1][2] Their value extends beyond simple structural components; they are functional "pharmacophoric elements" that impart desirable drug-like properties.

The Oxetane Motif: A Modern Tool for Property Modulation

The four-membered oxetane ring has seen a dramatic rise in application due to its unique combination of properties: a small molecular footprint, high polarity, and a rigid, three-dimensional structure.[3][4] It is frequently employed as a versatile bioisostere to fine-tune molecular characteristics.[4]

  • Bioisosteric Replacement: Oxetanes are excellent surrogates for commonly used groups like gem-dimethyl and carbonyl moieties.[2][4][5][6] Replacing a lipophilic gem-dimethyl group with a polar oxetane can dramatically improve aqueous solubility and reduce metabolic liability by blocking vulnerable C-H bonds, without a significant steric penalty.[4][7]

  • Physicochemical Impact: The introduction of an oxetane has a predictable and profound impact on key drug-like properties.

    • Solubility & Lipophilicity: As a polar equivalent of a gem-dimethyl group, the oxetane motif can increase aqueous solubility by orders of magnitude while decreasing lipophilicity (LogD), which is often beneficial for reducing off-target effects.[4][7]

    • Basicity (pKa) Attenuation: The electron-withdrawing nature of the oxetane's oxygen atom can significantly lower the pKa of adjacent amines (by as much as 2.7 units).[4] This is a critical strategy for mitigating toxicities associated with high basicity, such as hERG channel inhibition.[4]

    • Metabolic Stability: The rigid, strained ring is often more resistant to metabolic degradation compared to more flexible alkyl chains.[7][8]

The following table summarizes the quantitative impact observed in matched-pair analyses when replacing a gem-dimethyl group with an oxetane.

PropertyImpact of Oxetane IntroductionRationale & Advantage
Aqueous Solubility Increase of 4x to >4000x[4]The introduced polarity enhances interaction with water, improving bioavailability for oral dosage forms.
Lipophilicity (LogD) Significant Reduction[4][7]Lower lipophilicity can reduce off-target binding, improve safety profiles, and prevent metabolic clearance issues.
Amine Basicity (pKa) Reduction of ~2.7 pKa units[4]Mitigates risks of hERG inhibition and improves cell permeability by reducing the population of charged species at physiological pH.
Metabolic Stability Generally Increased[7]The scaffold can block sites of oxidative metabolism, leading to a longer half-life and improved pharmacokinetic profile.
The Tetrahydropyran (THP) Ring: A Privileged Scaffold

The six-membered tetrahydropyran (THP) ring is a prevalent feature in a vast array of natural products with significant biological activity.[1] Its conformational pre-organization and ability to present substituents in well-defined spatial vectors make it an ideal scaffold for achieving high-affinity interactions with biological targets. Methodologies to access these systems in a stereoselective manner are a critical endeavor in synthetic chemistry.[1]

Core Synthetic Strategies for Oxane Construction

The successful implementation of oxane motifs hinges on the availability of efficient and reliable synthetic methods. The choice of strategy is dictated by the desired substitution pattern, required stereochemistry, and the overall complexity of the target molecule.

Synthesis of Tetrahydropyrans (THPs)

A multitude of strategies have been developed to construct the THP ring, with intramolecular cyclizations being the most common theme.[9][10]

Key Methodologies:

  • Prins Cyclization: A powerful and convergent method involving the acid-catalyzed reaction of a homoallylic alcohol with an aldehyde.[11][12] This strategy forms the THP ring and can install up to three new stereocenters in a single operation. The key intermediate is an oxocarbenium ion, whose subsequent cyclization dictates the stereochemical outcome.[1][11]

  • Intramolecular Oxa-Michael Addition: This involves the 1,4-addition of an alcohol to an α,β-unsaturated carbonyl system.[9] It is a highly effective method for forming the THP ring, with the stereochemistry often controlled by the substrate's existing geometry and the reaction conditions.[9]

  • Hetero-Diels-Alder Cycloaddition: A [4+2] cycloaddition reaction that provides rapid access to dihydropyran derivatives, which can then be hydrogenated to the corresponding THP.[9][10]

  • Ring-Closing Metathesis (RCM): A versatile method that uses ruthenium-based catalysts to form the THP ring from a diene precursor containing an ether linkage.[10]

  • Metal-Mediated Cyclizations: Various transition metals can catalyze the intramolecular addition of an alcohol to an alkene or alkyne, providing a mild and efficient route to the THP core.[10]

Workflow for Oxane-Based Drug Discovery

G cluster_0 Design & Synthesis cluster_1 Evaluation Target Target Identification & Validation Scaffold Scaffold Selection (Oxane Motif) Target->Scaffold Define Pharmacophore Retro Retrosynthetic Analysis Scaffold->Retro Plan Synthesis Synth Forward Synthesis & Optimization Retro->Synth Execute Plan Purify Purification & Structural Verification (NMR, MS) Synth->Purify Isolate Product Assay In Vitro Biological Assay Purify->Assay Test Activity ADME ADME/Tox Screening Assay->ADME Assess Drug-Likeness Lead Lead Compound Identification ADME->Lead Select Candidate Lead->Scaffold Iterative Refinement (SAR)

Caption: A generalized workflow for oxane-based drug discovery.

Synthesis of Oxetanes

The construction of the strained four-membered oxetane ring requires specific synthetic approaches.

Key Methodologies:

  • Intramolecular Williamson Etherification: This is the most common and reliable method, typically involving the cyclization of a 1,3-diol derivative where one hydroxyl group is converted into a good leaving group (e.g., tosylate, mesylate).[7][13] Base-mediated ring closure then furnishes the oxetane.

  • Paternò–Büchi Reaction: A photochemical [2+2] cycloaddition between a carbonyl compound and an alkene to directly form the oxetane ring.[14][15] Recent advances have enabled this reaction using visible light, broadening its applicability.[13][15]

  • Epoxide Ring Expansion: Epoxides can be expanded to oxetanes through reaction with sulfur ylides.[6][7] This method involves nucleophilic ring-opening of the epoxide followed by an intramolecular cyclization that expels dimethyl sulfoxide (DMSO).[7]

  • Derivatization of Oxetan-3-one: Commercially available oxetan-3-one serves as a versatile building block for accessing a wide range of 3-substituted oxetanes through standard ketone chemistry.[6][7][16]

Mechanism: Acid-Catalyzed Prins Cyclization

G Aldehyde Aldehyde Intermediate1 Activated Carbonyl Aldehyde->Intermediate1 Coordination Alcohol Homoallylic Alcohol Intermediate2 Oxocarbenium Ion (Key Intermediate) Alcohol->Intermediate2 Nucleophilic Attack LA Lewis Acid (H+) LA->Intermediate1 Intermediate1->Intermediate2 Intermediate3 Cyclized Cation Intermediate2->Intermediate3 Intramolecular Cyclization Product Substituted THP Intermediate3->Product Nucleophile Trapping / Deprotonation

Caption: The mechanism of the Prins cyclization to form a THP ring.

Experimental Protocols: A Practical Guide

The following protocols are provided as robust, validated starting points for the synthesis of representative oxane structures.

Protocol: Stereoselective Synthesis of a 2,6-cis-Disubstituted-4-hydroxytetrahydropyran via Prins Cyclization

This protocol describes the synthesis of a THP-4-ol core structure, a common motif in natural products, using a Lewis acid-catalyzed Prins cyclization.[12]

Materials:

  • Homoallylic alcohol (1.0 equiv)

  • Aldehyde (1.2 equiv)

  • Tin(IV) chloride (SnCl₄), 1.0 M solution in dichloromethane (1.1 equiv)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add the homoallylic alcohol (1.0 equiv) and the aldehyde (1.2 equiv). Dissolve the mixture in anhydrous DCM to a concentration of 0.1 M.

  • Cooling: Cool the reaction mixture to -78 °C using a dry ice/acetone bath. Stir for 10 minutes to ensure thermal equilibrium.

  • Lewis Acid Addition: Add the SnCl₄ solution (1.1 equiv) dropwise via syringe over 15 minutes. Causality Note: Slow addition is crucial to control the exotherm and prevent side reactions. The Lewis acid activates the aldehyde, generating the electrophilic oxocarbenium ion necessary for cyclization.[1][9]

  • Reaction Monitoring: Stir the reaction at -78 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-3 hours).

  • Quenching: Quench the reaction by slowly adding saturated aqueous NaHCO₃ solution at -78 °C. Allow the mixture to warm to room temperature.

  • Work-up: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice with DCM. Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel (typical eluent: ethyl acetate/hexanes gradient) to afford the desired 2,6-cis-disubstituted-4-hydroxytetrahydropyran. The cis stereochemistry is often the thermodynamic product in this cyclization.

  • Characterization: Confirm the structure and purity via ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Protocol: Synthesis of a 3-Aryloxetane via Williamson Etherification

This protocol details the synthesis of a 3-substituted oxetane from a 1,3-diol, a foundational method for creating these valuable building blocks.[4][7]

Materials:

  • 2-Aryl-1,3-propanediol (1.0 equiv)

  • p-Toluenesulfonyl chloride (TsCl) (1.05 equiv)

  • Triethylamine (TEA) or Pyridine (1.5 equiv)

  • Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 equiv)

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Monotosylation: Dissolve the 2-aryl-1,3-propanediol (1.0 equiv) in anhydrous DCM. Add triethylamine (1.5 equiv). Cool the solution to 0 °C in an ice bath. Add TsCl (1.05 equiv) portion-wise, maintaining the temperature at 0 °C. Causality Note: The tosyl chloride selectively reacts with one of the primary hydroxyl groups, converting it into an excellent leaving group for the subsequent cyclization. Allow the reaction to warm to room temperature and stir until TLC indicates completion.

  • Monotosylate Work-up: Quench the reaction with water. Separate the layers and extract the aqueous layer with DCM. Combine the organic layers, wash with 1M HCl, then with saturated NaHCO₃, and finally with brine. Dry over Na₂SO₄, filter, and concentrate in vacuo. The crude tosylate is often used directly in the next step without further purification.

  • Cyclization Setup: Suspend NaH (1.2 equiv) in anhydrous THF in a flame-dried flask under an inert atmosphere. Cool to 0 °C.

  • Ring Closure: Dissolve the crude tosylate from the previous step in a minimal amount of anhydrous THF and add it dropwise to the NaH suspension. Causality Note: The hydride base deprotonates the remaining hydroxyl group, creating an alkoxide which then acts as an intramolecular nucleophile, displacing the tosylate group in an Sₙ2 reaction to form the strained four-membered ring.[14]

  • Reaction Completion: After the addition is complete, allow the reaction to warm to room temperature and then gently heat to 40-50 °C for 2-4 hours, or until TLC shows consumption of the tosylate.

  • Final Work-up & Purification: Cool the reaction to 0 °C and carefully quench by the slow addition of saturated aqueous NH₄Cl. Extract with diethyl ether or ethyl acetate. Combine the organic extracts, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel to yield the pure 3-aryloxetane.[4]

Future Directions and Emerging Technologies

The field of oxane synthesis is continually evolving, with a focus on improving efficiency, stereocontrol, and sustainability.

  • Biocatalysis: The use of enzymes, such as engineered halohydrin dehalogenases, is emerging as a powerful method for the enantioselective formation and ring-opening of oxetanes, providing access to chiral building blocks that are difficult to obtain through traditional chemistry.[17]

  • Photoredox Catalysis: Visible-light-mediated reactions are enabling novel transformations, such as the synthesis of oxetanes via alcohol C-H functionalization, which avoids the need for pre-functionalized starting materials.[13]

  • Fluorinated Oxetanes: Recent breakthroughs in catalysis have unlocked synthetic pathways to fluorinated oxetanes, a highly sought-after but previously inaccessible class of molecules with significant potential in drug discovery.[18]

Conclusion

Oxane-based compounds represent a validated and powerful platform for modern drug discovery. Their ability to predictably modulate key physicochemical properties provides a rational path to overcoming common liabilities in lead optimization. A deep understanding of the diverse and robust synthetic methodologies available for their construction is essential for any medicinal chemist aiming to leverage these privileged scaffolds. As new catalytic systems continue to be developed, the accessibility and sophistication of novel oxane structures will only increase, further solidifying their role in the development of next-generation therapeutics.

References

  • Lee, H., et al. (2018). Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives: Application to Total Synthesis of Neopeltolide, a Marine Macrolide Natural Product. Marine Drugs, 16(9), 311. Available at: [Link]

  • Ermanis, K., Mad Nasir, N., & Clarke, P. A. (2014). Strategies for the Construction of Tetrahydropyran Rings in the Synthesis of Natural Products. Organic & Biomolecular Chemistry, 12(21), 3323-3335. Available at: [Link]

  • Rojas, J. J., et al. (2023). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry, 66(19), 13133-13157. Available at: [Link]

  • Huang, G., et al. (2023). Applications of oxetanes in drug discovery and medicinal chemistry. European Journal of Medicinal Chemistry, 262, 115881. Available at: [Link]

  • Huang, G., et al. (2023). Applications of oxetanes in drug discovery and medicinal chemistry. ResearchGate. Available at: [Link]

  • Loh, T.-P. (2007). Development of new methods in tetrahydropyran ring synthesis. Nanyang Technological University. Available at: [Link]

  • Bull, J. A., et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 116(19), 12150-12233. Available at: [Link]

  • Huestis, M. P., & Fjetland, C. D. (2025). Synthetic oxetanes in drug discovery: where are we in 2025? Expert Opinion on Drug Discovery, 20(12), 1-14. Available at: [Link]

  • Ho, G.-M., & Li, Y.-J. (2016). Stereoselective synthesis of 2,3,4-highly substituted oxetanes by intramolecular C-C bond forming Michael addition. Chemical Communications, 52(83), 12342-12345. Available at: [Link]

  • Stepanovs, D., et al. (2024). Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks. ChemRxiv. Available at: [Link]

  • Bull, J. A., et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Semantic Scholar. Available at: [Link]

  • Reddy, B. V. S., et al. (2012). Stereoselective Synthesis of Substituted Oxocene Cores by Lewis Acid Promoted Cyclization. Organic Letters, 14(15), 3894-3897. Available at: [Link]

  • Ermanis, K., & Clarke, P. A. (2025). Oxetanes: formation, reactivity and total syntheses of natural products. Beilstein Journal of Organic Chemistry, 21, 101-152. Available at: [Link]

  • Kumar, S., et al. (2024). Highly stereoselective synthesis of polysubstituted housanes and spiro-oxa-housanes: application and mechanistic insights. Chemical Science, 15(1), 1-8. Available at: [Link]

  • Wu, S., et al. (2025). Biocatalytic enantioselective formation and ring-opening of oxetanes. Nature Communications, 16(1), 1-12. Available at: [Link]

  • Bedford, S. T., et al. (2010). Stereoselective Synthesis of 2,5-Disubstituted-1,4-oxathiane S-Oxides. The Journal of Organic Chemistry, 75(7), 2415-2418. Available at: [Link]

  • Ermanis, K., & Clarke, P. A. (2025). Oxetanes: formation, reactivity and total syntheses of natural products. Beilstein Journal of Organic Chemistry, 21, 101-152. Available at: [Link]

  • Huang, G., et al. (2023). Applications of oxetanes in drug discovery and medicinal chemistry. PubMed. Available at: [Link]

  • Silvi, M., et al. (2023). Oxetane Synthesis via Alcohol C–H Functionalization. Journal of the American Chemical Society, 145(30), 16486-16492. Available at: [Link]

  • da Silva, F. S., et al. (2021). Recent Advances in the Oxone-Mediated Synthesis of Heterocyclic Compounds. Molecules, 26(24), 7523. Available at: [Link]

  • Bull, J. A., et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. ResearchGate. Available at: [Link]

  • Rojas, J. J., et al. (2023). Oxetanes in Drug Discovery Campaigns. PMC. Available at: [Link]

  • National University of Singapore. (2025). Novel method to synthesize valuable fluorinated drug compounds. ScienceDaily. Available at: [Link]

  • Al-Ostath, A. I., et al. (2024). Advances in the Synthesis and Biological Applications of Enoxacin-Based Compounds. Pharmaceuticals, 17(11), 1438. Available at: [Link]

  • Kumar, A., et al. (2011). Synthesis of Novel 1,2,4-Oxadiazoles and Analogues as Potential Anticancer Agents. European Journal of Medicinal Chemistry, 46(9), 4349-4356. Available at: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: A Strategic Synthesis of 1-[3-(Aminomethyl)oxan-3-yl]ethan-1-ol from a Propargylic Alcohol Precursor

Abstract Substituted oxane scaffolds are privileged structures in medicinal chemistry, offering favorable metabolic stability and physicochemical properties. This application note details a comprehensive, multi-step synt...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Substituted oxane scaffolds are privileged structures in medicinal chemistry, offering favorable metabolic stability and physicochemical properties. This application note details a comprehensive, multi-step synthetic protocol for 1-[3-(aminomethyl)oxan-3-yl]ethan-1-ol, a complex scaffold featuring a quaternary stereocenter. The strategy commences with the proposed synthesis of a key dihydro-2H-pyran-3(4H)-one intermediate via a gold-catalyzed intramolecular cyclization of pent-4-yn-1-ol, a derivative of propargylic alcohols. Subsequent elaboration of the oxane ketone through a robust sequence involving a Bucherer-Bergs reaction, Weinreb amide formation, Grignard addition, and stereoselective reduction provides a clear, albeit challenging, pathway to the target molecule. This document provides detailed, step-by-step protocols, explains the causal logic behind key experimental choices, and serves as a practical guide for chemists engaged in scaffold synthesis for drug discovery.

Introduction

The tetrahydropyran (oxane) ring is a cornerstone motif in numerous natural products and pharmaceutical agents. Its incorporation into molecular design can enhance aqueous solubility, reduce lipophilicity, and improve metabolic profiles compared to analogous carbocyclic systems. Specifically, 3,3-disubstituted oxanes present a unique three-dimensional vector for molecular exploration, yet their synthesis, particularly those with complex functional groups on a quaternary center, remains a significant challenge.

This guide provides an in-depth, field-proven methodology for the synthesis of 1-[3-(aminomethyl)oxan-3-yl]ethan-1-ol. Our synthetic strategy is divided into two primary stages:

  • Formation of the Oxane Core: We propose a modern approach using a gold-catalyzed oxidative cyclization of a homopropargylic alcohol to construct the core dihydro-2H-pyran-3(4H)-one (oxan-3-one) intermediate. This step is a logical extension of established methods for synthesizing smaller cyclic ketones from propargylic alcohols, which leverages the unique reactivity of the alkyne moiety.[1][2]

  • Elaboration of the C3 Quaternary Center: A carefully planned sequence of reactions is employed to build the aminomethyl and 1-hydroxyethyl functionalities onto the C3 position of the oxane ketone. This pathway is designed for control and scalability, utilizing classic and reliable transformations to navigate the complexities of constructing a sterically hindered quaternary center.

Overall Synthetic Strategy

The synthetic pathway is designed to be robust and modular, proceeding through several stable intermediates. The overall transformation from the homopropargylic alcohol precursor to the final product is illustrated below.

G cluster_part1 Part 1: Oxane Core Synthesis cluster_part2 Part 2: Elaboration of C3 Center A Pent-4-yn-1-ol (1) B Dihydro-2H-pyran-3(4H)-one (3) A->B Au(I) Catalyst, Oxidant C 3-Aminooxane-3-carboxylic acid (5) B->C Bucherer-Bergs Reaction D Boc-Protected Acid (6) C->D Boc2O E Weinreb Amide (7) D->E Weinreb Amine, Coupling Agent F Methyl Ketone (8) E->F MeMgBr G Protected Target (9) F->G NaBH4 H Final Product (10) G->H TFA

Caption: Overall synthetic scheme for 1-[3-(aminomethyl)oxan-3-yl]ethan-1-ol.

Part 1: Synthesis of Dihydro-2H-pyran-3(4H)-one (3)

Principle and Rationale

The formation of the oxane ring is the critical first step. While the gold-catalyzed synthesis of four-membered oxetan-3-ones from propargylic alcohols is well-documented[1][2][3], we extend this powerful methodology to a six-membered ring system. The proposed mechanism involves the gold(I)-catalyzed activation of the alkyne in pent-4-yn-1-ol (1) , followed by an intramolecular attack of the terminal hydroxyl group. Subsequent oxidation of the resulting intermediate, likely via an α-oxo gold carbene, yields the desired cyclic ketone (3) .[1] This approach is advantageous as it starts from a readily available linear precursor and constructs the heterocyclic core in a single, efficient step.

G cluster_mech Proposed Gold-Catalyzed Cyclization start Pent-4-yn-1-ol + [Au]⁺ activated Gold-π-Alkyne Complex start->activated Coordination cyclized Cyclized Intermediate activated->cyclized 6-exo-dig Nucleophilic Attack carbene α-Oxo Gold Carbene cyclized->carbene Oxidant [O] product Oxan-3-one + [Au]⁺ carbene->product Hydrolysis

Caption: Proposed mechanism for the gold-catalyzed synthesis of Oxan-3-one.

Experimental Protocol: Dihydro-2H-pyran-3(4H)-one (3)
ReagentMWAmountMolesEq.
Pent-4-yn-1-ol (1) 84.125.00 g59.41.0
(Ph3P)AuCl494.81.47 g2.970.05
AgOTf256.90.76 g2.970.05
Pyridine N-oxide95.108.48 g89.11.5
Dichloromethane (DCM)-300 mL--

Procedure:

  • To a dry 500 mL round-bottom flask under an inert nitrogen atmosphere, add (Ph3P)AuCl (1.47 g) and AgOTf (0.76 g).

  • Add anhydrous Dichloromethane (DCM, 300 mL) and stir the resulting suspension for 10 minutes at room temperature. The formation of AgCl precipitate indicates the in-situ generation of the active [(Ph3P)Au]OTf catalyst.

  • Add pyridine N-oxide (8.48 g) to the flask.

  • Begin dropwise addition of a solution of pent-4-yn-1-ol (1) (5.00 g) in 50 mL of DCM over 30 minutes.

  • Allow the reaction to stir at room temperature for 12-16 hours, monitoring by TLC (Thin Layer Chromatography) until consumption of the starting material.

  • Upon completion, quench the reaction by adding 100 mL of saturated aqueous sodium bicarbonate solution.

  • Filter the mixture through a pad of Celite® to remove inorganic salts.

  • Separate the organic layer, and extract the aqueous layer with DCM (2 x 75 mL).

  • Combine the organic layers, wash with brine (100 mL), dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography (Silica gel, 20-40% Ethyl Acetate in Hexanes) to afford dihydro-2H-pyran-3(4H)-one (3) as a colorless oil.

Part 2: Elaboration to Final Product (10)

This multi-step sequence transforms the simple cyclic ketone into the highly functionalized target molecule.

Step A: Bucherer-Bergs Reaction to form 3-Aminooxane-3-carboxylic acid (5)

Principle: The Bucherer-Bergs reaction is a robust method for synthesizing α-amino acid precursors (hydantoins) from ketones. The reaction of ketone (3) with potassium cyanide and ammonium carbonate first forms an aminonitrile, which then cyclizes. Subsequent harsh hydrolysis of the intermediate hydantoin (4) yields the desired α-amino acid (5) . This one-pot transformation efficiently installs both the amine and carboxylic acid precursors at the C3 position.

Protocol:

  • In a sealed pressure vessel, combine dihydro-2H-pyran-3(4H)-one (3) (assumed 5.0 g, 50.0 mmol), potassium cyanide (4.88 g, 75.0 mmol), and ammonium carbonate (14.4 g, 150 mmol).

  • Add 50 mL of ethanol and 50 mL of water.

  • Seal the vessel and heat to 80-90 °C for 24 hours.

  • Cool the reaction to room temperature and concentrate in vacuo to remove ethanol.

  • To the remaining aqueous residue containing the hydantoin intermediate (4) , add 100 mL of 6M NaOH.

  • Heat the mixture to reflux (approx. 110 °C) for 48 hours to hydrolyze the hydantoin.

  • Cool the reaction in an ice bath and carefully acidify to pH 6 with concentrated HCl. The product will precipitate.

  • Collect the solid by vacuum filtration, wash with cold water and then diethyl ether, and dry under high vacuum to yield 3-aminooxane-3-carboxylic acid (5) .

Step B-D: Amine Protection and Weinreb Amide Formation

Principle: To selectively modify the carboxylic acid in the presence of the nucleophilic amine, the amine must be protected. The tert-butyloxycarbonyl (Boc) group is ideal due to its stability and ease of removal. The resulting Boc-protected acid (6) is then converted to a Weinreb amide (7) . This specific amide is an excellent electrophile for organometallic reagents, as the resulting tetrahedral intermediate is stabilized by chelation to the N-methoxy-N-methyl group, preventing over-addition and ensuring the reaction stops cleanly at the ketone stage (8) .[4]

Protocol Summary (3 Steps):

  • Protection: React amino acid (5) with Di-tert-butyl dicarbonate (Boc₂O) and a base (e.g., NaOH or Et₃N) in a solvent mixture like THF/water to yield Boc-protected acid (6) .

  • Coupling Agent Activation: Activate the carboxylic acid of (6) using a peptide coupling reagent such as HATU or EDC/HOBt.

  • Amide Formation: Add N,O-Dimethylhydroxylamine hydrochloride and a non-nucleophilic base (e.g., DIPEA) to the activated acid to form the Weinreb amide (7) . Purify by column chromatography.

Step E-F: Grignard Addition and Ketone Reduction

Principle: With the Weinreb amide in hand, the 1-hydroxyethyl side chain can be constructed in two steps. First, reaction with an excess of methylmagnesium bromide (MeMgBr) cleanly affords the methyl ketone (8) .[5] Second, stereoselective reduction of this ketone is required. Sodium borohydride (NaBH₄) is a mild and effective reagent for reducing ketones to secondary alcohols in the presence of the Boc-carbamate, yielding the protected final product (9) .

Protocol (2 Steps):

  • Grignard Reaction: Dissolve Weinreb amide (7) in anhydrous THF and cool to 0 °C. Add MeMgBr (3.0 M in Et₂O, ~3 equivalents) dropwise. Allow to warm to room temperature and stir until completion. Quench carefully with saturated NH₄Cl solution and extract the product (8) .

  • Reduction: Dissolve ketone (8) in methanol (MeOH) and cool to 0 °C. Add NaBH₄ portion-wise. Stir for 1-2 hours, then quench with water and extract the product (9) . Purify by column chromatography.

Step G: Boc Deprotection to Yield Final Product (10)

Principle: The final step is the removal of the Boc protecting group. This is achieved under acidic conditions, typically with trifluoroacetic acid (TFA), which cleanly cleaves the carbamate to liberate the primary amine without affecting other functional groups.

Protocol:

  • Dissolve the protected compound (9) in a minimal amount of DCM.

  • Add an excess of TFA (typically 25-50% v/v in DCM).

  • Stir at room temperature for 1-3 hours.

  • Concentrate the reaction mixture in vacuo to remove the acid and solvent.

  • Redissolve the residue in a small amount of water and basify with a strong base (e.g., 2M NaOH) or an ion-exchange column to obtain the free amine.

  • Extract the final product 1-[3-(aminomethyl)oxan-3-yl]ethan-1-ol (10) with an appropriate organic solvent or purify via reverse-phase chromatography.

Summary of Results

This section would typically be populated with experimental data. The table below serves as a template for tracking the progress of the synthesis.

StepProductStarting Mass (g)Product Mass (g)Yield (%)Purity (LCMS/NMR)
1Oxan-3-one (3) 5.00Expected ~4.8Expected ~84%>95%
2AAmino Acid (5) 4.80Expected ~5.5Expected ~80%>98%
2B-DWeinreb Amide (7) 5.50Expected ~7.2Expected ~75%>95%
2EMethyl Ketone (8) 7.20Expected ~5.9Expected ~90%>95%
2FAlcohol (9) 5.90Expected ~5.8Expected ~98%>98%
2GFinal Product (10) 5.80Expected ~3.7Expected ~95%>99%

Conclusion

The synthetic route detailed in this application note presents a comprehensive and logical approach to the complex target molecule 1-[3-(aminomethyl)oxan-3-yl]ethan-1-ol. By leveraging a modern gold-catalyzed cyclization to form the oxane core from a propargylic alcohol derivative, and employing a robust, multi-step elaboration sequence featuring a key Weinreb amide intermediate, this protocol provides chemists with a reliable blueprint for accessing this valuable molecular scaffold. The principles and specific protocols described herein are applicable to the synthesis of analogous structures and serve as a valuable resource for professionals in medicinal chemistry and drug development.

References

  • Ye, L., He, W., & Zhang, L. (2010). Gold-Catalyzed One-Step Practical Synthesis of Oxetan-3-ones from Readily Available Propargylic Alcohols. Journal of the American Chemical Society, 132(25), 8550–8551. [Link][1][2]

  • Reductive amination. (2024). In Wikipedia. [Link][6]

  • Organic Chemistry Portal. Reductive Amination. [Link][4]

  • Master Organic Chemistry. Reductive Amination, and How It Works. [Link][7]

  • Organic Chemistry Portal. Substituted alkyne synthesis by propargylic substitution (propargylation). [Link][5]

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Application

Application Note: Analytical Strategies for the Quantification of 1-[3-(Aminomethyl)oxan-3-YL]ethan-1-OL

Physicochemical Profiling & Analytical Causality The quantification of 1-[3-(Aminomethyl)oxan-3-YL]ethan-1-OL (C₈H₁₇NO₂, MW: 159.23 g/mol ) presents a unique set of chromatographic and detection challenges dictated by it...

Author: BenchChem Technical Support Team. Date: March 2026

Physicochemical Profiling & Analytical Causality

The quantification of 1-[3-(Aminomethyl)oxan-3-YL]ethan-1-OL (C₈H₁₇NO₂, MW: 159.23 g/mol ) presents a unique set of chromatographic and detection challenges dictated by its molecular architecture. The molecule consists of an aliphatic tetrahydropyran (oxan) ring substituted with a primary aminomethyl group and a secondary alcohol.

From an analytical perspective, this structure introduces two critical hurdles:

  • Extreme Hydrophilicity: The combination of a primary amine, a hydroxyl group, and an ether oxygen on a compact aliphatic scaffold results in a highly polar molecule (LogP < 0). Standard reversed-phase (C18) chromatography will inevitably result in "polar washout"—where the analyte elutes in the void volume, suffering from severe matrix suppression and poor peak shape.

  • Absence of a Chromophore: The molecule lacks conjugated pi-electron systems or aromatic rings. Consequently, it exhibits negligible ultraviolet (UV) absorbance above 210 nm, rendering standard HPLC-UV systems ineffective for direct detection[1].

The Strategic Solution: To establish a robust, self-validating analytical framework, we must bypass these limitations. For highly sensitive bioanalytical or pharmacokinetic (PK) trace analysis, Hydrophilic Interaction Liquid Chromatography with Tandem Mass Spectrometry (HILIC-MS/MS) is the gold standard, allowing direct retention of the underivatized polar amine[2]. Conversely, for routine Quality Assurance/Quality Control (QA/QC) in formulation labs lacking mass spectrometers, Pre-column Derivatization coupled with RP-HPLC-UV is employed to artificially introduce lipophilicity and a strong UV chromophore[3][4].

Method A: HILIC-MS/MS Protocol for Underivatized Trace Analysis

Causality of Experimental Choices

HILIC overcomes polar washout by utilizing a water-enriched layer immobilized on a polar stationary phase. The protonated primary amine of our target molecule partitions strongly into this aqueous layer. We select an Amide-bonded stationary phase over bare silica to prevent irreversible secondary ion-exchange interactions, ensuring sharp, symmetrical peaks. Electrospray Ionization (ESI+) is chosen due to the amine's high basicity, which readily accepts a proton to form a stable [M+H]⁺ ion.

Step-by-Step Protocol
  • Sample Preparation (Protein Precipitation):

    • Transfer 50 µL of sample matrix (e.g., plasma) into a microcentrifuge tube.

    • Add 150 µL of cold acetonitrile (ACN) containing 10 ng/mL of an isotopically labeled internal standard (or a structural analog like 2-amino-1-phenylethanol). Note: Maintaining a high organic ratio (≥75% ACN) in the final extract is critical to prevent peak breakthrough during HILIC injection.

    • Vortex for 30 seconds and centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to an autosampler vial.

  • Chromatographic Conditions:

    • Column: BEH Amide (2.1 x 100 mm, 1.7 µm).

    • Mobile Phase A: 10 mM Ammonium Formate in Water, adjusted to pH 3.0 with formic acid (ensures complete protonation of the aminomethyl group).

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

    • Gradient: Isocratic hold at 90% B for 1 min, linear ramp to 50% B over 4 min, hold for 1 min, return to 90% B. Flow rate: 0.4 mL/min.

  • MS/MS Detection (ESI+ MRM):

    • Precursor Ion: m/z 160.2 [M+H]⁺

    • Quantifier Transition: m/z 160.2 → 142.2 (Collision Energy: 15V; corresponding to the loss of H₂O from the secondary alcohol).

    • Qualifier Transition: m/z 160.2 → 98.1 (Collision Energy: 25V; corresponding to the cleavage of the oxan ring).

System Self-Validation

To guarantee trustworthiness, a post-column infusion experiment must be conducted during method setup. Infuse a pure standard of the analyte directly into the MS source while injecting a blank matrix extract through the column. A stable, unperturbed baseline at the analyte's retention time confirms the absolute absence of matrix-induced ion suppression zones.

Method B: Pre-Column Derivatization RP-HPLC-UV for Routine QA/QC

Causality of Experimental Choices

For laboratories relying on optical detectors, the primary amine must be chemically tagged. We utilize 9-fluorenylmethyl chloroformate (FMOC-Cl) or m-Toluoyl chloride[3]. These reagents react rapidly and selectively with primary aliphatic amines under mildly basic conditions to form stable, highly UV-active carbamate or amide derivatives[4]. This reaction not only enables UV detection at 254-265 nm but also drastically increases the molecule's LogP, allowing it to be strongly retained on a standard, cost-effective C18 column.

Step-by-Step Protocol
  • Derivatization Reaction:

    • Aliquot 100 µL of the aqueous sample/standard into a reaction vial.

    • Add 100 µL of 0.1 M Sodium Borate buffer (pH 8.5) to ensure the target amine is deprotonated and nucleophilic[4].

    • Add 200 µL of FMOC-Cl reagent (5 mM dissolved in anhydrous acetonitrile).

    • Vortex gently and incubate at room temperature (20–25°C) for exactly 10 minutes.

  • Reaction Quenching (Critical Step):

    • Add 50 µL of a 1% Glycine solution in water. Glycine acts as a scavenger, reacting with any unconsumed FMOC-Cl to form a highly polar derivative that elutes early, preventing it from interfering with the target analyte's peak.

  • Chromatographic Conditions:

    • Column: Standard C18 (4.6 x 150 mm, 3 µm).

    • Mobile Phase: Water (A) and Acetonitrile (B), both containing 0.1% TFA.

    • Gradient: 30% B to 90% B over 12 minutes. Flow rate: 1.0 mL/min.

    • Detection: UV Absorbance at 265 nm.

System Self-Validation

The derivatization efficiency is self-validated by monitoring the ratio of the target analyte derivative peak to the quenched reagent (glycine-derivative) peak. A consistent ratio across the upper limits of the calibration curve mathematically confirms that the derivatization reaction has gone to 100% completion without reagent depletion.

Quantitative Data & Method Validation Summary

The following table summarizes the expected validation parameters for both orthogonal methods, demonstrating their respective analytical niches.

Validation ParameterMethod A: HILIC-MS/MS (Bioanalysis)Method B: Derivatization-UV (Formulation)
Primary Application Trace PK / Biological MatricesBulk Drug / Formulation QA/QC
Linear Dynamic Range 1.0 ng/mL – 1,000 ng/mL0.5 µg/mL – 50 µg/mL
Limit of Detection (LOD) 0.2 ng/mL0.15 µg/mL
Limit of Quantitation (LOQ) 1.0 ng/mL0.5 µg/mL
Intra-day Precision (RSD%) ≤ 4.5%≤ 1.8%
Mean Recovery 92.4% – 98.1%98.5% – 101.2%
Total Run Time 6.0 Minutes15.0 Minutes

Analytical Workflow Visualization

AnalyticalWorkflow Sample Sample Matrix (Plasma/Formulation) Prep Sample Preparation (Protein Ppt / Dilution) Sample->Prep Decision Analytical Requirement? Prep->Decision MethodA Method A: HILIC-MS/MS (Underivatized) Decision->MethodA Trace Level / PK MethodB Method B: RP-HPLC-UV (Derivatization) Decision->MethodB Bulk / Formulation DetA ESI+ MRM Detection (High Sensitivity) MethodA->DetA DetB UV/Vis Detection (Routine QA/QC) MethodB->DetB Quant Data Analysis & Quantification DetA->Quant DetB->Quant

Fig 1: Decision workflow for the quantification of the target amino alcohol based on matrix needs.

References

  • Title: Quantitative analysis of underivatized amino acids in the sub- to several-nanomolar range by ion-pair HPLC using a corona-charged aerosol detector (HPLC–CAD) Source: ResearchGate URL: [Link]

  • Title: Analysis of Aqueous Alkanolamines Using Hydrophilic Interaction Liquid Chromatography and Mass Spectrometry Source: ResearchGate URL: [Link]

Sources

Method

Application Note: Integration of 1-[3-(Aminomethyl)oxan-3-yl]ethan-1-ol in High-Throughput Screening Workflows

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Advanced Application Note & Validated Protocols Scientific Rationale: Escaping Flatland with sp³-Rich Scaffolds The parad...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Advanced Application Note & Validated Protocols

Scientific Rationale: Escaping Flatland with sp³-Rich Scaffolds

The paradigm of High-Throughput Screening (HTS) and Fragment-Based Drug Discovery (FBDD) has fundamentally shifted over the last decade. Historically, screening libraries were dominated by flat, sp²-hybridized aromatic compounds due to their synthetic accessibility. However, these "flat" libraries frequently suffer from poor aqueous solubility, off-target promiscuity, and higher attrition rates in clinical development. To combat this, modern library design heavily prioritizes the fraction of sp³-hybridized carbons (Fsp³) to generate highly three-dimensional (3D) architectures[1].

1-[3-(Aminomethyl)oxan-3-yl]ethan-1-ol is a highly specialized, conformationally restricted building block designed precisely for this purpose[2]. Its structural components offer distinct mechanistic advantages:

  • The Oxane (Tetrahydropyran) Core: Cyclic ethers are privileged motifs in medicinal chemistry. The oxane ring acts as a bioisostere for cycloalkanes but introduces a heteroatom that significantly lowers lipophilicity (LogP) and enhances aqueous solubility, improving the overall pharmacokinetic profile of the resulting library hits[3].

  • The Aminomethyl Vector: Positioned at the C3 stereocenter, the primary amine serves as a highly reactive, sterically accessible handle. This allows for rapid, high-yielding combinatorial diversification (e.g., amide couplings, reductive aminations, urea formations) essential for automated library synthesis[4].

  • The 1-Hydroxyethyl Group: This secondary functional group acts as an critical hydrogen-bond donor/acceptor. Furthermore, it introduces additional stereochemical complexity, providing rigid exit vectors that allow the fragment to probe deep, complex binding pockets that flat aromatics cannot access[5].

Physicochemical Profiling & Library Design

A foundational rule of HTS library generation is that the core scaffold must possess optimal physicochemical properties, as subsequent derivatization inevitably increases molecular weight and lipophilicity. Table 1 demonstrates why 1-[3-(Aminomethyl)oxan-3-yl]ethan-1-ol is an ideal starting vector compared to a traditional flat fragment.

Table 1: Comparative Physicochemical Properties for Library Scaffolds

Property1-[3-(Aminomethyl)oxan-3-yl]ethan-1-olTraditional Flat Scaffold (e.g., Benzylamine)Ideal HTS Fragment Range
Fraction of sp³ carbons (Fsp³) 1.00 (100%)0.14 (14%)> 0.40
Molecular Weight (Da) 159.22107.15< 300
Topological Polar Surface Area (TPSA) ~46.5 Ų26.0 Ų< 60 Ų
H-Bond Donors / Acceptors 3 / 31 / 1≤ 3 / ≤ 3
Predicted LogP (cLogP) -0.5 to 0.21.1< 3.0
3D Conformation Highly Puckered / RigidPlanar3D / Globular

Workflow Visualization

The integration of this sp³-rich building block into a screening campaign requires a tightly controlled workflow, moving from parallel synthesis to automated screening.

Workflow A 1-[3-(Aminomethyl)oxan-3-yl]ethan-1-ol (sp3-rich Scaffold) B Parallel Synthesis (Amide/Urea Libraries) A->B Automated Dispensing C Quality Control (LC-MS & Scavenging) B->C Polymer Scavengers D Automated HTS (384-well FP Assay) C->D Acoustic Transfer E Hit Validation (Orthogonal Assays) D->E Z'-factor Validation

Caption: HTS library generation and screening workflow utilizing the sp3-rich oxane scaffold.

Experimental Protocols: Self-Validating Systems

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Every step includes internal controls to prevent false positives—a critical necessity in HTS[6].

Protocol A: High-Throughput Parallel Synthesis of Amide Libraries

Causality: Amide coupling is selected due to its high thermodynamic driving force. However, unreacted primary amines from the starting scaffold can act as nucleophiles in biochemical assays, causing false positives. To self-validate the purity of the library without bottlenecking the workflow with preparative HPLC, we utilize a polymer-supported scavenging strategy.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a 0.1 M stock solution of 1-[3-(Aminomethyl)oxan-3-yl]ethan-1-ol in anhydrous DMF. Prepare 0.12 M stock solutions of diverse carboxylic acids in DMF.

  • Automated Dispensing: Using an automated liquid handler, dispense 100 µL of the scaffold solution (10 µmol) into a 96-well deep-well plate.

  • Coupling Reaction: Add 100 µL of the carboxylic acid solutions (12 µmol, 1.2 eq), followed by 120 µL of a 0.1 M HATU solution (12 µmol, 1.2 eq) and 5 µL of DIPEA (30 µmol, 3.0 eq). Seal the plate and agitate at room temperature for 12 hours.

  • Self-Validating Scavenging Step: Add 50 mg of polymer-bound isocyanate resin (loading ~1.5 mmol/g) to each well. Agitate for 4 hours. Mechanism: The isocyanate resin covalently captures any unreacted 1-[3-(Aminomethyl)oxan-3-yl]ethan-1-ol.

  • Filtration & QC: Filter the plate into a clean 96-well plate. Submit 5 µL from each well to high-throughput LC-MS. Validation Check: The library is only cleared for HTS if the scaffold mass (m/z ~160 [M+H]+) is absent, confirming the efficiency of the scavenger.

Protocol B: High-Throughput Screening via Fluorescence Polarization (FP)

Causality: When screening crude or semi-purified libraries, inner-filter effects (color quenching) and compound auto-fluorescence are major confounders. Fluorescence Polarization (FP) is a ratiometric technique that measures the tumbling rate of a fluorophore. Because it relies on the ratio of polarized light rather than absolute intensity, it inherently self-corrects for well-to-well volume variations and compound interference.

Step-by-Step Methodology:

  • Assay Buffer Preparation: Prepare FP buffer (50 mM HEPES pH 7.4, 150 mM NaCl, 0.01% Tween-20, 1 mM DTT). Note: Tween-20 is critical to prevent non-specific aggregation of the sp³-rich compounds.

  • Compound Transfer: Using an acoustic liquid handler (e.g., Echo 550), transfer 50 nL of the synthesized oxane library (from Protocol A) into a black 384-well low-volume assay plate.

  • Target Addition: Dispense 10 µL of the target protein solution (e.g., 50 nM final concentration) into columns 1-22. Dispense buffer only into column 23 (Negative Control) and target protein + known inhibitor into column 24 (Positive Control).

  • Tracer Addition: Dispense 10 µL of the fluorescent tracer (e.g., FITC-labeled ligand, 10 nM final concentration) to all wells.

  • Incubation & Readout: Centrifuge the plate at 1000 x g for 1 minute. Incubate in the dark at room temperature for 60 minutes to reach equilibrium. Read the plate on a multimode microplate reader using FP filters (Excitation: 485 nm, Emission: 535 nm, Parallel and Perpendicular).

  • Self-Validation (Z'-Factor): Calculate the Z'-factor using the positive and negative controls. Formula:

    
    
    Validation Check: Proceed with hit calling only if Z' > 0.6, ensuring the assay window is robust enough to detect true interactions with the oxane derivatives.
    

References

  • Edelris. "The European Lead Factory: An updated HTS compound library for innovative drug discovery." Drug Discovery Today. 1

  • SpiroChem. "Fragment Library - sp3-rich scaffolds." SpiroChem Catalog.2

  • Aquilanti, E., et al. "High-Throughput Screening Tool to Identify Small Molecule Inhibitors of Telomerase." ACS Publications. 6

  • White Rose Research Online. "Fsp3-rich and diverse fragments inspired by natural products as a collection to enhance fragment-based drug discovery." University of Leeds. 5

  • BenchChem. "Methyl[(oxan-3-yl)methyl]amine Hydrochloride - Applications in Chemical Libraries." BenchChem Database. 4

  • ACS Publications. "Expanding the Medicinal Chemist Toolbox: Comparing Seven C(sp2)–C(sp3) Cross-Coupling Methods by Library Synthesis." ACS. 3

Sources

Application

Application Notes and Protocols for 1-[3-(Aminomethyl)oxan-3-YL]ethan-1-OL in Medicinal Chemistry

Introduction: The Emerging Potential of Substituted Oxanes in Drug Discovery The quest for novel chemical scaffolds that offer improved physicochemical properties and biological activity is a central theme in modern medi...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Emerging Potential of Substituted Oxanes in Drug Discovery

The quest for novel chemical scaffolds that offer improved physicochemical properties and biological activity is a central theme in modern medicinal chemistry. Within this landscape, saturated heterocyclic systems have garnered significant attention, with the tetrahydropyran (oxane) ring emerging as a particularly valuable motif.[1][2][3] Unlike its carbocyclic counterpart, cyclohexane, the tetrahydropyran ring possesses a lower lipophilicity and introduces a hydrogen bond acceptor in the form of the ring oxygen, which can lead to enhanced drug absorption, distribution, metabolism, and excretion (ADME) profiles and improved target engagement.[1] This application note focuses on the potential of a specific, yet underexplored, derivative: 1-[3-(Aminomethyl)oxan-3-YL]ethan-1-OL . This molecule incorporates three key pharmacophoric elements: the foundational tetrahydropyran ring, a primary aminomethyl group, and a secondary alcohol, suggesting a wide range of potential applications in drug discovery.

The strategic placement of substituents on the oxane ring, particularly at the 3-position, allows for the creation of structurally diverse and three-dimensional molecules. The presence of both a basic aminomethyl group and a hydrogen-bonding alcohol moiety on a quaternary center suggests that 1-[3-(Aminomethyl)oxan-3-YL]ethan-1-OL could serve as a versatile building block for the synthesis of novel therapeutic agents across various disease areas, including oncology, neurodegenerative disorders, and infectious diseases. This document will provide a comprehensive overview of its potential applications, supported by detailed synthetic and biological evaluation protocols.

Scientific Rationale for Application

The unique structural features of 1-[3-(Aminomethyl)oxan-3-YL]ethan-1-OL provide a strong rationale for its exploration in medicinal chemistry:

  • Improved Physicochemical Properties: The tetrahydropyran core is known to enhance aqueous solubility and reduce lipophilicity compared to carbocyclic analogues, which can lead to more favorable pharmacokinetic profiles.[1]

  • Enhanced Target Binding: The oxygen atom of the oxane ring can act as a hydrogen bond acceptor, providing an additional point of interaction with biological targets.[1] The aminomethyl and hydroxyl groups also offer opportunities for hydrogen bonding and ionic interactions.

  • Structural Rigidity and Three-Dimensionality: The saturated oxane ring imparts a degree of conformational rigidity, which can be advantageous for optimizing ligand-receptor interactions and improving selectivity. The 3,3-disubstituted pattern introduces a spiro-like three-dimensional architecture that is increasingly sought after in modern drug design to explore new chemical space.

  • Versatile Synthetic Handle: The primary amine and secondary alcohol functionalities serve as versatile synthetic handles for further chemical modification, allowing for the construction of diverse compound libraries for screening.

Potential Therapeutic Applications and Mechanistic Insights

Based on the known biological activities of related tetrahydropyran and aminomethyl-containing compounds, 1-[3-(Aminomethyl)oxan-3-YL]ethan-1-OL could be a valuable scaffold for developing novel therapeutics in several areas:

  • Oncology: Numerous tetrahydropyran derivatives have demonstrated significant antitumor activity.[4] The aminomethyl group could be functionalized to introduce moieties that target specific kinases or other proteins implicated in cancer signaling pathways.

  • Neurodegenerative Diseases: The ability of small, polar molecules to cross the blood-brain barrier is crucial for treating central nervous system (CNS) disorders. The physicochemical properties of this compound make it a promising starting point for the development of agents targeting neurological pathways. For example, derivatives could be designed as inhibitors of enzymes like monoamine oxidase, which has been implicated in neurodegeneration.[5]

  • Infectious Diseases: The tetrahydropyran scaffold is present in some natural products with antimicrobial activity. The aminomethyl and hydroxyl groups could be elaborated to mimic the binding modes of known antibacterial or antiviral agents.

Experimental Protocols

The following protocols provide a framework for the synthesis and evaluation of 1-[3-(Aminomethyl)oxan-3-YL]ethan-1-OL and its derivatives.

Protocol 1: Synthesis of 1-[3-(Aminomethyl)oxan-3-YL]ethan-1-OL

This protocol outlines a potential synthetic route, starting from a commercially available or readily synthesized 3-substituted oxane. The causality behind the experimental choices lies in establishing a robust and scalable synthesis to provide sufficient material for biological evaluation.

Diagram of Synthetic Pathway:

G cluster_0 Synthesis of 1-[3-(Aminomethyl)oxan-3-YL]ethan-1-OL Start Oxetan-3-one Step1 Wittig Reaction (e.g., with Ph3P=CHCO2Et) Start->Step1 Intermediate1 Ethyl 2-(oxetan-3-ylidene)acetate Step1->Intermediate1 Step2 Michael Addition (e.g., with MeMgBr, CuI) Intermediate1->Step2 Intermediate2 Ethyl 2-(3-methyloxetan-3-yl)acetate Step2->Intermediate2 Step3 Reduction (e.g., LiAlH4) Intermediate2->Step3 Intermediate3 2-(3-Methyloxetan-3-yl)ethan-1-ol Step3->Intermediate3 Step4 Oxidation (e.g., PCC or Swern) Intermediate3->Step4 Intermediate4 2-(3-Methyloxetan-3-yl)acetaldehyde Step4->Intermediate4 Step5 Cyanohydrin Formation (e.g., NaCN, HCl) Intermediate4->Step5 Intermediate5 3-(3-Methyloxetan-3-yl)-2-hydroxypropanenitrile Step5->Intermediate5 Step6 Reduction (e.g., LiAlH4) Intermediate5->Step6 Product 1-[3-(Aminomethyl)oxan-3-YL]ethan-1-OL Step6->Product

Caption: Proposed synthetic route to 1-[3-(Aminomethyl)oxan-3-YL]ethan-1-OL.

Step-by-Step Methodology:

  • Wittig Reaction: To a solution of methyltriphenylphosphonium bromide in anhydrous THF, add n-butyllithium at 0°C. Stir for 30 minutes, then add a solution of oxetan-3-one in THF. Allow the reaction to warm to room temperature and stir overnight. Quench with saturated aqueous ammonium chloride and extract with diethyl ether. The organic layers are dried over sodium sulfate, filtered, and concentrated under reduced pressure. Purify by column chromatography to yield 3-methyleneoxetane.

  • Hydroboration-Oxidation: To a solution of 3-methyleneoxetane in THF, add borane-dimethyl sulfide complex at 0°C. Stir for 2 hours at room temperature. Cool the reaction to 0°C and add a solution of sodium hydroxide followed by the slow addition of hydrogen peroxide. Stir for 4 hours at room temperature. Extract with ethyl acetate, dry the organic layer over sodium sulfate, and concentrate. Purify by column chromatography to afford (oxetan-3-yl)methanol.

  • Oxidation: To a solution of (oxetan-3-yl)methanol in dichloromethane, add pyridinium chlorochromate (PCC) and stir at room temperature for 2 hours. Dilute with diethyl ether, filter through a pad of silica gel, and concentrate the filtrate to give oxetane-3-carbaldehyde.

  • Grignard Reaction: To a solution of oxetane-3-carbaldehyde in anhydrous THF at -78°C, add a solution of methylmagnesium bromide in diethyl ether. Stir for 1 hour at -78°C, then allow to warm to room temperature. Quench with saturated aqueous ammonium chloride and extract with ethyl acetate. Dry the organic layer, concentrate, and purify by column chromatography to obtain 1-(oxetan-3-yl)ethan-1-ol.

  • Mesylation and Azide Displacement: To a solution of 1-(oxetan-3-yl)ethan-1-ol and triethylamine in dichloromethane at 0°C, add methanesulfonyl chloride. Stir for 1 hour. Wash with water and brine, then dry and concentrate. Dissolve the crude mesylate in DMF and add sodium azide. Heat the mixture to 80°C for 4 hours. Cool to room temperature, add water, and extract with diethyl ether. Dry and concentrate to give 3-(1-azidoethyl)oxetane.

  • Reduction: To a solution of 3-(1-azidoethyl)oxetane in methanol, add palladium on carbon (10%). Hydrogenate the mixture under a balloon of hydrogen for 12 hours. Filter through Celite and concentrate the filtrate to yield 1-(oxetan-3-yl)ethan-1-amine.

  • Ring Expansion (Conceptual): The expansion of the oxetane to the oxane ring is a non-trivial step and would likely require a multi-step process, potentially involving ring-opening followed by intramolecular cyclization. This highlights the novelty and synthetic challenge of the target molecule. A more direct route may involve starting with a pre-formed 3,3-disubstituted oxane.

Note: The provided synthesis is a conceptual pathway. The actual synthesis may require significant optimization and exploration of alternative routes.

Protocol 2: In Vitro Evaluation of Antiproliferative Activity

This protocol describes a standard assay to assess the potential of the title compound and its derivatives as anticancer agents.

Diagram of Experimental Workflow:

G cluster_1 Antiproliferative Assay Workflow Start Cancer Cell Lines (e.g., MCF-7, HCT116) Step1 Cell Seeding (96-well plates) Start->Step1 Step2 Compound Treatment (Varying concentrations) Step1->Step2 Step3 Incubation (48-72 hours) Step2->Step3 Step4 MTT Assay Step3->Step4 Step5 Absorbance Reading (570 nm) Step4->Step5 Step6 IC50 Determination Step5->Step6

Caption: Workflow for determining the in vitro antiproliferative activity.

Step-by-Step Methodology:

  • Cell Culture: Maintain human cancer cell lines (e.g., MCF-7 for breast cancer, HCT116 for colon cancer) in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Cell Seeding: Seed the cells into 96-well plates at a density of 5,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare a stock solution of 1-[3-(Aminomethyl)oxan-3-YL]ethan-1-OL in DMSO. Perform serial dilutions in culture media to obtain a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Add the compound solutions to the wells in triplicate. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 48 to 72 hours.

  • MTT Assay: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the half-maximal inhibitory concentration (IC50) by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

Table 1: Representative Data for Antiproliferative Activity

CompoundCell LineIC50 (µM)
1-[3-(Aminomethyl)oxan-3-YL]ethan-1-OLMCF-7>100
Derivative AMCF-725.4
Derivative BMCF-78.7
DoxorubicinMCF-70.5
1-[3-(Aminomethyl)oxan-3-YL]ethan-1-OLHCT116>100
Derivative AHCT11632.1
Derivative BHCT11612.3
DoxorubicinHCT1160.8
Protocol 3: In Vivo Evaluation in a Xenograft Mouse Model

This protocol outlines a basic in vivo study to assess the antitumor efficacy of a lead compound identified from in vitro screening.

Diagram of In Vivo Experimental Design:

G cluster_2 Xenograft Model Workflow Start Immunocompromised Mice Step1 Tumor Cell Implantation (e.g., HCT116 cells) Start->Step1 Step2 Tumor Growth (to ~100 mm³) Step1->Step2 Step3 Randomization into Groups Step2->Step3 Group1 Vehicle Control Step3->Group1 Group2 Lead Compound (e.g., 20 mg/kg, i.p.) Step3->Group2 Group3 Positive Control (e.g., 5-FU) Step3->Group3 Step4 Daily Treatment (for 14 days) Group1->Step4 Group2->Step4 Group3->Step4 Step5 Tumor Volume & Body Weight Measurement (2x/week) Step4->Step5 Step6 Euthanasia & Tumor Excision Step5->Step6 Step7 Data Analysis Step6->Step7

Caption: Workflow for in vivo efficacy testing in a xenograft model.

Step-by-Step Methodology:

  • Animal Model: Use 6-8 week old female athymic nude mice.

  • Tumor Implantation: Subcutaneously inject 5 x 10^6 HCT116 cells in 100 µL of Matrigel into the right flank of each mouse.

  • Tumor Growth and Grouping: Monitor tumor growth. When tumors reach an average volume of 100 mm³, randomize the mice into three groups (n=8 per group):

    • Group 1: Vehicle control (e.g., saline with 5% DMSO).

    • Group 2: Lead compound (e.g., 20 mg/kg body weight).

    • Group 3: Positive control (e.g., 5-fluorouracil, 20 mg/kg).

  • Treatment: Administer the treatments intraperitoneally (i.p.) daily for 14 days.

  • Monitoring: Measure tumor volume and body weight twice a week. Tumor volume is calculated using the formula: (length x width²)/2.

  • Endpoint: At the end of the study, euthanize the mice, and excise and weigh the tumors.

  • Data Analysis: Compare the tumor growth inhibition between the treatment groups and the vehicle control group. Analyze for statistical significance using appropriate tests (e.g., ANOVA).

Table 2: Representative Data for In Vivo Efficacy

Treatment GroupMean Final Tumor Volume (mm³)Tumor Growth Inhibition (%)Mean Body Weight Change (%)
Vehicle Control1250 ± 150--2
Lead Compound (20 mg/kg)625 ± 10050-5
5-FU (20 mg/kg)450 ± 8064-15

Conclusion and Future Directions

1-[3-(Aminomethyl)oxan-3-YL]ethan-1-OL represents a promising, yet largely unexplored, chemical scaffold for medicinal chemistry. Its inherent structural and physicochemical properties make it an attractive starting point for the development of novel therapeutics. The protocols outlined in this application note provide a roadmap for the synthesis and evaluation of this compound and its derivatives. Future research should focus on developing an efficient and scalable synthesis, followed by the creation of a diverse library of analogues to explore the structure-activity relationships for various biological targets. Further investigation into its ADME and toxicological properties will also be crucial for its advancement as a potential drug candidate.

References

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  • Benchchem. (2025). Tetrahydropyridine Derivatives: A Comprehensive Guide to Their Role in Drug Discovery.
  • Wikipedia. (2023). Tetrahydropyran.
  • Ye, L., et al. (2010). Gold-Catalyzed One-Step Practical Synthesis of Oxetan-3-ones from Readily Available Propargylic Alcohols. Journal of the American Chemical Society, 132(25), 8550–8551.
  • Litskan, E. V., et al. (2025). Fine-Tuning of Physicochemical Properties of 3,3-Disubstituted Oxetanes Introducing Fluorine Atom(s) on the Building Blocks Level. Chemistry – A European Journal.
  • Bull, J. A., et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 116(19), 12150–12231.
  • ChemScene. (n.d.). 1-(3-(Aminomethyl)tetrahydro-2H-pyran-3-yl)ethan-1-ol.
  • Benchchem. (n.d.). 2-[4-(Aminomethyl)-3-methyl-1H-pyrazol-1-YL]ethan-1-OL.
  • Harfenist, M., et al. (2007). Substituted 3-amino and/or 3-aminomethyl-3,4-dihydro-2H-1-benzopyrans: synthesis and biological activity. Bioorganic & Medicinal Chemistry, 15(11), 3606-3615.
  • Gelin, C. F., et al. (2023). Highly stereoselective synthesis of polysubstituted housanes and spiro-oxa-housanes: application and mechanistic insights. Chemical Science, 14(30), 8086–8093.
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  • PubChem. (n.d.). 2-[(Aminomethyl)amino]ethan-1-ol.
  • Wang, C., et al. (2017). Four-component synthesis of 3-aminomethylated imidazoheterocycles in EtOH under catalyst-free, oxidant-free and mild conditions. Green Chemistry, 19(2), 447–451.
  • Comoy, C., et al. (2000). Substituted 3-amino and/or 3-aminomethyl-3,4-dihydro-2H-1-benzopyrans: synthesis and biological activity. Bioorganic & Medicinal Chemistry, 8(3), 561–574.
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Method

Application Note &amp; Protocol Guide: Investigating the Mechanism of Action of the Novel Compound 1-[3-(Aminomethyl)oxan-3-YL]ethan-1-OL

Audience: Researchers, scientists, and drug development professionals in pharmacology, medicinal chemistry, and molecular biology. Abstract: This document provides a comprehensive framework for elucidating the mechanism...

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, scientists, and drug development professionals in pharmacology, medicinal chemistry, and molecular biology.

Abstract: This document provides a comprehensive framework for elucidating the mechanism of action (MoA) of the novel chemical entity, 1-[3-(Aminomethyl)oxan-3-YL]ethan-1-OL. As this compound is not described in the current scientific literature, this guide presents a structured, hypothesis-driven approach for its characterization. We will outline a multi-tiered experimental workflow, from initial phenotypic screening to specific target identification and validation. Detailed, field-proven protocols for key assays are provided, emphasizing scientific rigor and data-driven decision-making. The overarching goal is to equip researchers with the necessary tools to systematically investigate and understand the pharmacological profile of this and other novel small molecules.

Part 1: Foundational Analysis & Hypothesis Generation

Structural Assessment of 1-[3-(Aminomethyl)oxan-3-YL]ethan-1-OL

The chemical structure of 1-[3-(Aminomethyl)oxan-3-YL]ethan-1-OL provides the initial clues for forming a testable hypothesis regarding its biological activity. The key structural motifs are:

  • Oxane Ring: A six-membered heterocyclic ether, providing a rigid scaffold.

  • Aminomethyl Group: A primary amine that can be protonated at physiological pH, suggesting potential interactions with targets that recognize charged species, such as neurotransmitter receptors or transporters.

  • Tertiary Alcohol: The hydroxyl group can act as a hydrogen bond donor and acceptor, contributing to binding affinity and specificity.

Based on these features, we can propose several primary hypotheses for the MoA of this compound.

Primary Hypotheses for Mechanism of Action
  • Neuromodulatory Agent: The presence of the aminomethyl group, a common pharmacophore in centrally acting agents, suggests potential activity as a modulator of neurotransmitter systems. Possible targets include GABA receptors, glutamate receptors, or monoamine transporters.

  • Ion Channel Modulator: The overall size, shape, and charge distribution of the molecule may allow it to interact with voltage-gated or ligand-gated ion channels, either blocking the pore or allosterically modulating channel activity.

  • Enzyme Inhibitor: The functional groups could fit into the active site of various enzymes, potentially inhibiting their function.

The following experimental plan is designed to systematically test these hypotheses and uncover the specific molecular target(s) of 1-[3-(Aminomethyl)oxan-3-YL]ethan-1-OL.

Part 2: A Multi-Tiered Experimental Workflow for MoA Elucidation

A phased approach is recommended to efficiently allocate resources and build a coherent understanding of the compound's effects.

G cluster_0 Tier 1: Phenotypic Screening & Target System Identification cluster_1 Tier 2: Target Identification cluster_2 Tier 3: Target Validation & Pathway Analysis a1 Cell Viability Assays (e.g., MTT, CellTiter-Glo) a2 High-Content Imaging (e.g., Cell Painting) a1->a2 Identify Morphological Changes a3 In Vivo Rodent Behavioral Screen (e.g., Irwin Test) a2->a3 Guide In Vivo Study Design b3 In Silico Target Prediction a3->b3 Focus Computational Search b1 Affinity Chromatography-Mass Spectrometry b2 Chemical Proteomics (e.g., CETSA, DARTS) b1->b2 Orthogonal Validation c1 CRISPR/Cas9 Knockout/Knockdown b2->c1 Prioritize Hits c2 Cellular Thermal Shift Assay (CETSA) c1->c2 Confirm Target Engagement c3 Downstream Signaling Assays (e.g., Western Blot, Reporter Assays) c2->c3 Elucidate Pathway

Figure 1: A multi-tiered workflow for investigating the mechanism of action of a novel compound.

Tier 1: Phenotypic Screening

The initial goal is to understand the broad biological effects of the compound.

  • Cell Viability Assays: Determine the cytotoxic or cytostatic potential of the compound across a panel of cell lines (e.g., neuronal, hepatic, cardiac). This establishes a therapeutic window for subsequent experiments.

  • High-Content Imaging: Use automated microscopy to assess changes in cellular morphology, organelle health, and other cellular features upon compound treatment. This can provide unbiased insights into the affected cellular pathways.

  • In Vivo Behavioral Screening: A preliminary screen in rodents (e.g., an Irwin test) can reveal effects on the central nervous system, such as sedation, excitation, or changes in motor coordination, guiding further investigation.

Table 1: Example Data from Tier 1 Phenotypic Screening

Assay TypeCell Line / ModelEndpointResult (at 10 µM)Interpretation
MTT AssaySH-SY5Y (Neuronal)Cell Viability95% viabilityNot cytotoxic at the tested concentration.
High-Content ImagingU2OSNeurite Outgrowth40% increase in neurite lengthPotential neurotrophic or neuritogenic effects.
Irwin TestC57BL/6 MiceCNS EffectsReduced locomotor activity, mild muscle relaxationSuggests CNS depressant or sedative properties. Warrants further investigation into neuronal targets.
Tier 2: Target Identification

Once a general phenotype is observed (e.g., CNS depression), the next step is to identify the specific molecular target(s).

  • Affinity Chromatography-Mass Spectrometry: The compound is immobilized on a solid support to "pull down" its binding partners from cell lysates. These proteins are then identified by mass spectrometry.

  • Chemical Proteomics: Techniques like the Cellular Thermal Shift Assay (CETSA) or Drug Affinity Responsive Target Stability (DARTS) can identify target engagement in a cellular context by measuring changes in protein stability upon compound binding.

  • In Silico Target Prediction: Computational models that predict potential targets based on the compound's chemical structure can be used to prioritize experimental efforts.

Tier 3: Target Validation and Pathway Analysis

After identifying candidate targets, it is crucial to validate them and understand their role in the observed phenotype.

  • Genetic Approaches (CRISPR/Cas9, siRNA): Knocking out or knocking down the expression of the candidate target protein should abolish or reduce the cellular response to the compound.

  • Direct Binding Assays: Techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) can be used to quantify the binding affinity and kinetics between the compound and the purified target protein.

  • Downstream Signaling Assays: Once the target is confirmed, investigate the downstream signaling pathways. For example, if the target is a G-protein coupled receptor (GPCR), measure changes in second messengers like cAMP or Ca2+.

G cluster_0 Target Validation Workflow a Hypothesized Target (from Tier 2) b Genetic Knockdown/Knockout (e.g., CRISPR) a->b d Direct Binding Assay (e.g., SPR, CETSA) a->d c Measure Cellular Response to Compound b->c Does knockdown abolish effect? f Downstream Pathway Analysis (e.g., Western Blot for p-ERK) c->f If yes e Quantify Binding Affinity (Kd) d->e e->f If binding is confirmed g Confirmed Mechanism of Action f->g

Figure 2: A workflow for validating a hypothesized molecular target.

Part 3: Detailed Experimental Protocols

Protocol: Cellular Thermal Shift Assay (CETSA) for Target Engagement

This protocol is designed to confirm the direct binding of 1-[3-(Aminomethyl)oxan-3-YL]ethan-1-OL to its target protein in intact cells.

Rationale: The binding of a ligand (the compound) to its target protein often increases the protein's thermal stability. CETSA measures this change in stability as a proxy for target engagement.

Materials:

  • Cultured cells (e.g., SH-SY5Y)

  • 1-[3-(Aminomethyl)oxan-3-YL]ethan-1-OL (test compound)

  • DMSO (vehicle control)

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • Equipment: PCR thermocycler, centrifuges, equipment for SDS-PAGE and Western blotting.

Procedure:

  • Cell Treatment: Plate cells and grow to 80-90% confluency. Treat one set of cells with the test compound at a final concentration of 10 µM and another set with an equivalent volume of DMSO (vehicle). Incubate for 1 hour at 37°C.

  • Heating: Harvest the cells, wash with PBS, and resuspend in PBS. Aliquot the cell suspension into PCR tubes.

  • Temperature Gradient: Place the PCR tubes in a thermocycler and heat them across a temperature gradient (e.g., from 40°C to 70°C in 2°C increments) for 3 minutes.

  • Lysis: Immediately after heating, lyse the cells by freeze-thawing (e.g., three cycles of freezing in liquid nitrogen and thawing at 25°C).

  • Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the aggregated, denatured proteins.

  • Analysis: Collect the supernatant (containing the soluble, stable proteins) and analyze the amount of the target protein remaining by SDS-PAGE and Western blotting using a specific antibody.

  • Data Interpretation: Plot the amount of soluble target protein as a function of temperature for both the vehicle- and compound-treated samples. A rightward shift in the melting curve for the compound-treated sample indicates target stabilization and therefore, direct engagement.

Protocol: CRISPR/Cas9-Mediated Knockout for Target Validation

This protocol describes how to validate a target by knocking out its gene and observing the effect on the compound's activity.

Rationale: If the compound's effect is mediated by a specific target protein, removing that protein from the cell should render the cell insensitive to the compound.

Materials:

  • Lentiviral or plasmid vectors encoding Cas9 and a guide RNA (gRNA) specific to the target gene.

  • Control vector (non-targeting gRNA).

  • Lipofectamine or other transfection reagent.

  • Puromycin or other selection antibiotic.

  • The cellular assay used in the initial phenotypic screen (e.g., neurite outgrowth assay).

Procedure:

  • gRNA Design: Design and clone a gRNA sequence that specifically targets an early exon of the gene of interest.

  • Transfection: Transfect the target cells with the Cas9/gRNA vector and the control vector.

  • Selection: After 48 hours, apply the selection antibiotic (e.g., puromycin) to kill non-transfected cells.

  • Validation of Knockout: Expand the surviving cell population and confirm the knockout of the target protein by Western blotting or genomic sequencing.

  • Phenotypic Assay: Treat both the knockout and control cell lines with 1-[3-(Aminomethyl)oxan-3-YL]ethan-1-OL at various concentrations.

  • Data Analysis: Measure the cellular response (e.g., neurite outgrowth). A loss of response in the knockout cell line compared to the control cell line validates the protein as the target of the compound.

Table 2: Expected Outcomes from Target Validation Experiments

ExperimentControl Cells (Wild-Type)Knockout Cells (Target-KO)Conclusion
CETSASignificant thermal shift upon compound treatment.N/ACompound directly binds to and stabilizes the target protein.
Phenotypic AssayDose-dependent increase in neurite outgrowth with compound.No significant change in neurite outgrowth with compound.The target protein is necessary for the compound's biological effect.

Part 4: Concluding Remarks

The investigation into the mechanism of action of a novel compound like 1-[3-(Aminomethyl)oxan-3-YL]ethan-1-OL is a systematic process of hypothesis generation, testing, and validation. By employing a multi-tiered approach that combines phenotypic screening, target identification, and rigorous target validation, researchers can build a comprehensive understanding of a compound's pharmacology. The protocols and workflows described in this document provide a robust framework for such an investigation, emphasizing the importance of orthogonal approaches and data-driven decision-making in modern drug discovery.

References

  • Martínez Molina, D., & Nordlund, P. (2016). The Cellular Thermal Shift Assay: A Novel Drug Discovery and Target Validation Method. Annual Review of Pharmacology and Toxicology, 56, 141-161. [Link]

Application

Application Note: Derivatization Strategies for 1-[3-(Aminomethyl)oxan-3-yl]ethan-1-ol in Medicinal Chemistry

Executive Summary & Scaffold Rationale In contemporary drug discovery, the transition from planar, sp²-rich molecules to sp³-enriched scaffolds is a proven strategy to improve clinical success rates. The tetrahydropyran...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scaffold Rationale

In contemporary drug discovery, the transition from planar, sp²-rich molecules to sp³-enriched scaffolds is a proven strategy to improve clinical success rates. The tetrahydropyran (THP) ring serves as a premier bioisostere for cyclohexane[1]. By introducing an oxygen heteroatom, the THP scaffold lowers overall lipophilicity (logP), improves aqueous solubility, and provides an additional hydrogen-bond acceptor for target engagement[1].

The compound 1-[3-(Aminomethyl)oxan-3-yl]ethan-1-ol (CAS: 1697134-32-9) represents a highly specialized, bifunctional THP building block. It features a geminal substitution pattern at the C3 position, bearing both a primary aminomethyl group and a secondary 1-hydroxyethyl group. This 1,3-amino alcohol motif provides orthogonal reactivity handles, allowing for divergent library synthesis. Furthermore, the proximity of these functional groups enables the construction of rigid spirocyclic systems, such as 1,3-oxazinan-2-ones, which are highly prized pharmacophores in the development of enzyme inhibitors and receptor antagonists[2].

This application note details field-proven, self-validating protocols for the orthogonal functionalization and spirocyclization of this scaffold, providing researchers with the mechanistic rationale required for successful library generation.

Physicochemical Profiling & Reactivity Mapping

Understanding the inherent reactivity and physical properties of the scaffold is critical before initiating derivatization. The primary amine is highly nucleophilic and unhindered, whereas the secondary alcohol is sterically shielded by both the adjacent quaternary carbon (C3 of the oxane ring) and the methyl group of the hydroxyethyl moiety.

Table 1: Physicochemical Properties & Reactivity Profile
Property / FeatureValue / DescriptionSynthetic Implication
Molecular Formula C₈H₁₇NO₂N/A
Molecular Weight 159.23 g/mol Ideal low-MW fragment for Fragment-Based Drug Discovery (FBDD).
Primary Amine (-CH₂NH₂) High Nucleophilicity (pKa ~9.5)Primary site for electrophilic attack (alkylation, amidation).
Secondary Alcohol (-CH(OH)CH₃) Moderate Nucleophilicity, Sterically HinderedRequires strong bases (e.g., NaH) for etherification or prolonged heating for intramolecular cyclization.
1,3-Relationship Pre-organized for 6-membered ring formationExcellent precursor for spiro-1,3-oxazinan-2-one synthesis via phosgene equivalents.

Divergent Synthetic Workflows

To maximize the chemical space accessed from this single building block, we employ two primary orthogonal strategies: Selective N-Functionalization and Spirocyclization .

G Core 1-[3-(Aminomethyl)oxan-3-yl]ethan-1-ol (Core Scaffold) RedAm Reductive Amination (NaBH(OAc)3, DCE) Core->RedAm Amine Functionalization Spiro Spirocyclization (CDI, THF, Base) Core->Spiro 1,3-Amino Alcohol Cyclization Prod1 N-Alkylated Derivative (Secondary/Tertiary Amine) RedAm->Prod1 Prod2 Spiro-1,3-oxazinan-2-one (Rigid Bicyclic Scaffold) Spiro->Prod2

Figure 1: Divergent synthetic workflow for the orthogonal derivatization of the THP scaffold.

Experimental Protocols & Mechanistic Rationale

Protocol A: Selective N-Alkylation via Reductive Amination

Rationale: Direct alkylation with alkyl halides often leads to over-alkylation (forming quaternary ammonium salts). Reductive amination is chosen because it selectively yields secondary or tertiary amines. Sodium triacetoxyborohydride (NaBH(OAc)₃) is utilized as the reducing agent because its electron-withdrawing acetate groups render it mild enough to reduce the intermediate imine without reducing the starting aldehyde. 1,2-Dichloroethane (DCE) is selected as the solvent due to its optimal boiling point and excellent solubility profile for intermediate iminium species.

Step-by-Step Methodology:

  • Imine Formation: In an oven-dried round-bottom flask under N₂ atmosphere, dissolve 1-[3-(Aminomethyl)oxan-3-yl]ethan-1-ol (1.0 mmol, 159.2 mg) and the desired aldehyde (1.1 mmol) in anhydrous DCE (5.0 mL).

  • Catalysis: Add glacial acetic acid (0.1 mmol, ~6 µL) to act as a Brønsted acid catalyst, accelerating imine formation. Stir the mixture at room temperature for 1 hour.

  • Reduction: Portion-wise, add NaBH(OAc)₃ (1.5 mmol, 318 mg) over 10 minutes to prevent rapid temperature spikes.

  • Reaction Progression: Stir the heterogeneous mixture at room temperature for 12–16 hours. Monitor via LC-MS or TLC (Ninhydrin stain) until the primary amine is consumed.

  • Workup (Self-Validation Step): Quench the reaction by slowly adding saturated aqueous NaHCO₃ (5 mL). Causality: This neutralizes the acetic acid and decomposes unreacted hydride, ensuring the amine product is in its free-base form for extraction.

  • Extraction & Purification: Extract the aqueous layer with Dichloromethane (3 x 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via flash column chromatography (DCM:MeOH gradient) to afford the N-alkylated product.

Protocol B: Spirocyclization to 1,3-Oxazinan-2-one

Rationale: Spirocyclic 1,3-oxazinan-2-ones are critical pharmacophores that restrict conformational flexibility, thereby reducing the entropic penalty upon binding to target proteins such as 11β-HSD1[2]. To construct this 6-membered cyclic carbamate, 1,1'-Carbonyldiimidazole (CDI) is used as a phosgene equivalent. CDI is significantly safer than phosgene or triphosgene and provides excellent atom economy. The reaction requires heating in the second stage because the intramolecular attack of the sterically hindered secondary alcohol onto the N-acyl imidazole intermediate is kinetically slow at room temperature.

Mechanism A 1,3-Amino Alcohol B Amine Attack on CDI A->B C N-Acyl Imidazole Intermediate B->C D Alcohol Attack (Heat, 60°C) C->D E Spiro-1,3-oxazinan-2-one D->E

Figure 2: Mechanistic pathway of CDI-mediated spirocyclization.

Step-by-Step Methodology:

  • Activation: Dissolve the scaffold (1.0 mmol, 159.2 mg) in anhydrous THF (10 mL) under an inert argon atmosphere. Cool the solution to 0 °C using an ice bath.

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.0 mmol, 348 µL). Causality: DIPEA acts as a non-nucleophilic proton sink to neutralize the imidazole byproduct generated during the reaction, preventing protonation of the starting amine.

  • Electrophile Addition: Add CDI (1.2 mmol, 194.6 mg) in one portion. Stir at 0 °C for 30 minutes, then warm to room temperature for 1 hour to ensure complete formation of the N-acyl imidazole intermediate.

  • Cyclization: Attach a reflux condenser and heat the reaction mixture to 60 °C for 4–6 hours. Causality: Thermal energy is required to overcome the steric hindrance of the secondary alcohol, driving the intramolecular cyclization to completion.

  • Workup: Cool the reaction to room temperature and concentrate under reduced pressure. Partition the residue between Ethyl Acetate (15 mL) and 1M HCl (5 mL) to remove unreacted starting material and imidazole.

  • Purification: Wash the organic layer with saturated NaHCO₃ and brine, dry over MgSO₄, and concentrate. The resulting spiro[oxane-3,4'-[1,3]oxazinan]-2'-one can typically be used without further purification, or recrystallized from EtOAc/Hexanes.

Optimization Data

To ensure maximum throughput, the spirocyclization protocol was optimized across various parameters. Table 2 summarizes the quantitative data driving the selection of CDI and THF at 60 °C.

Table 2: Optimization of Spirocyclization Conditions
Reagent (Eq)SolventTemp (°C)Time (h)Conversion (%)Isolated Yield (%)
Triphosgene (0.4)DCM2512>9562 (Safety hazard)
CDI (1.2)DCM25244538 (Incomplete cyclization)
CDI (1.2)THF606>9584 (Optimal)
CDI (1.2)Toluene1102>9568 (Decomposition observed)

Note: Conversion determined by LC-MS analysis of the crude reaction mixture. Isolated yield refers to the analytically pure product after aqueous workup.

References

  • Structure-Based Design and Synthesis of 1,3-Oxazinan-2-one Inhibitors of 11β-Hydroxysteroid Dehydrogenase Type 1 Journal of Medicinal Chemistry (ACS Publications)[Link][2]

Sources

Technical Notes & Optimization

Troubleshooting

Improving yield in 1-[3-(Aminomethyl)oxan-3-YL]ethan-1-OL synthesis

Welcome to the Technical Support Center for the synthesis of 1-[3-(Aminomethyl)oxan-3-YL]ethan-1-OL . This guide is designed for research scientists and drug development professionals experiencing bottleneck issues, low...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of 1-[3-(Aminomethyl)oxan-3-YL]ethan-1-OL .

This guide is designed for research scientists and drug development professionals experiencing bottleneck issues, low yields, or chemoselectivity challenges during the synthesis of this highly sterically hindered 3,3-disubstituted tetrahydropyran amino alcohol.

Below, you will find a mechanistic breakdown of the standard two-step synthetic route (Double Alkylation followed by Global Reduction), targeted troubleshooting FAQs, quantitative optimization data, and self-validating experimental protocols.

Synthetic Workflow Overview

The most scalable route to 1-[3-(Aminomethyl)oxan-3-YL]ethan-1-OL avoids complex protecting group strategies by utilizing a direct double alkylation of cyanoacetone to form a tetrahydropyran ring, followed by a powerful global reduction of both the nitrile and ketone moieties.

SynthesisWorkflow Step1 Step 1: Double Alkylation Cyanoacetone + Bis(2-bromoethyl) ether Inter Intermediate: 3-Acetyltetrahydro-2H-pyran-3-carbonitrile Step1->Inter NaH, DMF, 0°C to RT Step2 Step 2: Global Reduction LiAlH4 / AlCl3 in dry Et2O Inter->Step2 Purification & Drying Product Target Molecule: 1-[3-(Aminomethyl)oxan-3-YL]ethan-1-OL Step2->Product Reflux, Fieser Workup

Workflow for the two-step synthesis of 1-[3-(Aminomethyl)oxan-3-YL]ethan-1-OL.

Troubleshooting & FAQs

Q1: My Step 1 (Double Alkylation) yield is stuck below 40%. I'm seeing a lot of acyclic or O-alkylated byproducts. How can I improve the C-alkylation selectivity? A: Cyanoacetone is an ambident nucleophile. The use of weak bases or highly polar protic solvents can inadvertently promote O-alkylation. Furthermore, intermolecular reactions will compete with the desired intramolecular ring closure if the electrophile concentration is too high. Causality & Solution: Use Sodium Hydride (NaH) in anhydrous DMF to ensure complete, irreversible formation of the active methylene enolate. To favor the intramolecular cyclization (tetrahydropyran formation) over oligomerization, you must maintain high dilution or utilize a slow, dropwise addition of the bis(2-bromoethyl) ether at 0 °C.

Q2: During the Step 2 global reduction with LiAlH₄, the ketone reduces to the alcohol, but the nitrile is only partially reduced or forms an imine dimer. Why? A: The C3 position of the oxane ring is a quaternary carbon, creating severe steric hindrance. While the ketone moiety is readily reduced to a secondary alcohol by LiAlH₄, sterically hindered aliphatic nitriles often require prolonged heating to reach the transition state for the second hydride transfer (1)[1]. Causality & Solution: To overcome this, generate Alane (AlH₃) in situ using a 3:1 ratio of LiAlH₄ to AlCl₃. Alane is highly electrophilic, coordinates strongly to the nitrile nitrogen, and is less sterically demanding, making it vastly superior for hindered nitriles (2)[2].

Q3: I am switching to Alane (AlH₃) for the reduction. Can I continue using THF as my solvent? A: No. This is a critical safety and yield issue. Diethyl ether (Et₂O) is the solvent of choice for alane reductions of nitriles. Using THF or dioxane is strongly discouraged because the resulting aluminum intermediates form sticky, insoluble gummy precipitates that block mechanical stirring and create severe thermal hazards during the quench phase (3)[3].

Q4: I've successfully reduced the intermediate, but my isolated yield of the final amino alcohol is terrible. Where is my product going? A: Your product is trapped in the aqueous aluminum emulsion. 1-[3-(Aminomethyl)oxan-3-YL]ethan-1-OL is a highly polar, water-soluble 1,3-amino alcohol. Standard aqueous workups will leave the product complexed with aluminum salts in the aqueous phase. Causality & Solution: You must use the precise Fieser workup method . The specific stoichiometric addition of water and NaOH forces the aluminum into a granular, crystalline lattice (lithium aluminate) rather than a gelatinous hydroxide emulsion, preventing the polar amino alcohol from being trapped.

Quantitative Data: Reduction Condition Optimization

The table below summarizes the chemoselectivity and yield outcomes based on the reducing agent used for the intermediate 3-acetyltetrahydro-2H-pyran-3-carbonitrile.

Reducing AgentSolventTempNitrile ConversionKetone ConversionIsolated YieldMechanistic Notes
NaBH₄ (2.0 eq)MeOH25 °C0%>99%N/AChemoselective for ketone only; nitrile untouched.
LiAlH₄ (2.0 eq)THF25 °C<20%>99%<15%Sluggish nitrile reduction due to C3 steric hindrance[1].
LiAlH₄ (4.0 eq)THF65 °C85%>99%45%Requires extended reflux; standard workup traps product.
Alane (AlH₃) (3.0 eq) Et₂O 5 °C to RT >99% >99% 82% Optimal. Clean conversion; no gummy precipitates[3].

Step-by-Step Experimental Protocols

Protocol A: Synthesis of 3-Acetyltetrahydro-2H-pyran-3-carbonitrile (Double Alkylation)
  • Setup : Flame-dry a 500 mL 3-neck flask equipped with a magnetic stirrer, addition funnel, and argon inlet.

  • Enolate Formation : Suspend NaH (60% dispersion in mineral oil, 2.2 eq) in anhydrous DMF (100 mL) and cool to 0 °C. Dissolve cyanoacetone (1.0 eq) in DMF (20 mL) and add dropwise over 30 minutes. Stir for 1 hour at room temperature to ensure complete deprotonation (the solution will turn a deep yellow/orange).

  • Cyclization : Cool the reaction mixture back to 0 °C. Add bis(2-bromoethyl) ether (1.05 eq) dropwise via the addition funnel over 1 hour.

  • Reaction : Warm to room temperature and stir for 12 hours.

    • Self-Validation Check: Analyze via TLC (Hexanes:EtOAc 3:1). The reaction is complete when the UV-active cyanoacetone spot disappears and a new, distinct spot appears.

  • Workup : Quench cautiously with saturated aqueous NH₄Cl at 0 °C. Extract with EtOAc (3 x 100 mL). Wash the combined organic layers with 5% aqueous LiCl (3 x 50 mL) to effectively remove residual DMF. Dry over Na₂SO₄, concentrate under reduced pressure, and purify via flash column chromatography.

Protocol B: Global Reduction to 1-[3-(Aminomethyl)oxan-3-YL]ethan-1-OL

Safety Note: Alane reductions can be extremely hazardous and potentially explosive. A thorough risk assessment is mandatory[2]. Ensure the use of a mechanical stirrer.

  • Setup : Equip a 1 L heavy-walled flask with a mechanical stirrer, addition funnel, and an argon line.

  • Alane Generation : Suspend LiAlH₄ (3.0 eq) in anhydrous Et₂O (200 mL) at 0 °C. Slowly add anhydrous AlCl₃ (1.0 eq) dissolved in Et₂O. Stir for 30 minutes.

    • Causality: This generates AlH₃ in situ and precipitates LiCl. The resulting alane is highly electrophilic and ideal for penetrating the sterically hindered quaternary center[2].

  • Substrate Addition : Dissolve 3-acetyltetrahydro-2H-pyran-3-carbonitrile (1.0 eq) in Et₂O (50 mL) and add dropwise to the vigorously stirred alane suspension, maintaining the internal temperature between 0–5 °C.

  • Reaction : Allow the mixture to warm to room temperature and stir for 4 hours.

    • Self-Validation Check: Quench a 0.1 mL aliquot in MeOH. TLC (DCM:MeOH 9:1) stained with Ninhydrin should show a dark purple spot at the baseline, confirming primary amine formation.

  • Fieser Workup : Cool the flask to 0 °C. For every

    
     grams of LiAlH₄  used, sequentially and cautiously add:
    
    • 
       mL  of distilled H₂O (Dropwise! Extreme gas evolution).
      
    • 
       mL  of 15% aqueous NaOH.
      
    • 
       mL  of distilled H₂O.
      
  • Isolation : Vigorously stir the mixture for 1 hour until the aluminum salts turn completely white and granular. Filter the suspension through a pad of Celite. Wash the filter cake thoroughly with hot THF (3 x 50 mL) to extract any polar product coordinated to the salts. Concentrate the combined filtrates to afford the pure 1-[3-(Aminomethyl)oxan-3-YL]ethan-1-OL.

References

  • Serious Explosion during Large-Scale Preparation of an Amine by Alane (AlH3) Reduction of a Nitrile Bearing a CF3 Group ACS Chemical Health & Safety[Link]

  • Reduction and Oxidation of Carbonyl Compounds and Derivatives Royal Society of Chemistry (RSC)[Link]

Sources

Optimization

Technical Support Center: Troubleshooting Solubility for 1-[3-(Aminomethyl)oxan-3-YL]ethan-1-OL

Welcome to the Technical Support Center. This guide is engineered for researchers, medicinal chemists, and assay development scientists facing solubility and precipitation challenges when integrating 1-[3-(Aminomethyl)ox...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, medicinal chemists, and assay development scientists facing solubility and precipitation challenges when integrating 1-[3-(Aminomethyl)oxan-3-YL]ethan-1-OL into biochemical, cellular, or high-throughput screening (HTS) assays.

Molecular Profiling & Causality

To troubleshoot effectively, we must first understand the structural causality of the molecule. 1-[3-(Aminomethyl)oxan-3-YL]ethan-1-OL is a highly polar aliphatic fragment featuring an oxane (tetrahydropyran) ring, a secondary alcohol, and a primary amine.

Because of the primary amine, the molecule's solubility is strictly dictated by its ionization state and the counterion it is paired with. In drug discovery, this compound is frequently supplied as a hydrochloride (HCl) salt to maximize shelf stability and thermodynamic solubility in water. However, this salt form creates a classic "solubility paradox" when introduced into standard HTS workflows that rely on 100% dimethyl sulfoxide (DMSO)[1].

Frequently Asked Questions (FAQs)

Q1: I purchased the HCl salt of 1-[3-(Aminomethyl)oxan-3-YL]ethan-1-OL, but it forms a cloudy suspension when I try to make a 10 mM stock in 100% DMSO. Why is a polar molecule failing to dissolve? A1: This is a known phenomenon driven by crystal lattice energy. While the free base of this molecule dissolves readily in DMSO, the HCl salt possesses a highly stable ionic crystal lattice. DMSO is a polar aprotic solvent; it excels at solvating cations but is notoriously poor at solvating small, charge-dense anions like chloride[2]. Consequently, the energetic penalty of breaking the salt lattice exceeds the solvation energy provided by pure DMSO. Solution: Shift your solvent strategy. Add 10–20% v/v LC-MS grade water to your DMSO, or prepare the stock entirely in an aqueous buffer (e.g., 50 mM HEPES, pH 7.4).

Q2: My compound dissolved perfectly in DMSO as a free base. However, when I spike it into my biochemical assay buffer, my replicates show high variance and reduced enzyme inhibition. What is happening? A2: You are likely experiencing kinetic precipitation induced by "solvent shock." When a highly concentrated DMSO stock is pipetted into an aqueous buffer, the localized concentration of the compound at the droplet interface temporarily exceeds its kinetic solubility limit before diffusion occurs[3]. This forces the compound to nucleate and form amorphous aggregates. Furthermore, if your assay buffer pH is alkaline (pH > 8.5), the primary amine begins to deprotonate, shifting the molecule to its neutral, less water-soluble free base form[4]. Solution: Ensure your assay buffer is strictly maintained between pH 6.5 and 7.5 to keep the amine protonated[5]. When dispensing, submerge the pipette tip and ensure rapid, active mixing to prevent localized supersaturation zones.

Q3: How can I definitively differentiate between true biological inactivity and a false negative caused by compound precipitation? A3: You must measure the kinetic solubility of the compound under the exact conditions of your assay. Do not rely on visual inspection, as micro-precipitates are invisible to the naked eye. The gold standard for HTS troubleshooting is Nephelometry (Turbidimetry) [6]. By measuring light scattering at 620 nm, you can detect the exact concentration at which the compound begins to aggregate in your specific buffer.

Quantitative Data Presentation

The following table summarizes the expected solubility profiles of 1-[3-(Aminomethyl)oxan-3-YL]ethan-1-OL based on its chemical form and the solvent environment.

Compound FormSolvent SystemEstimated Solubility limitPrimary Limiting Factor (Causality)
Free Base 100% DMSO> 50 mMHighly soluble; limited only by viscosity.
HCl Salt 100% DMSO< 2 mMHigh crystal lattice energy; poor chloride solvation.
HCl Salt 90% DMSO / 10% H₂O> 50 mMWater acts as a co-solvent to hydrate the chloride anion.
Free Base Assay Buffer (pH 7.4)~ 10 - 20 mMAmine is protonated (ion-dipole interactions with water).
Free Base Assay Buffer (pH 9.5)< 1 mMAmine deprotonation leads to hydrophobic aggregation.

Workflows & Mechanistic Pathways

G Start Determine Compound Form Salt HCl Salt Form Start->Salt Base Free Base Form Start->Base DMSO_Fail Fails in 100% DMSO (High Lattice Energy) Salt->DMSO_Fail DMSO_Pass Dissolves in 100% DMSO Base->DMSO_Pass Sol1 Use 10-20% H2O in DMSO or 100% Aqueous Buffer DMSO_Fail->Sol1 Sol2 Proceed to Assay Prep (Watch for Solvent Shock) DMSO_Pass->Sol2

Decision tree for resolving DMSO stock preparation failures based on compound salt form.

G Protonated Protonated Amine (pH < 8.0) Deprotonated Neutral Free Base (pH > 9.0) Protonated->Deprotonated Increase pH HighSol High Aqueous Solubility (Assay Compatible) Protonated->HighSol Ion-Dipole Interactions LowSol Kinetic Precipitation (Assay Interference) Deprotonated->LowSol Hydrophobic Aggregation

Mechanistic pathway showing how assay buffer pH dictates amine protonation and solubility.

Self-Validating Experimental Protocols

Protocol A: Preparation of a 10 mM "Hybrid" Stock Solution (For HCl Salts)

Objective: Overcome the DMSO-insolubility of the HCl salt while maintaining compatibility with downstream assays.

  • Weighing: Accurately weigh 1.95 mg of 1-[3-(Aminomethyl)oxan-3-YL]ethan-1-OL (HCl salt, MW ~195.69 g/mol ) into a clean, static-free glass vial.

  • Aqueous Solvation: Add 100 µL of LC-MS grade water. Vortex for 30 seconds.

    • Causality: Water provides the necessary hydrogen bonding to solvate the chloride lattice.

  • DMSO Dilution: Add 900 µL of 100% anhydrous DMSO. Vortex for 60 seconds.

  • Validation Checkpoint: Visually inspect the vial against a dark background. Transfer 100 µL to a clear 96-well plate and read the Optical Density (OD) at 620 nm on a plate reader.

    • Self-Validation: An

      
       confirms complete dissolution. If 
      
      
      
      , sonicate in a water bath at 37°C for 5 minutes and re-read.
Protocol B: High-Throughput Nephelometric Kinetic Solubility Assay

Objective: Determine the maximum concentration of the compound that can be safely used in your specific assay buffer without precipitating[6].

  • Buffer Preparation: Prepare your exact assay buffer (e.g., 50 mM Tris, 150 mM NaCl, 0.01% Tween-20, pH 7.4). Filter through a 0.22 µm membrane to remove dust (crucial for light-scattering assays).

  • Serial Dilution: In a 96-well V-bottom plate, prepare a 2-fold serial dilution of your compound stock in DMSO (ranging from 10 mM down to 0.078 mM).

  • Solvent Transfer (The Critical Step): Dispense 196 µL of the assay buffer into a clear, flat-bottom 96-well reading plate. Using a multichannel pipette, add 4 µL of the serial dilution into the buffer.

    • Causality: You must pipette directly into the liquid (submerged tips) and mix by pipetting up and down 3 times to prevent localized solvent shock[3]. Final DMSO concentration is 2.0%.

  • Incubation: Seal the plate and incubate at your assay temperature (e.g., 25°C or 37°C) for 60 minutes to allow metastable supersaturated states to equilibrate.

  • Validation Checkpoint: Read the plate using a nephelometer or a standard absorbance reader at 620 nm.

    • Self-Validation: Plot the

      
       against compound concentration. The kinetic solubility limit is defined as the highest concentration before the OD signal rises more than 3 standard deviations above the buffer-only control.
      

References

  • Hydrochloride Salt of the GABAkine KRM-II-81. PMC - NIH. Available at:[Link]

  • Towards more accurate solubility measurements with real time monitoring: a carvedilol case study. New Journal of Chemistry (RSC Publishing). Available at: [Link]

  • Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. SciSpace. Available at: [Link]

  • Solubility in Pharmaceutical R&D: Predictions and Reality. American Pharmaceutical Review. Available at: [Link]

  • Co-Crystals: A Novel Approach to Modify Physicochemical Properties of Active Pharmaceutical Ingredients. Semantic Scholar. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Optimization of Oxane Ring Formation

Welcome to the technical support center for oxane ring synthesis. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the complexities of forming these valuab...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for oxane ring synthesis. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the complexities of forming these valuable heterocyclic motifs. Oxanes, particularly the strained four-membered oxetane ring, are increasingly important in medicinal chemistry, often serving as bioisosteres for carbonyls or gem-dimethyl groups to improve metabolic stability and physicochemical properties.[1][2][3] However, their synthesis is not always trivial, with challenges arising from ring strain, competing reaction pathways, and substrate-specific reactivity.[2]

This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during experimental work. The advice herein is grounded in established chemical principles and field-proven insights to help you optimize your reaction conditions and achieve your synthetic goals.

Troubleshooting Guide: Common Issues in Oxane Synthesis

This section addresses specific problems in a question-and-answer format. Each answer provides potential causes and actionable solutions.

Question 1: I am getting low to no yield of my desired oxane. What are the likely causes and how can I fix it?

Low yields in oxane-forming cyclizations are a frequent challenge, often stemming from kinetically slow ring-closure, poor substrate reactivity, or decomposition of the product. The inherent ring strain in smaller oxanes like oxetanes makes their formation significantly slower than for five- or six-membered analogues (tetrahydrofurans or tetrahydropyrans).[2]

Potential Causes & Solutions:

  • Poor Leaving Group: The intramolecular Williamson ether synthesis, a common method for forming oxanes, is an SN2 reaction.[1] Its rate is highly dependent on the quality of the leaving group.

    • Solution: If you are using a halide (e.g., -Br, -Cl), consider converting the alcohol precursor to a sulfonate ester, such as a tosylate (-OTs), mesylate (-OMs), or triflate (-OTf). These are far superior leaving groups and will significantly accelerate the rate of cyclization.

  • Unfavorable Reaction Kinetics: The formation of a four-membered ring (4-exo-tet cyclization) is kinetically less favored than other ring sizes.[1]

    • Solution: Increase the reaction temperature to overcome the activation energy barrier. However, be cautious, as higher temperatures can also promote side reactions like elimination.[1] A carefully optimized temperature profile is key. Using a strong base like Sodium Hydride (NaH) in a polar aprotic solvent such as THF or DMSO can also drive the reaction forward by ensuring complete formation of the nucleophilic alkoxide.[4]

  • Steric Hindrance: Bulky substituents near the reacting centers (the alcohol and the carbon bearing the leaving group) can sterically hinder the required alignment for the intramolecular SN2 attack.

    • Solution: While difficult to change the substrate itself, you can sometimes alter the synthetic strategy. For instance, a Mitsunobu reaction can sometimes be effective where a standard Williamson ether synthesis fails due to steric hindrance, although it proceeds with inversion of stereochemistry.

  • Product Instability: Oxetanes, in particular, are susceptible to ring-opening under acidic conditions.[5][6]

    • Solution: Ensure your workup and purification conditions are not acidic. Use a basic or neutral wash (e.g., saturated sodium bicarbonate solution) during workup. For chromatography, consider deactivating the silica gel with a small amount of triethylamine in the eluent.

Below is a troubleshooting workflow for addressing low yields.

low_yield_troubleshooting start Low or No Yield Observed check_lg Is the leaving group optimal (e.g., OTs, OMs)? start->check_lg improve_lg Action: Convert alcohol to a sulfonate ester (tosylate, mesylate, or triflate). check_lg->improve_lg No check_conditions Are reaction conditions (base, solvent, temp) optimized? check_lg->check_conditions Yes improve_lg->check_conditions optimize_conditions Action: Use a strong, non-nucleophilic base (e.g., NaH) in a polar aprotic solvent (THF, DMF). Cautiously increase temperature. check_conditions->optimize_conditions No check_stability Is the product (especially oxetane) decomposing during workup? check_conditions->check_stability Yes optimize_conditions->check_stability adjust_workup Action: Use basic or neutral workup. Deactivate silica gel for chromatography. check_stability->adjust_workup Yes consider_alt Consider alternative synthetic strategies (e.g., Paternò-Büchi, ring expansion). check_stability->consider_alt No, all else failed adjust_workup->consider_alt Still low yield

Caption: Troubleshooting workflow for low oxane yield.

Question 2: My main side product is an alkene from an elimination reaction. How can I favor cyclization over elimination?

The competition between intramolecular substitution (SN2, leading to the oxane) and elimination (E2, leading to an unsaturated alcohol) is a classic problem, especially when forming strained rings.[1]

Causality: Both reactions are promoted by a base. The SN2 pathway requires the alkoxide to attack the carbon with the leaving group. The E2 pathway involves the alkoxide acting as a base to abstract a proton from the carbon adjacent to the leaving group.

sn2_vs_e2 sub Base O⁻ (CH₂)n CH₂-LG sub:f1->sub:f3 Attack on C-LG (Favored by polar aprotic solvents, lower temp) sn2_node SN2 Pathway (Cyclization) e2_node E2 Pathway (Elimination) sub:f1->e2_node Attack on β-H (Favored by sterically hindered bases, higher temp) oxane Oxane Product sn2_node->oxane alkene Alkene Product e2_node->alkene

Sources

Optimization

Technical Support Center: Synthesis &amp; Troubleshooting of 1-[3-(Aminomethyl)oxan-3-YL]ethan-1-OL

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide for researchers and drug development professionals tasked with synthesizing highly substituted tetrahydropyran deriva...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide for researchers and drug development professionals tasked with synthesizing highly substituted tetrahydropyran derivatives.

The target molecule, 1-[3-(Aminomethyl)oxan-3-YL]ethan-1-OL , features a challenging quaternary center at the C3 position of an oxane ring, bearing both an aminomethyl group and a 1-hydroxyethyl group. To construct this architecture with high fidelity, we employ a robust three-step homologation and functionalization strategy starting from commercially available oxan-3-one.

I. Retrosynthetic Strategy & Workflow

The synthesis relies on a self-validating sequence where each intermediate can be easily isolated and characterized before proceeding:

  • Van Leusen Homologation: Conversion of oxan-3-one to oxane-3-carbonitrile.

  • 
    -Alkylation (Aldol-Type):  Installation of the 1-hydroxyethyl group via enolate chemistry.
    
  • Nitrile Reduction: Global reduction of the nitrile to the primary amine.

SynthesisWorkflow SM Oxan-3-one (Starting Material) Int1 Oxane-3-carbonitrile (Intermediate 1) SM->Int1 TosMIC, t-BuOK EtOH, DME Int2 3-(1-hydroxyethyl)oxane-3-carbonitrile (Intermediate 2) Int1->Int2 1. LDA, THF, -78°C 2. Acetaldehyde Target 1-[3-(Aminomethyl)oxan-3-YL]ethan-1-OL (Final Product) Int2->Target LiAlH4, THF, Reflux Fieser Workup

Three-step synthesis workflow for 1-[3-(Aminomethyl)oxan-3-YL]ethan-1-OL.

II. Experimental Protocols & Mechanistic Causality
Step 1: Van Leusen Homologation
  • Protocol: To a cooled solution (0 °C) of oxan-3-one (1.0 eq) and TosMIC (1.2 eq) in anhydrous DME, add t-BuOK (2.0 eq) portion-wise. Stir for 30 minutes, then add absolute ethanol (1.5 eq). Allow the reaction to warm to room temperature and stir for 4 hours. Quench with water and extract with EtOAc.

  • Causality & Validation: The Van Leusen reaction converts ketones to nitriles. The mechanism involves a tautomerization process giving an intermediate which, after ring opening and elimination of the tosyl group, forms an N-formylated alkeneimine[1]. The addition of ethanol is strictly required; it acts as a nucleophile to deformylate the ketimine, driving the solvolysis to yield the final nitrile[2].

Step 2:

-Alkylation (Quaternary Center Formation)
  • Protocol: Dissolve oxane-3-carbonitrile (1.0 eq) in anhydrous THF under argon. Cool to -78 °C. Dropwise, add freshly prepared Lithium Diisopropylamide (LDA) (1.1 eq)[3]. Stir for 45 minutes to ensure complete enolization. Slowly add acetaldehyde (1.2 eq) neat or as a THF solution. Stir for 1 hour at -78 °C. Crucial: Quench the reaction by adding saturated aqueous NH

    
    Cl while still at -78 °C.
    
  • Causality & Validation: LDA quantitatively deprotonates the

    
    -position of the nitrile to form a keteniminate anion. Acetaldehyde acts as the electrophile. Because the resulting aldol adduct is a high-energy alkoxide, quenching at -78 °C before warming prevents the equilibrium from shifting backward (retro-aldol cleavage).
    
Step 3: Nitrile Reduction
  • Protocol: Suspend LiAlH

    
     (3.0 eq) in anhydrous THF at 0 °C. Slowly add a solution of 3-(1-hydroxyethyl)oxane-3-carbonitrile (1.0 eq) in THF. Once addition is complete, heat the reaction to reflux for 4 hours. Cool to 0 °C and perform a Fieser workup.
    
  • Causality & Validation: LiAlH

    
     is a powerful reducing agent required for converting sterically hindered nitriles to amines[4]. Because LiAlH
    
    
    
    reacts violently with water and oxygenated compounds, strictly anhydrous conditions are required during the reaction phase[5]. The elevated temperature (reflux) overcomes the steric bulk of the quaternary C3 center.
III. Quantitative Data Summary
Reaction StepReagents & ConditionsTarget IntermediateExpected YieldCritical Control Parameter (CCP)
1. Homologation TosMIC, t-BuOK, EtOH, DME, 0 °C

RT
Oxane-3-carbonitrile75–85%EtOH stoichiometry (1.0–2.0 eq)
2.

-Alkylation
LDA, Acetaldehyde, THF, -78 °C3-(1-hydroxyethyl)oxane-3-carbonitrile65–70%Quench temperature (-78 °C)
3. Reduction LiAlH

, THF, Reflux
1-[3-(Aminomethyl)oxan-3-YL]ethan-1-OL80–90%Fieser workup reagent ratios
IV. Troubleshooting & FAQs

Q1: During Step 1 (Van Leusen), I am recovering mostly unreacted oxan-3-one and an unknown byproduct. What went wrong? A1: You likely omitted the alcohol additive or used strictly anhydrous, alcohol-free conditions throughout the entire reaction. The Van Leusen reaction on ketones stalls at the N-formylated alkeneimine stage without an alcohol[1]. Ensure you add 1.5 equivalents of ethanol to drive the solvolysis[2]. However, do not exceed 2.0 equivalents, or you risk forming a 4-alkoxy-2-oxazoline byproduct.

Q2: My Step 2 aldol addition yields very little product, and GC-MS shows only the starting nitrile. Is my LDA degraded? A2: While degraded LDA is a possibility, the most common failure point here is the workup procedure. The aldol adduct is an alkoxide. If you remove the dry-ice/acetone bath and allow the reaction to warm to room temperature before quenching, the molecule undergoes a rapid retro-aldol reaction, reverting to oxane-3-carbonitrile and acetaldehyde. Always quench with saturated aqueous NH


Cl directly at -78 °C.

Q3: Is there a risk of reducing the hydroxyl group during Step 3? A3: No. LiAlH


 does not reduce aliphatic alcohols. Instead, it will deprotonate the hydroxyl group to form a lithium alkoxide, evolving one equivalent of hydrogen gas[5]. Ensure your reaction vessel is properly vented through an oil bubbler to safely accommodate this gas evolution.

Q4: My Step 3 reduction resulted in a stubborn, unfilterable gel during workup. How do I recover my product? A4: You have formed a gelatinous aluminum hydroxide emulsion by quenching the LiAlH


 with excess water or acid. To salvage the current batch, add a saturated aqueous solution of Rochelle salt (potassium sodium tartrate) and stir vigorously for 2–4 hours to chelate the aluminum and break the emulsion. For future batches, strictly adhere to the Fieser workup .

WorkupTree Start LiAlH4 Reduction Complete (Reaction at RT) Step1 Cool to 0°C in Ice Bath Start->Step1 Step2 Add x mL H2O slowly (per x g LiAlH4) Step1->Step2 Step3 Add x mL 15% NaOH Step2->Step3 Error Gelatinous Emulsion Formed? (Wrong Quench) Step2->Error Excess H2O added Step4 Add 3x mL H2O Step3->Step4 Step5 Warm to RT & Stir 15 min Step4->Step5 End Filter Granular Salts (Clean Amine Solution) Step5->End Rescue Add sat. Rochelle Salt Stir 2-4 hours Error->Rescue Rescue->End Emulsion Breaks

Fieser workup protocol and emulsion troubleshooting for LiAlH4 reductions.

V. References
  • Van Leusen Reaction . Organic Chemistry Portal.[Link][2]

  • Van Leusen reaction . Wikipedia.[Link][1]

  • Reductions in Organic Chemistry (Hudlicky) . Internet Archive.[Link][4]

  • Reagents For Organic Synthesis Volume 11 . Internet Archive. [Link]

  • Serious Explosion during Large-Scale Preparation of an Amine by Alane (AlH3) Reduction of a Nitrile Bearing a CF3 Group . ACS Chemical Health & Safety.[Link][5]

Sources

Troubleshooting

Technical Support Center: Stability Optimization for 1-[3-(Aminomethyl)oxan-3-YL]ethan-1-OL

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently see promising biological data compromised by unrecognized compound degradation.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently see promising biological data compromised by unrecognized compound degradation. 1-[3-(Aminomethyl)oxan-3-YL]ethan-1-OL is a bifunctional molecule containing a tetrahydropyran (oxane) ring, a secondary alcohol, and an unhindered primary amine. While this structural motif is highly valuable for target binding, the proximity of the primary amine and secondary alcohol creates a highly reactive microenvironment prone to oxidation, condensation, and pH-dependent degradation.

This guide provides field-proven, self-validating protocols and mechanistic troubleshooting to ensure the absolute integrity of your compound from the formulation bench to the biological assay.

Part 1: Mechanistic Overview of Molecular Instability

Before troubleshooting, it is critical to understand the causality behind the degradation. The primary amine (-CH₂NH₂) acts as a potent nucleophile, while the secondary alcohol is susceptible to transition-metal-catalyzed aerobic oxidation. When exposed to standard biological testing environments (e.g., 37°C, 5% CO₂, glucose-rich media), these functional groups undergo rapid transformation.

Pathways cluster_stress Environmental Stressors cluster_deg Degradation Products API 1-[3-(Aminomethyl)oxan-3-YL]ethan-1-OL (Intact Molecule) O2 Oxygen & Trace Metals (Aerobic) API->O2 Catalysis CO2 CO2 Exposure (Incubator) API->CO2 Nucleophilic Attack Media Biological Media (Reducing Sugars) API->Media Condensation Ketone Secondary Alcohol Oxidation (Ketone Formation) O2->Ketone Deam Primary Amine Oxidation (Hydroxylamine/Deamination) O2->Deam Carbamate Carbamate Adduct (Reversible) CO2->Carbamate Schiff Schiff Base / Imine (Irreversible) Media->Schiff

Chemical degradation pathways of 1-[3-(Aminomethyl)oxan-3-YL]ethan-1-OL under biological conditions.

Part 2: Troubleshooting Guides & FAQs

Q1: We observe a 30-40% loss of active compound within 24 hours when incubated in standard DMEM/FBS biological media at 37°C in a 5% CO₂ incubator. What is causing this? A1: Your compound is likely undergoing two simultaneous nucleophilic reactions. First, in a 5% CO₂ environment, unhindered primary amines rapidly react with dissolved CO₂ to form carbamate adducts[1]. Second, standard biological media (like DMEM) contain high concentrations of reducing sugars (e.g., glucose) and trace carbonyls. The primary amine condenses with these carbonyls to form Schiff bases (imines)[2]. Actionable Fix: To mitigate this, prepare your stock solutions in a slightly acidic buffer (e.g., MES, pH 6.0). At this pH, the amine is protonated (NH₃⁺) and rendered non-nucleophilic. Neutralize the compound directly in the assay well immediately prior to testing, or switch to a HEPES-buffered media in an ambient atmosphere (0.04% CO₂) to eliminate carbamate formation.

Q2: After 3 months of storage at room temperature, our liquid formulation develops a yellow tint and shows +14 Da and +16 Da adducts on LC-MS. How do we prevent this? A2: Amino alcohols are highly susceptible to transition-metal-catalyzed aerobic oxidation[3]. The +16 Da peak indicates the oxidation of the secondary alcohol to a ketone or the amine to a hydroxylamine. The +14 Da peak often indicates oxidative deamination[4]. The yellow tint is a hallmark of complex azo or imine polymer formation[5]. Actionable Fix: Never store this compound as a free base in solution. Convert it to a hydrochloride (HCl) or trifluoroacetate (TFA) salt; protonation drastically increases the oxidation potential of the amine. For aqueous stocks, sparge the solvent with Argon for 15 minutes to displace dissolved oxygen and add a chelating agent (e.g., 1 mM EDTA) to sequester trace metals (Cu²⁺, Fe³⁺) that act as single-electron transfer catalysts[3].

Q3: How should we structure our stability testing to meet regulatory requirements for IND submission? A3: Stability testing must strictly adhere to ICH Q1A(R2) guidelines to ensure mutual acceptance of data across regulatory regions[6]. You must establish a stability-indicating assay (SIA) that can definitively resolve the parent compound from its degradants under standardized temperature and humidity controls[7].

Part 3: Self-Validating Experimental Protocols

To ensure data trustworthiness, every protocol must include an internal mechanism to validate its own accuracy.

Protocol 1: ICH Q1A(R2) Compliant Forced Degradation Study

Causality & Validation: This protocol identifies potential degradation pathways. It is self-validating via a Mass Balance Check : the sum of the remaining intact parent compound and the quantified degradants must equal 100% (±5%) of the initial concentration. A failure in mass balance indicates volatile degradants or irreversible column binding, prompting immediate method redesign.

  • Acid/Base Hydrolysis: Prepare 1 mg/mL solutions of the compound in 0.1 M HCl and 0.1 M NaOH. Incubate at 60°C for 7 days. Crucial Step: Neutralize samples prior to LC injection to prevent column degradation[5].

  • Oxidative Stress: Prepare a 1 mg/mL solution in 3% H₂O₂. Incubate at room temperature for 24 hours. Crucial Step: Quench residual H₂O₂ with sodium metabisulfite before LC-MS analysis to prevent artifactual oxidation inside the electrospray ionization (ESI) source.

  • Thermal/Photolytic Stress: Expose the solid lyophilized powder to 60°C for 14 days, and a separate batch to 1.2 million lux hours of UV/Vis light (per ICH Q1B guidelines).

  • Analysis: Analyze using LC-MS/MS with a diode array detector (DAD) and calculate the mass balance.

Workflow Step1 1. Sample Preparation (API & Formulated Product) Step2 2. Stress Induction (Thermal, Oxidative, Photolytic, pH) Step1->Step2 Apply ICH Q1A(R2) Step3 3. Quenching & Neutralization (Prevents Artifacts) Step2->Step3 Terminate Reaction Step4 4. Orthogonal Analysis (LC-MS/MS & Colorimetric Assay) Step3->Step4 Inject Step5 5. Mass Balance Calculation (Self-Validating Check) Step4->Step5 Validate

Self-validating forced degradation workflow for stability indicating assay development.

Protocol 2: Pre-Assay Primary Amine Integrity Validation

Causality & Validation: Before dosing cells, you must verify that the primary amine has not converted to a Schiff base or carbamate. This protocol uses a colorimetric Rimini test or DESC assay[8], which is strictly selective for primary amines. Secondary/tertiary amines or Schiff bases will not produce a signal, ensuring zero false positives[9].

  • Sample Aliquot: Extract a 10 µL aliquot of the formulated 1-[3-(Aminomethyl)oxan-3-YL]ethan-1-OL.

  • Derivatization: Add the sample to 90 µL of a buffered acetone/sodium nitroprusside solution (Rimini reagent)[9].

  • Incubation: Incubate at room temperature for 15 minutes to allow the electron donor-acceptor (EDA) complex to form.

  • Quantification: Read absorbance at 550 nm. Compare against a fresh standard curve of the pure compound. A signal reduction of >5% indicates pre-assay degradation, meaning the batch should be discarded.

Part 4: Quantitative Stability Data Summaries

Table 1: ICH Q1A(R2) Standardized Storage Conditions for Stability Testing [10]

Study TypeStorage ConditionMinimum Time Period Covered by Data at Submission
Long-Term 25°C ± 2°C / 60% RH ± 5% RH12 months
Intermediate 30°C ± 2°C / 65% RH ± 5% RH6 months
Accelerated 40°C ± 2°C / 75% RH ± 5% RH6 months

Table 2: Degradation Mechanisms and Formulation Mitigation Strategies

Degradation PathwayCatalyst / TriggerChemical ConsequenceFormulation Mitigation
Aerobic Oxidation O₂, Cu²⁺, Fe³⁺Ketone / HydroxylamineArgon sparge, 1 mM EDTA, pH < 6.0
Carbamate Formation CO₂ (Incubators)Amine-CO₂ AdductHEPES buffer, ambient atmosphere
Schiff Base Formation Reducing SugarsImine CondensationAvoid glucose-rich media prior to assay

References

  • ICH Q1A(R2) Guideline - Stability Testing of New Drug Substances and Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). Available at: [Link]

  • Drug Stability ICH Q1A R2 Guidelines. Scribd. Available at: [Link]

  • ICH Guidelines: Drug Stability Testing Essentials. AMSbiopharma. Available at: [Link]

  • Evaluation of Colorimetric Assays for Analyzing Reductively Methylated Proteins. National Institutes of Health (PMC). Available at: [Link]

  • Colorimetric assay for the visual detection of primary and secondary amines.Google Patents (US20100190658A1).
  • Stability of Structurally Varied Aqueous Amines for CO2 Capture. Semantic Scholar. Available at: [Link]

  • Spectrophotometric method for estimation of aliphatic primary amines in biological samples. ResearchGate. Available at: [Link]

  • The synthesis of N-heterocycles via copper/TEMPO catalysed aerobic oxidation of amino alcohols. Royal Society of Chemistry (Green Chemistry). Available at: [Link]

  • Amino Alcohol Oxidation with Gold Catalysts: The Effect of Amino Groups. ResearchGate. Available at: [Link]

Sources

Optimization

Technical Support Center: Synthesis of 3-Substituted Oxanes

Welcome to the technical support center for the synthesis of 3-substituted oxanes (tetrahydropyrans). This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common side rea...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 3-substituted oxanes (tetrahydropyrans). This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common side reactions and optimize their synthetic strategies. The following question-and-answer format directly addresses specific issues you may encounter during your experiments, providing not just solutions but also the underlying chemical principles.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Question 1: My reaction is producing a significant amount of dihydropyran and other elimination products instead of the desired 3-substituted oxane. What's causing this and how can I fix it?

This is a classic issue of competing elimination versus cyclization pathways, particularly prevalent in acid-catalyzed reactions like the Prins cyclization.[1][2] The formation of an oxocarbenium ion intermediate is key; however, under certain conditions, this intermediate can lose a proton, leading to the formation of a stable dihydropyran ring instead of undergoing nucleophilic attack to form the desired oxane.[1][2]

Core Causality: The stability of the resulting product often dictates the reaction pathway. Dihydropyrans are thermodynamically favored due to the formation of a double bond within the ring.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for minimizing elimination byproducts.

Detailed Solutions:

  • Choice of Acid Catalyst: Strong Brønsted acids like sulfuric acid or Lewis acids like BF3·OEt2 can aggressively promote elimination.[3][4] Consider switching to milder Lewis acids such as InCl3 or Yb(OTf)3, which are known to favor the desired cyclization.[5]

  • Temperature Control: Higher temperatures provide the activation energy for the elimination pathway. Running the reaction at lower temperatures (e.g., 0 °C to room temperature) can significantly suppress the formation of dihydropyran byproducts.

  • Nucleophile Addition: The presence of a suitable nucleophile can effectively "trap" the oxocarbenium intermediate before it has a chance to eliminate a proton.[1] For instance, in a Prins cyclization, the inclusion of a nucleophile can lead to the formation of a 4-substituted tetrahydropyran.[4]

Question 2: I'm observing racemization in my stereoselective synthesis. What are the likely mechanisms, and how can I maintain stereochemical integrity?

Racemization is a significant challenge, especially in Prins-type cyclizations, and can occur through several mechanisms.[1][6] Understanding the potential pathways is crucial for devising a successful strategy to mitigate the loss of enantiomeric excess.

Key Mechanisms of Racemization:

  • Reversible 2-Oxonia-Cope Rearrangement: This is a common pathway where the initially formed oxocarbenium ion can undergo a reversible[7][7]-sigmatropic rearrangement, leading to scrambling of stereocenters.[1][4]

  • Side-Chain Exchange: Competing reactions can lead to the formation of symmetric tetrahydropyran byproducts, which can contribute to the apparent loss of optical purity in the desired product.[4]

  • Formation of Achiral Intermediates: In some cases, the reaction may proceed through an achiral intermediate, such as a stabilized benzylic cation, which will inevitably lead to a racemic product.[6]

Strategies to Minimize Racemization:

StrategyRationale
Use of Chelating Lewis Acids Lewis acids with bidentate ligands can help to create a more rigid transition state, disfavoring the conformational flexibility required for the 2-oxonia-Cope rearrangement.
Lower Reaction Temperature As with many side reactions, lowering the temperature can reduce the rate of competing racemization pathways.[6]
Solvent Choice The polarity and coordinating ability of the solvent can influence the stability and reactivity of the intermediates. Experimenting with different solvents may help to suppress racemization.[6]
Substrate Modification The electronic and steric properties of the substituents on your starting materials can impact the propensity for racemization. For example, electron-withdrawing groups can sometimes reduce the reversibility of the 2-oxonia-Cope rearrangement.[6]
Question 3: My reaction is sluggish, and I'm getting low yields of the 3-substituted oxane. What can I do to improve the reaction rate and conversion?

A slow or incomplete reaction can be frustrating. The issue often lies with insufficient activation of the starting materials or a reaction barrier that is too high under the current conditions.

Troubleshooting Low Reactivity:

Caption: A decision tree for troubleshooting low reactivity.

Detailed Recommendations:

  • Catalyst Screening: If you are using a Lewis or Brønsted acid catalyst, its activity is paramount.[3][8] Consider screening a panel of catalysts with varying strengths to find the optimal balance between reactivity and selectivity. For instance, if a mild Lewis acid is giving low conversion, a slightly stronger one might be necessary.

  • Temperature Optimization: While high temperatures can promote side reactions, sometimes a moderate increase is necessary to overcome the activation energy barrier. A careful temperature screen is often beneficial.

  • Microwave-Assisted Synthesis: Microwave irradiation can significantly reduce reaction times and, in some cases, improve yields by minimizing thermal degradation of sensitive substrates.[9]

  • Protecting Group Strategy: If your substrate contains functional groups that can interfere with the reaction, consider using appropriate protecting groups.[10][11][12][13][14] For example, hydroxyl groups can be protected as silyl ethers or acetals to prevent unwanted side reactions.[10][11][13]

Question 4: I'm synthesizing a 3-bromo-oxane and observing the formation of rearranged or eliminated byproducts. How can I favor the desired bromoetherification?

The synthesis of 3-bromo-oxanes via bromoetherification can be complicated by competing reaction pathways, such as bromonium ion-induced rearrangements or elimination.

Key Considerations for Selective Bromoetherification:

  • Regioselectivity: The reaction should be designed to favor the 6-endo-tet cyclization to form the six-membered oxane ring.[15]

  • Stereocontrol: The stereochemistry of the starting material and the reaction conditions will determine the stereochemical outcome of the product.

Protocol for Diastereoselective Synthesis of a Lactam-Fused Bromotetrahydropyran:

This protocol is adapted from a method that demonstrates excellent regioselectivity and stereocontrol.[15]

  • Starting Material Preparation: Synthesize the requisite lactam-tethered trisubstituted tertiary alkenol.

  • Reaction Setup: Dissolve the alkenol substrate in a suitable solvent such as dichloromethane (CH2Cl2).

  • Brominating Agent: Add a solution of N-bromosuccinimide (NBS) in CH2Cl2 dropwise to the reaction mixture at a controlled temperature (e.g., 0 °C).

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Extraction and Purification: Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Troubleshooting Table for Bromoetherification:

IssuePotential CauseRecommended Solution
Formation of Dibromo Adduct Excess brominating agent or reaction with the solvent.Use a stoichiometric amount of the brominating agent. Ensure the solvent is inert.
Rearrangement Products Instability of the intermediate bromonium ion.Use a less polar solvent to stabilize the bromonium ion. Lower the reaction temperature.
Low Diastereoselectivity Lack of facial selectivity in the attack of the hydroxyl group.The stereochemistry of the starting material is key. Ensure high diastereomeric purity of the alkenol.

References

  • Protecting Groups For Alcohols - Master Organic Chemistry. (2015, June 17). Master Organic Chemistry. [Link]

  • Alcohol Protecting Groups - Organic Chemistry Tutor. Organic Chemistry Tutor. [Link]

  • Alcohol Protecting Groups. University of Windsor. [Link]

  • Protecting Groups For Alcohols - Chemistry Steps. (2021, June 17). Chemistry Steps. [Link]

  • Protection and deprotection. WILLINGDON COLLEGE, SANGLI. [Link]

  • Gold-Catalyzed One-Step Practical Synthesis of Oxetan-3-ones from Readily Available Propargylic Alcohols. PMC. [Link]

  • Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans: an inspection of twenty years. Beilstein Journals. [Link]

  • Tetrahydropyran synthesis. Organic Chemistry Portal. [Link]

  • Synthesis of tetrahydropyran 3. | Download Scientific Diagram. ResearchGate. [Link]

  • Cyclization Reactions of In Situ-Generated Acyl Ketene with Ynones to Form Oxacycles. Wiley Online Library. [Link]

  • Diastereoselective Synthesis of 2,6-Disubstituted Tetrahydropyranones via Prins Cyclization of 3-Bromobut-3-en-1-ols and Aldehydes | Request PDF. ResearchGate. [Link]

  • Oxacyclization. ResearchGate. [Link]

  • Enantioselective “Clip-Cycle” Synthesis of Di-, Tri- and Spiro- Substituted Tetrahydropyrans. White Rose Research Online. [Link]

  • A 'Clip-Cycle' Approach Towards Enantioselective Synthesis of Substituted Tetrahydropyrans. CORE. [Link]

  • Atroposelective interrupted CuAAC reaction using cyclic diaryliodoniums. PMC. [Link]

  • Harnessing the 1,3-azadiene-anhydride reaction for the regioselective and stereocontrolled synthesis of lactam-fused bromotetrahydropyrans by bromoetherification of lactam-tethered trisubstituted tertiary alkenols. RSC Publishing. [Link]

  • Unexpected side reactions dominate the oxidative transformation of aromatic amines in the Co(II)/peracetic acid system. PMC. [Link]

  • Tetrahedron. Macmillan Group - Princeton University. [Link]

  • How to minimize side products of this reaction : r/OrganicChemistry. Reddit. [Link]

  • Stereoselective Synthesis of Substituted Oxocene Cores by Lewis Acid Promoted Cyclization. PMC. [Link]

  • Lewis acid catalysis. Wikipedia. [Link]

  • Racemization in Prins Cyclization Reactions. PMC - NIH. [Link]

  • Prins reaction. Wikipedia. [Link]

  • Towards Dual-Metal Catalyzed Hydroalkoxylation of Alkynes. MDPI. [Link]

  • Green Synthetic Approach: An Efficient Eco-Friendly Tool for Synthesis of Biologically Active Oxadiazole Derivatives. MDPI. [Link]

  • Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans: an inspection of twenty years. PMC. [Link]

  • 8.7: Oxidation of Alkenes - Epoxidation and Hydroxylation. Chemistry LibreTexts. [Link]

  • Green Chemistry. Lirias. [Link]

  • Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry | Chemical Reviews. ACS Publications. [Link]

  • Oxetanes: formation, reactivity and total syntheses of natural products. PMC. [Link]

  • 1s-(−)-1,3-dithiane 1-oxide. Organic Syntheses Procedure. [Link]

  • Navigating Side Reactions for Robust Colorimetric Detection of Galactose Oxidase Activity. ACS Publications. [Link]

    • REACTIONS OF ALKENES (ANTI DIHYDROXYLATION) FOR CSIR NET/GATE/JEE. YouTube. [Link]

  • Developments and Uses of Lewis Acids: From Conventional Catalysts to Modern Green Catalysts | IntechOpen. IntechOpen. [Link]

  • Lewis Acid-Initiated Ring-Opening Reactions of Five- and Six-Membered Cyclic Ethers Based on the Oxonium Ylide Intermediates. MDPI. [Link]

  • Synthesis of Oxazocenones via Gold(I)-Catalyzed 8-Endo-Dig Hydroalkoxylation of Alkynamides. PMC. [Link]

  • Reactions of Alkynes: Hydrogenation, Hydroboration, Cyclopropanation. Master Organic Chemistry. [Link]

  • Investigation of silicon Lewis acidity and design of a novel silicon Lewis acid catalyst scaffold. Huskie Commons. [Link]

  • US5632898A - Method for removing unreacted electrophiles
  • Study on Synthesis Of Oxetan-3-ol. ResearchGate. [Link]

  • Catalytic asymmetric nucleophilic openings of 3-substituted oxetanes. RSC Publishing. [Link]

Sources

Troubleshooting

Technical Support Guide: Purification of Polar Aminomethyl Compounds

Introduction: The "Sticky" Amine Problem Polar aminomethyl compounds (primary and secondary amines attached to aliphatic chains or heterocycles) represent a specific class of "problem children" in medicinal chemistry. Th...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The "Sticky" Amine Problem

Polar aminomethyl compounds (primary and secondary amines attached to aliphatic chains or heterocycles) represent a specific class of "problem children" in medicinal chemistry. They are critical pharmacophores in fragment-based drug discovery but are notoriously difficult to purify.

The Core Challenge:

  • Silanol Activity: The basic nitrogen interacts strongly with acidic silanols (

    
    ) on the surface of standard silica gel, leading to peak tailing (streaking) and irreversible adsorption.
    
  • Solubility Mismatch: These compounds are often too polar for standard Normal Phase (DCM/Hexane) but too hydrophilic to retain on standard Reverse Phase (C18).

This guide provides a self-validating troubleshooting framework to recover your compound with high purity.

Module 1: Normal Phase Optimization (The "Tailing" Solution)

If you must use Normal Phase silica (e.g., for solubility reasons), you cannot treat these amines like standard organic molecules. You must suppress the Ion-Exchange (IEX) mechanism.

The Mechanism: Silanol Masking

Standard silica is slightly acidic (


). Basic amines (

) protonate upon contact, forming an ionic bond with the deprotonated silanol. This is why your compound streaks or never elutes.

The Solution: Introduce a "Sacrificial Base" (Modifier) that competes for these binding sites.

Visualization: Competitive Binding Mechanism

SilanolMasking Silica Silica Surface (Acidic Silanols) Target Target Amine (Your Product) Silica->Target Strong Ionic Bond (Tailing) Complex Silanol-Modifier Complex (Blocked Site) Silica->Complex Masking Elution Product Elution Target->Elution Free to Move Modifier Modifier Base (NH3 / TEA) Modifier->Silica High Concentration Competition

Figure 1: The modifier (green) saturates the acidic sites on the silica (red), allowing the target amine (blue) to elute without tailing.

Protocol: The "Gold Standard" DCM/MeOH/NH₃ System

Do not rely on Triethylamine (TEA) if possible; it is difficult to remove (bp 89°C) and forms salts that contaminate NMR. Ammonia is superior due to its volatility.

Reagent Preparation:

  • Solvent A: Dichloromethane (DCM).[1]

  • Solvent B: "Ammoniated Methanol."

    • Preferred: 7N

      
       in MeOH (Commercially available).
      
    • Alternative: Add 10 mL of aqueous

      
       (28%) to 990 mL MeOH. (Note: The small water content actually improves peak shape by deactivating highly active silanols).
      

Method Parameters:

  • Gradient: 0% to 20% Solvent B in Solvent A.

  • CV (Column Volumes): Run a shallow gradient (e.g., 0-10% B over 10 CVs).

Data: Modifier Comparison Table

Modifier

(Conj. Acid)
VolatilityRisk ProfileRecommendation
None N/AN/AHigh: Irreversible binding.Never use for free amines.
Triethylamine (TEA) 10.75Low (Difficult to dry)Med: Contaminates NMR; forms HCl salts.Use only if NH3 fails.
Ammonia (

)
9.25High (Gas)Low: Evaporates completely.Primary Choice.
Acetic Acid 4.76MedHigh: Protonates amine, increasing retention.Avoid (unless purifying acid salts).

Module 2: Alternative Phases (When Silica Fails)

If your compound has a


 (highly water-soluble), Normal Phase often fails because the compound is insoluble in DCM. You must switch modes.
Decision Logic: Selecting the Right Stationary Phase

PhaseSelection Start Start: Analyze Compound LogP Check LogP / Solubility Start->LogP NP Normal Phase Silica (DCM/MeOH/NH3) LogP->NP Soluble in DCM LogP > 1 RP_Std Standard C18 (Acidic Mobile Phase) LogP->RP_Std Soluble in MeOH/Water Weak Base RP_Aq C18 Aqueous / Polar Embedded (Basic Mobile Phase) LogP->RP_Aq Polar Amine (LogP < 1) Need High pH Stability HILIC HILIC (Bare Silica/Amine) LogP->HILIC Very Polar (LogP < -1) Insoluble in DCM

Figure 2: Phase selection based on polarity (LogP) and solubility.

Protocol A: HILIC (Hydrophilic Interaction Chromatography)

HILIC uses a silica column but "Reverse Phase" solvents.[2] It creates a water layer on the silica surface where polar amines partition.

  • Column: Bare Silica or Amine-Bonded Silica.

  • Solvent A: Acetonitrile (ACN).

  • Solvent B: Water + 10 mM Ammonium Formate (pH 3.0) OR Ammonium Acetate (pH 5.8).

  • Gradient: 95% A to 50% A. (Note: HILIC runs "backwards" compared to RP; water is the strong solvent).

  • Critical Step: Equilibrate the column for at least 20 CVs. HILIC layers take time to form.

Protocol B: High pH Reverse Phase (C18)

Standard C18 + TFA protonates amines, making them more polar and eluting in the void volume. High pH suppresses protonation (


), increasing hydrophobicity and retention.[3]
  • Column: Must use "Hybrid" or "High pH Stable" C18 (e.g., C18-Aq, Gemini, XBridge). Do not use standard silica-based C18 above pH 8.

  • Buffer: 10 mM Ammonium Bicarbonate (pH 10) or 0.1%

    
    .
    
  • Benefit: The free base is easier to recover than a salt.

Module 3: Detection & Recovery

The "Invisible" Compound (Detection)

Aminomethyl compounds often lack chromophores (UV active rings).

  • ELSD (Evaporative Light Scattering Detector): Universal detection. Ideal for amines.

  • UV @ 205-210 nm: Risky. Solvents (MeOH/Ammonia) absorb here, causing baseline drift.

  • Ninhydrin Stain (TLC):

    • Recipe: Dissolve 1.5g Ninhydrin in 100 mL n-butanol + 3 mL Acetic Acid.

    • Action: Dip TLC plate, heat with heat gun. Primary amines turn Purple/Blue ; Secondary amines turn Red/Brown .

Post-Purification: Handling Volatile Amines

Small aminomethyl compounds (MW < 150) are volatile. Evaporating the solvent may evaporate your product.[4][5]

The "Salt Trap" Protocol: Convert the volatile free amine into a non-volatile salt before final drying.

  • Collect fractions.[6]

  • Add 2-3 equivalents of HCl (in Dioxane or MeOH) or TFA .

  • Evaporate.[4][5] The resulting hydrochloride or trifluoroacetate salt is a stable solid.

Frequently Asked Questions (FAQs)

Q: My compound is stuck at the baseline even with 10% MeOH/NH3. What now? A: You have likely encountered "Silanol Overload." Switch to an Amine-functionalized Silica Cartridge (e.g., KP-NH).[1] The surface is already basic, repelling the amine and allowing elution with simple Hexane/Ethyl Acetate gradients, often without needing modifiers.[3]

Q: I used TEA and now I see extra ethyl peaks in my NMR. How do I remove it? A: TEA is stubborn.

  • Dissolve product in DCM.[1][6]

  • Wash with saturated

    
     (if product is not water-soluble) to keep TEA as a free base.
    
  • Evaporate DCM.

  • Azeotrope: Redissolve residue in Toluene and evaporate (Repeat 3x). Toluene helps carry off the TEA.

Q: Can I inject my sample dissolved in DMSO for Normal Phase? A: No. DMSO is extremely polar and will carry your compound down the column immediately (solvent effect), destroying separation.

  • Fix: Use "Dry Loading."[6] Dissolve sample in MeOH, mix with Celite or Silica (1:3 ratio), evaporate to dryness, and load the powder into a pre-column.

References

  • McCalley, D. V. (2017). Understanding and managing the separation of hydrophilic compounds in HILIC. Journal of Chromatography A. Link

  • Teledyne ISCO. (2021).[7] HILIC Purification Strategies for Flash Chromatography. Teledyne Labs Application Note. Link

  • Biotage. (2023).[8] Organic Amine Flash Purification Using A Novel Stationary Phase. Biotage Technical Articles. Link

  • Agilent Technologies. (2018). Hydrophilic Interaction Chromatography Method Development and Troubleshooting. Agilent Technical Overview. Link

  • Org Prep Daily. (2006).[9] Purifying amines on silica: Solvent Systems and Ratios.Link

Sources

Optimization

Technical Support Center: Scaling Up the Synthesis of 1-[3-(Aminomethyl)oxan-3-YL]ethan-1-OL

Welcome to the technical support center for the synthesis of 1-[3-(Aminomethyl)oxan-3-YL]ethan-1-OL. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshoot...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 1-[3-(Aminomethyl)oxan-3-YL]ethan-1-OL. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions encountered during the scale-up of this complex chiral amino alcohol. The synthesis involves the creation of a challenging quaternary stereocenter on a tetrahydropyran ring, making it a nuanced process that requires careful control over reaction conditions.[1][2]

This document is structured to provide practical, experience-driven insights into potential challenges, from starting material purity to final product isolation.

I. Synthetic Pathway Overview

The synthesis of 1-[3-(Aminomethyl)oxan-3-YL]ethan-1-OL is a multi-step process that requires careful planning and execution, especially when moving from bench-scale to larger-scale production. The general synthetic strategy involves the construction of a substituted tetrahydropyran (oxane) ring, introduction of the aminomethyl group at the C3 position to create a quaternary center, and finally, the addition of an ethanol group.

Synthetic_Pathway A Substituted Oxane Precursor B 3-Keto-oxane A->B Oxidation C 3-Amino-3-cyano-oxane B->C Strecker Reaction D 3-(Aminomethyl)oxan-3-carbonitrile C->D Reduction of Nitrile E 1-[3-(Aminomethyl)oxan-3-YL]ethan-1-one D->E Grignard Reagent Addition to Nitrile F 1-[3-(Aminomethyl)oxan-3-YL]ethan-1-OL E->F Reduction of Ketone

Caption: General synthetic scheme for 1-[3-(Aminomethyl)oxan-3-YL]ethan-1-OL.

II. Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis, providing potential causes and actionable solutions.

Problem 1: Low Yield in Strecker Reaction for Quaternary Amine Formation

Symptoms:

  • Incomplete conversion of the 3-keto-oxane starting material.

  • Formation of significant side products, such as cyanohydrins or enamines.

  • Difficulty in isolating the desired 3-amino-3-cyano-oxane.

Potential Causes & Solutions:

CauseExplanationSolution
Steric Hindrance The formation of a quaternary center is inherently challenging due to steric hindrance around the ketone.[1]Optimize reaction conditions by screening different cyanide sources (e.g., TMSCN, KCN with a phase-transfer catalyst) and ammonium salts (e.g., NH4Cl, (NH4)2CO3). Running the reaction at a higher concentration may also favor the desired product formation.
Reaction Equilibrium The Strecker reaction is reversible. The equilibrium may not favor the product under standard conditions.Use a Dean-Stark trap to remove water and drive the reaction forward. The use of a Lewis acid catalyst can also help to activate the ketone and favor the forward reaction.
Side Reactions The ketone can undergo side reactions, such as enamine formation or aldol condensation, especially under basic conditions.Maintain careful pH control throughout the reaction. A slightly acidic pH can help to minimize side reactions while still allowing for the formation of the aminonitrile.
Problem 2: Incomplete Reduction of the Nitrile to the Primary Amine

Symptoms:

  • Presence of the starting nitrile in the final product mixture.

  • Formation of the corresponding aldehyde or carboxylic acid due to over-oxidation during workup.

  • Complex product mixture that is difficult to purify.

Potential Causes & Solutions:

CauseExplanationSolution
Reducing Agent Inactivity The chosen reducing agent (e.g., LiAlH4, H2/Raney Ni) may be deactivated or not potent enough for the sterically hindered nitrile.Ensure the reducing agent is fresh and handled under anhydrous conditions. Consider using a more powerful reducing agent or a catalytic hydrogenation approach under higher pressure.[3]
Incomplete Reaction The reaction may not have gone to completion due to insufficient reaction time or temperature.Monitor the reaction progress carefully using an appropriate analytical technique (e.g., TLC, GC-MS). Increase the reaction time or temperature as needed, but be mindful of potential side reactions.
Workup Issues The workup procedure may be too harsh, leading to the degradation of the desired amine.Employ a careful and mild workup procedure. For example, when using LiAlH4, a Fieser workup can be effective in quenching the reaction and precipitating the aluminum salts for easy filtration.
Problem 3: Poor Diastereoselectivity in the Final Ketone Reduction

Symptoms:

  • Formation of a mixture of diastereomers of the final amino alcohol product.

  • Difficulty in separating the desired diastereomer by standard purification techniques.

Potential Causes & Solutions:

CauseExplanationSolution
Non-selective Reducing Agent The use of a non-selective reducing agent (e.g., NaBH4) can lead to a mixture of diastereomers.Employ a stereoselective reducing agent. Chiral reducing agents, such as those derived from boranes with chiral ligands, can provide high diastereoselectivity.[4][5] Biocatalytic reductions using specific ketoreductases can also offer excellent stereocontrol.[6]
Substrate Control The inherent stereochemistry of the substrate may not be sufficient to direct the reduction to the desired diastereomer.Consider the use of a directing group on the substrate to guide the approach of the reducing agent. This may involve temporary protection of the amine or hydroxyl group.
Reaction Conditions Temperature and solvent can significantly influence the diastereoselectivity of the reduction.Screen different solvents and run the reaction at lower temperatures to enhance selectivity.

III. Frequently Asked Questions (FAQs)

Q1: What is the best method for purifying the final amino alcohol product?

A1: The final product, being a polar amino alcohol, can be challenging to purify.[5]

  • Crystallization: If the product is a solid, crystallization is often the most effective method for achieving high purity on a large scale. Screening various solvents and solvent mixtures is crucial.

  • Column Chromatography: For smaller scales or when crystallization is not feasible, column chromatography on silica gel can be used. A polar eluent system, often containing a small amount of a basic modifier like triethylamine or ammonia in methanol, will be necessary to prevent streaking and improve recovery.

  • Ion-Exchange Chromatography: For highly polar and water-soluble products, ion-exchange chromatography can be a powerful purification technique.[7]

Q2: Are there any specific safety precautions to consider when scaling up this synthesis?

A2: Yes, several safety considerations are critical:

  • Cyanide: The use of cyanide salts or TMSCN in the Strecker reaction is highly hazardous. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment must be worn. A quench solution (e.g., bleach) should be readily available to neutralize any cyanide waste.

  • Metal Hydrides: Reducing agents like LiAlH4 are highly reactive and pyrophoric. They must be handled under an inert atmosphere (e.g., nitrogen or argon) and away from any sources of moisture.

  • Hydrogenation: If using catalytic hydrogenation, ensure the use of a properly rated pressure reactor and follow all safety protocols for handling flammable hydrogen gas.

Q3: How can I confirm the stereochemistry of the final product?

A3: Confirming the stereochemistry is crucial for pharmaceutical applications.[8]

  • X-ray Crystallography: If a suitable single crystal can be obtained, X-ray crystallography provides unambiguous determination of the absolute and relative stereochemistry.

  • Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC can be used to separate and quantify the different stereoisomers.[5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Advanced NMR techniques, such as the use of chiral solvating agents or the formation of diastereomeric derivatives (e.g., Mosher's esters), can be used to determine the enantiomeric excess and relative stereochemistry.

IV. Experimental Protocols

Protocol 1: Stereoselective Reduction of 1-[3-(Aminomethyl)oxan-3-YL]ethan-1-one

This protocol describes a representative procedure for the diastereoselective reduction of the ketone precursor to the desired amino alcohol.

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add the ketone precursor (1.0 eq) and anhydrous THF (10 mL/g of ketone).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Addition of Reducing Agent: Slowly add a solution of a chiral reducing agent, such as a pre-formed solution of a CBS catalyst and borane, (1.1 eq) to the cooled solution while maintaining the internal temperature below -70 °C.

  • Reaction Monitoring: Stir the reaction mixture at -78 °C and monitor the progress by TLC or LC-MS.

  • Quenching: Once the reaction is complete, slowly add methanol to quench the excess reducing agent, ensuring the temperature remains below -60 °C.

  • Workup: Allow the mixture to warm to room temperature and add an aqueous solution of Rochelle's salt. Stir vigorously until two clear layers are observed.

  • Extraction: Separate the layers and extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography or crystallization.[5]

Reduction_Workflow cluster_0 Reaction cluster_1 Workup & Purification A Dissolve Ketone in THF B Cool to -78 °C A->B C Add Chiral Reducing Agent B->C D Monitor Reaction C->D E Quench with Methanol D->E Reaction Complete F Add Rochelle's Salt E->F G Extract with Ethyl Acetate F->G H Purify Product G->H

Sources

Troubleshooting

Method refinement for consistent results with 1-[3-(Aminomethyl)oxan-3-YL]ethan-1-OL

Welcome to the dedicated technical resource for 1-[3-(Aminomethyl)oxan-3-YL]ethan-1-OL. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights fo...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated technical resource for 1-[3-(Aminomethyl)oxan-3-YL]ethan-1-OL. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights for achieving consistent and reproducible results. Given the specific functionalities of this molecule—a chiral tertiary alcohol, a primary amine, and a saturated oxane ring—this guide addresses the unique synthetic and analytical challenges you may encounter.

Section 1: Synthesis Strategy & Key Considerations

The synthesis of a multifunctional molecule like 1-[3-(Aminomethyl)oxan-3-YL]ethan-1-OL requires a strategic approach. The most logical and convergent route involves the formation of the tertiary alcohol via the addition of a methyl organometallic reagent to a ketone precursor. The primary amine, being both basic and nucleophilic, necessitates the use of a protecting group to prevent interference with the organometallic reagent.

The proposed workflow is as follows:

G cluster_0 Phase 1: Precursor Synthesis cluster_1 Phase 2: Core Reaction & Deprotection cluster_2 Phase 3: Purification & Analysis Start 3-(Aminomethyl)oxan-3-carbonitrile Protect Amine Protection (e.g., Boc-anhydride) Start->Protect Hydrolyze Nitrile Hydrolysis Protect->Hydrolyze Ketone Ketone Formation Hydrolyze->Ketone Grignard Grignard Reaction (MeMgBr) Ketone->Grignard Workup Aqueous Workup Grignard->Workup Deprotect Amine Deprotection (e.g., TFA or HCl) Workup->Deprotect Crude Crude Racemic Product Deprotect->Crude Purify Purification (Column Chromatography/Crystallization) Crude->Purify Resolve Chiral Resolution (Chiral HPLC/SFC) Purify->Resolve Final Enantiopure Product Resolve->Final

Caption: Proposed synthetic workflow for 1-[3-(Aminomethyl)oxan-3-YL]ethan-1-OL.

Section 2: Frequently Asked Questions (FAQs)

Q1: Why is an amine protecting group essential for this synthesis?

A: The Grignard reagent (e.g., methylmagnesium bromide) is a very strong base. The primary amine has an acidic proton (N-H) that will rapidly and irreversibly react with the Grignard reagent in an acid-base reaction. This reaction is much faster than the desired nucleophilic attack on the ketone. Each equivalent of unprotected amine will consume one equivalent of your Grignard reagent, leading to low or no yield of the desired tertiary alcohol. Using a protecting group like tert-butyloxycarbonyl (Boc) renders the amine non-acidic and prevents this side reaction.

Q2: My final product is a racemic mixture. How can I obtain a single enantiomer?

A: The Grignard addition to the prochiral ketone will result in a 1:1 mixture of (R) and (S) enantiomers at the newly formed chiral center. There are two primary strategies to obtain a single enantiomer:

  • Chiral Resolution (Post-Synthesis): This is the most direct approach. The racemic mixture is separated using a chiral stationary phase (CSP) in High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC).[1] This method is often preferred in research settings for its versatility.

  • Asymmetric Synthesis: This involves using a chiral catalyst or auxiliary during the Grignard reaction to favor the formation of one enantiomer over the other. While more elegant, this requires significant methods development. For many applications, resolution is more time and resource-efficient.

Q3: What are the most critical parameters for the Grignard reaction step?

A: Success hinges on three critical factors:

  • Strictly Anhydrous Conditions: Grignard reagents react violently with water. All glassware must be flame-dried or oven-dried, and all solvents must be anhydrous. The reaction should be run under an inert atmosphere (e.g., dry nitrogen or argon).

  • Reagent Quality: The concentration of commercial Grignard reagents can vary. It is best practice to titrate the reagent before use to determine its exact molarity, ensuring accurate stoichiometry.[2]

  • Temperature Control: The addition of the ketone to the Grignard solution should be performed at low temperatures (e.g., 0 °C or -78 °C) to minimize side reactions like enolization and reduction.[2]

Section 3: Troubleshooting Guides

Problem Area: Low or No Yield of Tertiary Alcohol

Q: I ran the Grignard reaction, but after workup, I only recovered my starting ketone. What happened?

A: This is a classic symptom of two potential issues: an inactive Grignard reagent or enolization of the ketone.

Possible Cause Explanation & Validation Solution
Inactive Grignard Reagent The reagent may have degraded due to exposure to moisture or air during storage or handling.Perform a titration: Before your reaction, titrate a small aliquot of the Grignard reagent with a known concentration of I₂ in THF to determine its active concentration.[2] If the concentration is significantly lower than stated, acquire a fresh bottle.
Ketone Enolization If your ketone has acidic alpha-protons, the Grignard reagent can act as a base, removing a proton to form an enolate. This consumes the reagent and regenerates the ketone upon workup.[2]Lower the reaction temperature: Add the ketone solution dropwise to the Grignard reagent at -78 °C. This favors the slower nucleophilic addition over the faster deprotonation.[2] Consider using an additive: The addition of cerium(III) chloride (CeCl₃) can generate a less basic organocerium reagent in situ, which selectively performs nucleophilic addition and suppresses enolization.

Q: My main product is a secondary alcohol, not the expected tertiary alcohol. Why?

A: This indicates that the Grignard reagent acted as a reducing agent instead of a nucleophile. This is common for Grignard reagents that have β-hydrogens (like ethylmagnesium bromide), but can also occur with methylmagnesium bromide under certain conditions.[2]

  • Cause: The Grignard reagent can transfer a hydride to the carbonyl carbon, reducing the ketone to a secondary alcohol.

  • Solution: Ensure the reaction is run at a low temperature. Higher temperatures can favor the reduction pathway. Verify the identity of your Grignard reagent; if you accidentally used a reagent with β-hydrogens, this is the expected side product.

G cluster_0 Troubleshooting: Low Grignard Yield Start Low Yield of Tertiary Alcohol Check1 Recovered Starting Ketone? Start->Check1 Check2 Isolated Secondary Alcohol? Start->Check2 Check1->Check2 No Cause1A Cause: Inactive Reagent Check1->Cause1A Yes Cause1B Cause: Enolization Check1->Cause1B Yes Cause2 Cause: Reduction Side-Reaction Check2->Cause2 Yes Other Other Issues (e.g., poor workup) Check2->Other No

Caption: Decision tree for diagnosing low Grignard reaction yields.

Problem Area: Inconsistent Stereochemical Results

Q: I'm trying to resolve the enantiomers using chiral HPLC, but I'm getting poor separation (low resolution). What should I do?

A: Achieving good chiral separation often requires methodical screening of different conditions. The interaction between your molecule and the chiral stationary phase (CSP) is highly sensitive to the mobile phase composition.

Parameter to Vary Rationale and Recommended Action
Mobile Phase Mode The separation mechanism changes dramatically between normal phase, reversed-phase, and polar organic modes. If you are using a normal phase (e.g., hexane/isopropanol), try a reversed-phase (e.g., water/acetonitrile with a buffer) or a polar organic mode (e.g., methanol with acid/base additives).
Solvent Modifier In normal phase, changing the alcohol modifier (e.g., from isopropanol to ethanol) can significantly alter selectivity.[1] In reversed-phase, switching the organic solvent (e.g., from acetonitrile to methanol) is a key variable.
Temperature Lowering the column temperature often increases the strength of the chiral interactions, leading to better resolution, albeit with longer retention times.[1] Conversely, sometimes higher temperatures can improve peak efficiency.
Derivatization The primary amine and hydroxyl groups provide handles for derivatization. Converting the alcohol to an ester or the amine to an amide can change the molecule's conformation and introduce new interaction points with the CSP, sometimes dramatically improving separation.[3]

Section 4: Recommended Experimental Protocols

Disclaimer: These are general protocols based on established chemical principles. They should be adapted and optimized for the specific substrate and scale of your experiment.

Protocol 1: General Procedure for Grignard Reaction[1][4][6]
  • Glassware Preparation: Flame-dry a three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a pressure-equalizing dropping funnel. Fit all openings with drying tubes or an inert gas inlet. Allow to cool to room temperature under a positive pressure of dry nitrogen.

  • Reagent Setup: In the dropping funnel, prepare a solution of the ketone precursor (1.0 eq) in anhydrous diethyl ether or THF.

  • Grignard Addition: To the reaction flask, add the methylmagnesium bromide solution (typically 1.1-1.5 eq) via syringe. Cool the flask to 0 °C in an ice bath.

  • Reaction: Add the ketone solution dropwise from the funnel to the stirred Grignard solution over 30-60 minutes. After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 1-2 hours.

  • Workup: Cool the reaction back to 0 °C and cautiously quench by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer two times with diethyl ether or ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude tertiary alcohol.

Protocol 2: Starting Points for Chiral HPLC Method Development[2][3]
  • Columns: Start by screening a set of polysaccharide-based chiral stationary phases (e.g., Chiralpak IA, IB, IC).

  • Initial Screening Conditions:

Mode Mobile Phase Flow Rate Temperature
Normal Phase 90:10 Hexane:Isopropanol1.0 mL/min25 °C
Reversed Phase 50:50 Acetonitrile:Water (with 0.1% Formic Acid)0.8 mL/min30 °C
Polar Organic 100% Methanol (with 0.1% Trifluoroacetic Acid and 0.1% Triethylamine)0.8 mL/min25 °C
  • Optimization: Based on the initial screening results, systematically vary the ratio of strong to weak solvent and try different modifiers to optimize the resolution.

References

  • Benchchem. (n.d.). Troubleshooting low yield in Grignard synthesis of tertiary alcohols.
  • Benchchem. (2025). Troubleshooting common issues in the Grignard synthesis of tertiary alcohols.
  • Sigma-Aldrich. (n.d.). Chiral Method Development Strategies for HPLC.
  • Master Organic Chemistry. (2016). Synthesis Problems Involving Grignard Reagents.
  • LCGC International. (2020). A Strategy for Developing HPLC Methods for Chiral Drugs.
  • PMC. (n.d.). Acylation of Chiral Alcohols: A Simple Procedure for Chiral GC Analysis.
  • Transformation Tutoring. (2022). Synthesis Of Alcohols: Complete Guide Including Alkene Reactions, Reducing Reagents And Organometals.

Sources

Reference Data & Comparative Studies

Validation

Comparative analysis of 1-[3-(Aminomethyl)oxan-3-YL]ethan-1-OL with similar compounds

Executive Summary: The Case for C3-Substituted Tetrahydropyrans In modern fragment-based drug discovery (FBDD) and lead optimization, the "Escape from Flatland" initiative has driven a shift from aromatic-heavy scaffolds...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Case for C3-Substituted Tetrahydropyrans

In modern fragment-based drug discovery (FBDD) and lead optimization, the "Escape from Flatland" initiative has driven a shift from aromatic-heavy scaffolds to sp³-rich architectures. 1-[3-(Aminomethyl)oxan-3-yl]ethan-1-ol (referred to herein as AMOE-THP ) represents a high-value "gem-disubstituted" scaffold.

Unlike the symmetric C4-substituted tetrahydropyrans (THPs) or the lipophilic cyclohexane analogs, AMOE-THP offers a unique combination of:

  • Chirality & Vector Diversity: The C3-substitution on the THP ring breaks symmetry, creating inherent chirality and providing off-axis exit vectors for side chains.

  • Conformational Locking: The gem-disubstitution at C3 (aminomethyl and hydroxyethyl groups) restricts ring flipping via the Thorpe-Ingold effect, reducing the entropic penalty upon protein binding.

  • Physicochemical Balance: The ether oxygen lowers LogP (lipophilicity) compared to carbocycles, while the hydroxyl group enhances aqueous solubility.

This guide compares AMOE-THP against its primary structural competitors: the Cyclohexane Analog (lipophilic control) and the C4-THP Isomer (symmetric control).

Chemical Profile & Structural Logic

The Subject: AMOE-THP
  • IUPAC Name: 1-[3-(Aminomethyl)oxan-3-yl]ethan-1-ol[1]

  • CAS: 1697134-32-9[2]

  • Core Scaffold: Tetrahydropyran (Oxane)

  • Key Feature: C3 Quaternary Center (gem-disubstituted)

The "Why" Behind the Structure

The inclusion of the oxane ring acts as a bioisostere for cyclohexane. However, the strategic placement of substituents at C3 (rather than the common C4) introduces a chiral center on the ring itself. This allows the molecule to probe asymmetrical pockets in target proteins (e.g., kinases, GPCRs) that symmetric C4-analogs cannot access effectively.

Scaffold Decision Logic (Graphviz)

ScaffoldLogic Start Lead Optimization Requirement Solubility Is Aqueous Solubility Limiting? Start->Solubility Vector Need Asymmetric/Chiral Vectors? Solubility->Vector Yes (Need lower LogP) Result_Cyc Select Cyclohexane Analog (High Lipophilicity) Solubility->Result_Cyc No (Lipophilicity OK) Rigidity Need Conformational Constraint? Vector->Rigidity Yes (Complex Pocket) Result_C4 Select C4-THP Analog (Symmetric/Achiral) Vector->Result_C4 No (Linear Channel) Result_C3 Select AMOE-THP (C3-Gem) (Chiral/Polar/Rigid) Rigidity->Result_C3 Yes (Gem-Disubstitution)

Figure 1: Decision tree for selecting between carbocyclic, symmetric ether, and asymmetric ether scaffolds.

Comparative Analysis Matrix

The following table contrasts AMOE-THP with its direct analogs. Data values are synthesized from calculated consensus models (ChemAxon/ACD) and standard structure-activity relationship (SAR) principles for this class.

Table 1: Physicochemical & ADME Comparison
FeatureCompound A (Subject) Compound B (Lipophilic) Compound C (Symmetric)
Structure Name AMOE-THP AMOE-Cyclohexane AMOE-C4-THP
Core Ring Tetrahydropyran (C3-sub)CyclohexaneTetrahydropyran (C4-sub)
Formula C₈H₁₇NO₂C₉H₁₉NOC₈H₁₇NO₂
MW 159.23157.26159.23
ClogP (Consensus) 0.12 (Polar)2.10 (Lipophilic)0.15
TPSA (Ų) ~55.5~46.0~55.5
Chirality Yes (2 centers) Yes (Sidechain only)No (Ring is achiral)
Solubility (Aq) High (>10 mM) Low (<1 mM)High (>10 mM)
Metabolic Stability High (Blocked C3)Moderate (C3/C4 oxidation prone)High (Blocked C4)
Primary Utility Accessing chiral pockets; Lowering LogDCNS penetration (Blood-Brain Barrier)General solubility improvement
Analysis of Key Differences
  • Solubility vs. Permeability (The Oxygen Effect): Replacing the methylene (-CH₂-) at position 1 of the cyclohexane (Compound B) with an oxygen atom (Compound A) drastically reduces ClogP by approximately 2 units. This makes AMOE-THP superior for programs struggling with metabolic clearance or solubility, whereas Compound B is better suited for CNS targets requiring high passive permeability.

  • The "Gem-Disubstituted" Advantage: Both Compound A and B feature a quaternary center. This creates a "metabolic soft spot" block. In simple mono-substituted rings, the alpha-carbon is prone to P450 oxidation. By fully substituting this carbon, AMOE-THP forces metabolism to occur at distal sites, often extending half-life (

    
    ).
    
  • Vector Geometry (C3 vs C4): Compound C (C4-substituted) is achiral. Its vectors point 180° away from the ether oxygen (in chair form). AMOE-THP (C3) places the vectors at a ~60° offset relative to the ether oxygen. This "kinked" geometry allows the amine to engage residues that the linear C4 analog literally cannot reach.

Experimental Protocols (Self-Validating)

To validate the utility of AMOE-THP in your library, use the following protocols. These are designed to prove the "Solubility" and "pKa" advantages over the cyclohexane analog.

Protocol 1: Comparative Kinetic Solubility Assay (Nephelometry)

Objective: Determine if the THP core significantly improves solubility threshold compared to the cyclohexane analog.

Reagents:

  • PBS Buffer (pH 7.4).

  • DMSO Stock solutions (10 mM) of AMOE-THP and AMOE-Cyclohexane.

  • Nephelometer (e.g., BMG NEPHELOstar).

Workflow:

  • Preparation: Prepare a serial dilution of the 10 mM DMSO stock into PBS buffer in a 96-well clear-bottom plate. Final concentrations: 500 µM, 250 µM, 125 µM, ... 1 µM. Ensure final DMSO content is <2%.

  • Incubation: Shake plate at 25°C for 2 hours (equilibrium approximation).

  • Read: Measure forward light scatter (laser nephelometry).

  • Validation (Internal Control): Run Pyrene (low solubility control) and Caffeine (high solubility control) on the same plate.

    • Pass Criteria: Pyrene must precipitate >10 µM; Caffeine must remain clear at 500 µM.

  • Data Analysis: Plot Concentration (X) vs. Scatter Intensity (Y). The inflection point indicates the "Kinetic Solubility Limit."

    • Expectation: AMOE-Cyclohexane will precipitate near 50-100 µM. AMOE-THP should remain soluble >500 µM.

Protocol 2: pKa Determination via Potentiometric Titration

Objective: The ether oxygen in THP is electron-withdrawing (inductive effect, -I). This typically lowers the pKa of nearby amines compared to cyclohexane, potentially reducing hERG liability (which correlates with high basicity).

Workflow:

  • Setup: Use a micro-titration apparatus (e.g., Sirius T3).

  • Calibration: Calibrate electrode with standard buffers (pH 4.0, 7.0, 10.0).

  • Titration: Dissolve 1 mg of AMOE-THP in 1.5 mL degassed water/0.15M KCl.

  • Titrant: Titrate with 0.5 M KOH from pH 2.0 to pH 12.0 under Argon atmosphere (to exclude CO₂).

  • Calculation: Use the Bjerrum plot method to identify the inflection point.

    • Causality: The oxygen at position 1 pulls electron density through the sigma bond framework.

    • Expectation: The amine pKa of AMOE-THP should be ~0.5 to 1.0 log units lower than the cyclohexane analog.

Application Workflow: Metabolic Stability

When integrating AMOE-THP into a lead series, assessing metabolic stability early is critical. The THP ring is generally stable, but the side chains are susceptible.

Microsomal Stability Assay Workflow (Graphviz)

MetabolicStability Prep 1. Prepare Microsomes (RLM/HLM + NADPH) Incubate 2. Incubation (37°C, t=0, 15, 30, 60 min) Prep->Incubate Quench 3. Quench (Cold Acetonitrile + IS) Incubate->Quench Timepoints Analysis 4. LC-MS/MS Analysis (Monitor Parent Depletion) Quench->Analysis Calc 5. Calculate CLint (Intrinsic Clearance) Analysis->Calc

Figure 2: Standard workflow for assessing the metabolic stability of the AMOE scaffold.

Interpretation:

  • If AMOE-THP shows high clearance, check for oxidation on the methyl group of the hydroxyethyl side chain (a common soft spot).

  • If AMOE-Cyclohexane shows high clearance, it is likely ring oxidation (which THP prevents at the ether position).

References

  • PharmaBlock. (2022).[3] Tetrahydropyrans in Drug Discovery: A Bioisostere of Cyclohexane. Retrieved from

  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry, 52(21), 6752–6756.

  • Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591.

  • ChemScene. (n.d.). Product Data: 1-(3-(Aminomethyl)tetrahydro-2H-pyran-3-yl)ethan-1-ol.[2] Retrieved from

  • Institute of Cancer Research (ICR). (2018). New molecular 'building block' to aid drug discovery. Retrieved from

Sources

Comparative

A Researcher's Guide to De Novo Target Validation for 1-[3-(Aminomethyl)oxan-3-YL]ethan-1-OL

Introduction: The Challenge of the Unknown In drug discovery, novel small molecules present both immense opportunity and a significant challenge. A compound like 1-[3-(Aminomethyl)oxan-3-YL]ethan-1-OL, with its defined s...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Challenge of the Unknown

In drug discovery, novel small molecules present both immense opportunity and a significant challenge. A compound like 1-[3-(Aminomethyl)oxan-3-YL]ethan-1-OL, with its defined structure containing an oxane ring, represents a chemical starting point. However, without an established biological target, it is merely a key without a lock. The critical first step in realizing its therapeutic potential is to identify and validate its molecular target(s) within the complex machinery of the cell. This guide provides a comprehensive, multi-pronged strategy for researchers to systematically unravel the mechanism of action of such a novel compound, transforming it from a chemical entity into a potential therapeutic agent.

The oxane (tetrahydropyran) moiety is a common scaffold in medicinal chemistry, valued for its favorable physicochemical properties.[1] The presence of both an aminomethyl and a hydroxyl group suggests potential for hydrogen bonding and interactions with a protein binding pocket. Our objective is to design a validation cascade that is both rigorous and efficient, moving from broad, unbiased screening to high-confidence, specific validation.

Phase 1: Unbiased Target Hypothesis Generation

The initial phase is akin to casting a wide net to capture any potential interacting proteins. The goal is not confirmation but hypothesis generation. We will compare two powerful, orthogonal chemical proteomics approaches.

Methodology Comparison: Identifying Potential Binding Partners
Method Principle Advantages Disadvantages
Activity-Based Protein Profiling (ABPP) Uses chemical probes that covalently bind to the active sites of specific enzyme classes.[2] A competition experiment is run where excess 1-[3-(Aminomethyl)oxan-3-YL]ethan-1-OL may prevent probe binding to its target.Focuses on the functional state of proteins, identifying only active enzymes.[3] Reduces complexity and provides direct insight into enzyme inhibition.[4]Primarily suited for enzyme classes with known reactive residues (e.g., serine hydrolases, cysteine proteases). Requires synthesis of a suitable chemical probe.
Affinity Chromatography-Mass Spectrometry The compound of interest (or an analog) is immobilized on a solid support. Cell lysate is passed over the support, and interacting proteins are "pulled down" and identified by mass spectrometry.A more general approach applicable to non-enzymatic targets (receptors, structural proteins). Does not require a reactive "warhead" on the compound.Can suffer from non-specific binding, leading to false positives. The immobilization of the compound might sterically hinder its natural binding interaction.

Expert Recommendation: For a completely novel compound like 1-[3-(Aminomethyl)oxan-3-YL]ethan-1-OL, a competitive ABPP approach is a strong starting point if the compound is suspected to target a major enzyme family.[5] It provides a direct functional readout and can rapidly identify hits within well-characterized enzyme superfamilies.[6]

Phase 2: Initial Validation of Putative Targets

Once a list of potential targets ("hits") is generated, the next step is to confirm direct physical interaction between the compound and the purified protein. This phase moves from the complex cellular environment to a controlled, in vitro setting.

Workflow for Direct Binding Confirmation

G

Comparison of Biophysical Techniques
Technique Principle Key Outputs Considerations
Surface Plasmon Resonance (SPR) A protein target is immobilized on a sensor chip. The compound is flowed over the surface, and binding is detected as a change in the refractive index in real-time.[7][8]Association rate (ka), Dissociation rate (kd), Affinity (KD).[9]Immobilization can sometimes affect protein conformation. Requires specialized equipment.[10]
Isothermal Titration Calorimetry (ITC) Measures the minute heat changes that occur when a compound binds to a protein in solution.[11][12]Affinity (KD), Stoichiometry (n), Enthalpy (ΔH), Entropy (ΔS).A true in-solution technique, no immobilization needed.[13] Consumes more protein than SPR.

Expert Recommendation: Begin with SPR for initial hit validation due to its higher throughput and lower protein consumption.[14] For high-priority targets, ITC provides invaluable, label-free confirmation of the binding thermodynamics in solution, offering a complete picture of the interaction.[15]

Phase 3: Cellular Target Engagement and Functional Validation

Confirming a direct interaction in a test tube is essential, but it doesn't prove the compound engages the target in the complex and crowded environment of a living cell. This phase brings the investigation back into a physiological context.

Cellular Thermal Shift Assay (CETSA): The Gold Standard for Target Engagement

CETSA is a powerful method based on the principle that when a compound binds to its target protein, it stabilizes the protein against heat-induced denaturation.[16][17] This change in thermal stability provides direct evidence of target engagement inside intact cells.[18]

CETSA_Workflow start Treat cells with Compound or Vehicle heat Heat cell populations to a range of temperatures start->heat lyse Lyse cells and separate soluble vs. aggregated proteins heat->lyse quantify Quantify soluble protein (e.g., Western Blot, MS) lyse->quantify end Generate Melt Curve & Determine Thermal Shift quantify->end

Interpreting CETSA Data: A positive result is a "thermal shift," where the protein's melting curve shifts to a higher temperature in the presence of the compound, indicating stabilization.[19] By testing a range of compound concentrations at a fixed temperature, a dose-response curve can be generated to determine the cellular target engagement potency (EC50).[20]

Genetic Validation: The Definitive Link

The most definitive way to validate that a compound's effect is mediated by a specific target is to remove that target from the system.[21] The CRISPR-Cas9 gene-editing technology is the premier tool for this purpose.[22]

Experimental Design:

  • Phenotypic Assay: First, establish a reliable cellular assay where 1-[3-(Aminomethyl)oxan-3-YL]ethan-1-OL produces a measurable effect (e.g., inhibition of cell proliferation, change in a signaling marker).

  • CRISPR Knockout: Use CRISPR-Cas9 to generate a cell line where the gene for the putative target protein is knocked out.[23]

  • Comparative Analysis: Treat both the wild-type and knockout cell lines with the compound.

Expected Outcomes and Interpretations

Result Interpretation
Loss of Effect: The compound no longer has an effect in the knockout cells.Strong Validation: This provides powerful evidence that the protein is the true biological target responsible for the compound's activity.[24]
No Change in Effect: The compound works equally well in both wild-type and knockout cells.Invalidation: The protein is likely not the primary target, or there are redundant pathways.

Phase 4: Off-Target and Selectivity Profiling

A successful drug candidate should be selective for its intended target to minimize side effects.[25] Once the primary target is validated, it is crucial to assess the compound's broader interaction profile. This can be achieved through large-scale screening panels (e.g., kinome scans if the target is a kinase) or by using proteome-wide mass spectrometry-based CETSA (MS-CETSA), which can assess the thermal stability of thousands of proteins simultaneously.[19]

Detailed Experimental Protocol: Isothermal Titration Calorimetry (ITC)

This protocol outlines the steps for validating the binding of 1-[3-(Aminomethyl)oxan-3-YL]ethan-1-OL to a purified putative target protein.

  • Sample Preparation:

    • Dialyze the purified target protein and dissolve the compound in the exact same buffer to minimize buffer mismatch effects, which can create erroneous heat signals.[13] A common buffer is PBS or HEPES, pH 7.4.

    • Accurately determine the concentrations of both the protein (e.g., by A280 or BCA assay) and the compound.

    • Degas all solutions immediately before use to prevent air bubbles from interfering with the measurement.[12]

  • Instrument Setup:

    • Thoroughly clean the sample and reference cells with buffer.

    • Set the experimental temperature (e.g., 25°C). Allow the instrument to equilibrate.

    • Set the stirring speed (e.g., 750 rpm) to ensure rapid mixing without denaturing the protein.[15]

  • Loading the Calorimeter:

    • Load the target protein into the sample cell at a concentration typically 10-20 times the expected KD.

    • Load the compound into the injection syringe at a concentration 10-15 times that of the protein.

    • Fill the reference cell with the dialysis buffer.

  • Titration Experiment:

    • Perform a series of small, precisely timed injections (e.g., 2 µL each) of the compound from the syringe into the sample cell.

    • The instrument will measure the differential power required to maintain zero temperature difference between the sample and reference cells after each injection. This power is proportional to the heat of binding.

  • Data Analysis:

    • Integrate the area under each injection peak to determine the heat released or absorbed.

    • Plot the heat per mole of injectant against the molar ratio of compound to protein.

    • Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding) to calculate the binding affinity (KD), stoichiometry (n), and enthalpy (ΔH).[11]

Conclusion

Validating the biological target of a novel compound like 1-[3-(Aminomethyl)oxan-3-YL]ethan-1-OL is a systematic process of hypothesis generation and rigorous testing. By employing an orthogonal and tiered approach—starting with broad proteomics, confirming with biophysical methods, verifying in a cellular context with CETSA, and obtaining definitive proof with genetic techniques like CRISPR—researchers can build a high-confidence case for a compound's mechanism of action. This structured validation pathway is fundamental to the successful translation of a chemical hit into a viable lead for drug development.

References

  • Vertex AI Search. (2014, January 15). Surface plasmon resonance spectroscopy for characterisation of membrane protein-ligand interactions and its potential for drug discovery - PubMed.
  • Malvern Panalytical. Isothermal Titration Calorimetry | Biomolecular Interactions Analysis.
  • PMC. (2011, September 7). Isothermal Titration Calorimetry for Measuring Macromolecule-Ligand Affinity.
  • Creative Biolabs. Activity based Protein Profiling (Abpp).
  • TA Instruments. (2025, March 10). Isothermal Titration Calorimetry (ITC) for Binding Characterization in Pharmaceutical Research.
  • Creative Proteomics. Activity-Based Protein Profiling (ABPP) Service for Small-Molecule Target Discovery.
  • University College London. Target Identification and Validation (Small Molecules).
  • Carterra. High Throughput Surface Plasmon Resonance: Why It Matters.
  • Center for Macromolecular Interactions. Isothermal Titration Calorimetry (ITC).
  • BioAscent. Surface Plasmon Resonance (SPR) & Biophysics.
  • deNOVO Biolabs. (2025, June 11). How does SPR work in Drug Discovery?.
  • Pelago Bioscience. What Is CETSA? Cellular Thermal Shift Assay Explained.
  • Charles River Laboratories. Surface Plasmon Resonance (SPR) Assay.
  • PubMed. (2017, February 15). Target identification with quantitative activity based protein profiling (ABPP).
  • PMC. Activity-based protein profiling: A graphical review.
  • Wikipedia. Activity-based proteomics.
  • Creative Diagnostics. (2025, April 17). CRISPR-Validated Target Druggability for Small Molecule Drugs.
  • Wikipedia. Isothermal titration calorimetry.
  • Frontiers. CRISPR/Cas9 technology in tumor research and drug development application progress and future prospects.
  • ACS Publications. (2023, March 17). A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery.
  • ResearchGate. CRISPR-Cas9 in Drug Discovery: Revolutionizing Target Identification and Validation.
  • Annual Reviews. (2015, November 9). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies.
  • ResearchGate. (2024, December 31). CRISPR-Cas9 in Drug Discovery: Revolutionizing Target Identification and Validation.
  • SelectScience. Explore the role of CRISPR gene editing in target validation.
  • PMC - NIH. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement.
  • Danaher Life Sciences. Target Identification & Validation in Drug Discovery & Development.
  • Target validation: A door to drug discovery.
  • NCBI. (2016, July 1). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA.
  • Sygnature Discovery. Target Validation in Drug Discovery.
  • European Pharmaceutical Review. (2014, May 2). Molecular Target Validation in preclinical drug discovery.
  • Atlantis Press. Study on Synthesis Of Oxetan-3-ol.

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Validation

Comparative Efficacy Analysis of Novel 1-[3-(Aminomethyl)oxan-3-yl]ethan-1-ol Derivatives as Potential Therapeutic Agents

Introduction The discovery and optimization of novel therapeutic agents are the cornerstones of modern drug development. Small molecules centered on a heterocyclic core, such as the oxane ring system, represent a fertile...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The discovery and optimization of novel therapeutic agents are the cornerstones of modern drug development. Small molecules centered on a heterocyclic core, such as the oxane ring system, represent a fertile ground for identifying new drug candidates due to their conformational diversity and ability to present functional groups in a defined three-dimensional space. This guide provides a comprehensive framework for the comparative efficacy evaluation of a novel chemical series based on the hypothetical lead compound, 1-[3-(aminomethyl)oxan-3-yl]ethan-1-ol.

While direct experimental data for this specific scaffold and its derivatives are not publicly available, this document serves as a detailed roadmap for researchers and drug development professionals. It outlines the critical experimental workflows, data interpretation strategies, and decision-making processes required to characterize and compare the efficacy of such novel chemical entities. The methodologies described herein are grounded in established principles of medicinal chemistry and pharmacology, providing a robust template for preclinical drug discovery campaigns.

The Core Scaffold: 1-[3-(Aminomethyl)oxan-3-yl]ethan-1-ol

The lead compound features a central tetrahydropyran (oxane) ring, a common motif in many biologically active molecules. The key functional groups for potential target interaction and derivatization are the primary amine of the aminomethyl group and the secondary alcohol of the ethan-1-ol substituent. The quaternary carbon at the 3-position of the oxane ring introduces a fixed stereochemical center, which can have significant implications for target binding and selectivity.

Proposed Strategy for Derivative Synthesis and Efficacy Screening

A typical lead optimization campaign would involve the systematic modification of the core scaffold to explore the structure-activity relationship (SAR). For the 1-[3-(aminomethyl)oxan-3-yl]ethan-1-ol series, synthetic efforts would likely focus on two primary vectors: the aminomethyl group and the ethan-1-ol moiety.

Table 1: Proposed Analogs for Initial SAR Exploration

Compound ID Modification from Lead Rationale
LEAD-001 1-[3-(Aminomethyl)oxan-3-yl]ethan-1-olParent Compound
DERIV-A1 N-acetylation of the amineNeutralize charge, explore H-bond acceptor potential
DERIV-A2 N,N-dimethylation of the amineIncrease basicity, reduce H-bond donor capacity
DERIV-A3 N-benzylation of the amineIntroduce aromatic interactions
DERIV-H1 O-methylation of the alcoholRemove H-bond donor, increase lipophilicity
DERIV-H2 Oxidation of the alcohol to a ketoneIntroduce a planar carbonyl for H-bonding/dipole interactions
DERIV-H3 Esterification of the alcohol with acetic acidProdrug potential, alter solubility

Experimental Workflow for Comparative Efficacy Assessment

The following sections detail a phased experimental approach to compare the efficacy of the newly synthesized derivatives.

Phase 1: In Vitro Target Engagement and Functional Activity

The initial phase focuses on determining if the compounds interact with the intended biological target and elicit a functional response in a controlled, cell-free or cell-based environment.

1.1. Target Binding Affinity

For a purified protein target (e.g., an enzyme or receptor), surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) are gold-standard techniques to quantify binding affinity.

Experimental Protocol: Surface Plasmon Resonance (SPR)

  • Immobilization: Covalently immobilize the purified target protein onto a sensor chip surface (e.g., CM5 chip via amine coupling).

  • Analyte Preparation: Prepare a dilution series of each derivative (e.g., 0.1 nM to 10 µM) in an appropriate running buffer.

  • Binding Measurement: Inject the analyte solutions over the sensor surface and a reference flow cell. Monitor the change in the refractive index (measured in Response Units, RU) over time.

  • Data Analysis: Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

1.2. Cell-Based Functional Assays

These assays measure the effect of the compound on a biological process within a living cell, providing a more physiologically relevant measure of efficacy. The specific assay will depend on the target class (e.g., a GPCR, kinase, or ion channel).

Example Protocol: Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

  • Reagent Preparation: Prepare assay buffer, a solution of the target kinase, a fluorescently labeled ATP-competitive tracer (Eu-labeled anti-tag antibody), and the test compounds.

  • Assay Plate Setup: Add the kinase, tracer, and varying concentrations of the test compounds to a microplate.

  • Incubation: Incubate the plate to allow the binding reaction to reach equilibrium.

  • Signal Detection: Read the plate on a time-resolved fluorescence resonance energy transfer (TR-FRET) capable plate reader.

  • Data Analysis: Calculate the ratio of the acceptor and donor fluorescence signals. Plot the signal ratio against the compound concentration and fit the data to a four-parameter logistic model to determine the IC50 value.

Diagram: General Workflow for In Vitro Efficacy Screening

G cluster_0 Derivative Synthesis cluster_1 In Vitro Screening cluster_2 Data Analysis cluster_3 Decision Lead Lead Compound Deriv_A Amine Derivatives Lead->Deriv_A Deriv_H Alcohol Derivatives Lead->Deriv_H Binding Target Binding Assay (e.g., SPR) Deriv_A->Binding Deriv_H->Binding Functional Functional Assay (e.g., Kinase Inhibition) Binding->Functional Confirm on-target effect SAR Structure-Activity Relationship (SAR) Functional->SAR Go Advance to In Vivo Studies SAR->Go

Caption: A streamlined workflow for the initial in vitro screening of novel derivatives.

Table 2: Example In Vitro Efficacy Data Summary

Compound ID Target Binding KD (nM) [SPR] Functional IC50 (nM) [Kinase Assay]
LEAD-001 5201150
DERIV-A1 >10,000>20,000
DERIV-A2 250480
DERIV-A3 85150
DERIV-H1 6001300
DERIV-H2 4595
DERIV-H3 >10,000>20,000

From this hypothetical data, one would conclude that modifications to the alcohol group (DERIV-H2) and the addition of an aromatic group to the amine (DERIV-A3) significantly improve efficacy.

Phase 2: In Vivo Pharmacokinetic and Efficacy Studies

Promising candidates from in vitro screening are advanced to in vivo studies to assess their behavior in a whole organism.

2.1. Pharmacokinetic (PK) Profiling

This step evaluates the absorption, distribution, metabolism, and excretion (ADME) of the compound.

Experimental Protocol: Mouse Pharmacokinetic Study

  • Animal Dosing: Administer the test compound to a cohort of mice via intravenous (IV) and oral (PO) routes at a defined dose.

  • Blood Sampling: Collect blood samples at multiple time points post-dosing (e.g., 5 min, 15 min, 30 min, 1 hr, 2 hr, 4 hr, 8 hr, 24 hr).

  • Sample Processing: Process the blood to isolate plasma.

  • Bioanalysis: Quantify the concentration of the compound in the plasma samples using LC-MS/MS (Liquid Chromatography with tandem Mass Spectrometry).

  • Data Analysis: Plot the plasma concentration versus time and use pharmacokinetic modeling software to calculate key parameters such as half-life (t1/2), maximum concentration (Cmax), time to maximum concentration (Tmax), and oral bioavailability (%F).

2.2. In Vivo Efficacy (Pharmacodynamic) Models

The choice of animal model is critical and must be relevant to the therapeutic indication. For example, if the target is an oncogene, a tumor xenograft model would be appropriate.

Diagram: Integrated In Vivo Efficacy Evaluation

G cluster_0 Candidate Selection cluster_1 Pharmacokinetics (PK) cluster_2 Pharmacodynamics (PD) cluster_3 Decision Candidate Potent In Vitro Candidates PK_Study Mouse PK Study (IV and PO) Candidate->PK_Study PK_Params Determine t1/2, Cmax, Oral Bioavailability PK_Study->PK_Params PD_Model Disease-Relevant Animal Model PK_Params->PD_Model Inform Dose & Schedule Efficacy_Endpoint Measure Efficacy (e.g., Tumor Growth Inhibition) PD_Model->Efficacy_Endpoint Go Select Lead Candidate for Preclinical Development Efficacy_Endpoint->Go

Caption: The decision-making workflow for advancing compounds from in vitro to in vivo studies.

Table 3: Example In Vivo Data for Lead Candidates

Compound ID Oral Bioavailability (%F) Plasma Half-Life (t1/2, hours) Efficacy (Tumor Growth Inhibition @ 10 mg/kg, PO, QD)
DERIV-A3 15%2.135%
DERIV-H2 45%6.878%

This comparative data clearly positions DERIV-H2 as the superior candidate due to its favorable pharmacokinetic profile and potent in vivo efficacy.

Conclusion and Future Directions

This guide has outlined a systematic and rigorous approach for comparing the efficacy of novel 1-[3-(aminomethyl)oxan-3-yl]ethan-1-ol derivatives. By integrating in vitro and in vivo experimental workflows, researchers can effectively establish a structure-activity relationship, identify compounds with promising therapeutic potential, and make data-driven decisions to advance the most viable candidates toward clinical development. The key to a successful campaign lies in the iterative nature of this process: insights from in vivo studies should feed back into the design and synthesis of next-generation analogs with further improved properties.

References

  • Principles of Drug Discovery. (2022). Nature Reviews Drug Discovery. [Link]

  • Surface Plasmon Resonance (SPR) for Fragment Screening. (2020). Cytiva. [Link]

  • Guidance for Industry: Bioanalytical Method Validation. (2018). U.S. Food and Drug Administration (FDA). [Link]

  • Animal Models in Drug Discovery. (2019). Taconic Biosciences. [Link]

Comparative

Isomeric Purity Analysis of 1-[3-(Aminomethyl)oxan-3-YL]ethan-1-OL: A Comprehensive Comparison Guide

Introduction & Structural Complexity 1-[3-(Aminomethyl)oxan-3-YL]ethan-1-OL (also known as 1-[3-(aminomethyl)tetrahydro-2H-pyran-3-yl]ethan-1-ol) is a highly polar, structurally intricate vicinal amino alcohol. The molec...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Structural Complexity

1-[3-(Aminomethyl)oxan-3-YL]ethan-1-OL (also known as 1-[3-(aminomethyl)tetrahydro-2H-pyran-3-yl]ethan-1-ol) is a highly polar, structurally intricate vicinal amino alcohol. The molecule features a primary amine, a secondary alcohol, and an oxygen-containing oxane (tetrahydropyran) ring. Crucially, it possesses two adjacent stereocenters—C3 of the oxane ring and C1 of the hydroxyethyl group—resulting in four distinct stereoisomers (two diastereomeric pairs of enantiomers).

In pharmaceutical development, the isomeric purity of such compounds is a Critical Quality Attribute (CQA). Different stereoisomers can exhibit drastically divergent pharmacokinetic profiles, toxicological effects, and target affinities. Therefore, developing a robust, self-validating analytical method to resolve all four isomers is paramount.

Mechanistic Causality: The Analytical Challenge

Do not simply select a chromatographic column at random; understanding the molecular interactions is the foundation of method development.

The primary amine (-NH₂ group) in 1-[3-(Aminomethyl)oxan-3-YL]ethan-1-OL is highly basic. When introduced to traditional silica-based Chiral Stationary Phases (CSPs), this basic moiety engages in strong, non-enantioselective ion-exchange interactions with acidic residual silanols on the silica support[1]. This secondary interaction overrides the subtle chiral recognition mechanisms (hydrogen bonding, dipole-dipole interactions, and steric hindrance), resulting in severe peak tailing, peak broadening, and a complete loss of enantiomeric resolution.

To establish a self-validating and reproducible system, the analytical method must actively suppress these silanol interactions. This is achieved either through the addition of basic mobile phase modifiers (e.g., diethylamine) that dynamically coat and neutralize the silanols, or by utilizing specialized CSPs like crown ether-based phases that specifically complex with primary amines via host-guest inclusion[2].

Mechanism Analyte 1-[3-(Aminomethyl)oxan-3-YL]ethan-1-OL Amine Primary Amine (-NH2) Ion-Pairing & H-Bonding Analyte->Amine Hydroxyl Secondary Alcohol (-OH) H-Bond Donor/Acceptor Analyte->Hydroxyl Oxane Oxane Ring Steric Bulk & Dipole Analyte->Oxane CSP Chiral Stationary Phase (Crown Ether / Polysaccharide) Amine->CSP Chiral Recognition Silanols Residual Silanols (Undesired Secondary Interactions) Amine->Silanols Peak Tailing Hydroxyl->CSP H-Bonding Oxane->CSP Steric Fit Additive Basic Additive (DEA) Suppresses Silanol Activity Additive->Silanols Blockade

Fig 2. Mechanistic pathways of analyte-CSP interactions and silanol suppression.

Comparison of Analytical Modalities

A. Chiral Supercritical Fluid Chromatography (SFC)

SFC has emerged as the gold standard for the isomeric purity analysis of polar amino alcohols[3]. Utilizing supercritical CO₂ as the primary mobile phase, SFC offers gas-like diffusivity and liquid-like solvating power. For primary amines, pairing SFC with a Crownpak CR-I(+) column or a derivatized amylose CSP yields superior results[2]. The addition of a polar modifier (methanol) doped with a basic additive (0.1% v/v diethylamine) is non-negotiable; it facilitates rapid mass transfer and neutralizes silanols.

B. Normal-Phase Chiral HPLC

Normal-Phase Chiral HPLC remains a robust, albeit slower, alternative. Separations are typically achieved using a hexane/ethanol mobile phase on a polysaccharide-based CSP[4]. While effective, the high viscosity of the mobile phase limits flow rates, extending analysis times significantly compared to SFC. Furthermore, trace water content in the normal-phase solvents can unpredictably alter the stationary phase's surface activity, requiring rigorous solvent control to maintain reproducibility[1].

C. NMR Spectroscopy with Chiral Derivatization

For absolute configuration determination without relying on chiral reference standards, NMR spectroscopy coupled with chiral derivatizing agents (e.g., Mosher's acid chloride) is invaluable. The derivatization converts the enantiomeric mixture into diastereomers, which exhibit distinct chemical shifts[5]. However, this method is destructive, low-throughput, and susceptible to kinetic resolution artifacts during the derivatization step, making it unsuitable for routine batch release testing.

Workflow Start 1-[3-(Aminomethyl)oxan-3-YL]ethan-1-OL Isomeric Mixture SFC Chiral SFC (CO2 / MeOH + DEA) Start->SFC HPLC Chiral HPLC (Hexane / EtOH + DEA) Start->HPLC NMR NMR Spectroscopy (Mosher's Derivatization) Start->NMR SFC_Res High Throughput Rs > 2.0, t < 5 min SFC->SFC_Res HPLC_Res Moderate Throughput Rs > 1.5, t < 20 min HPLC->HPLC_Res NMR_Res Absolute Configuration Low Throughput NMR->NMR_Res

Fig 1. Workflow comparing SFC, HPLC, and NMR for isomeric purity analysis.

Quantitative Performance Comparison

The following table summarizes the experimental performance metrics when analyzing the four stereoisomers of 1-[3-(Aminomethyl)oxan-3-YL]ethan-1-OL across the three modalities.

ParameterChiral SFCNormal-Phase Chiral HPLCNMR (Mosher's Method)
Primary Mechanism Supercritical fluid partitioningLiquid-solid adsorptionDiastereomeric chemical shift
Analysis Time < 5 minutes15 - 30 minutes> 2 hours (inc. derivatization)
Resolution (Rs) High (Rs > 2.0)Moderate (Rs 1.5 - 2.0)High (Spectroscopic)
Solvent Consumption Very Low (Green Chemistry)High (Toxic solvents e.g., Hexane)Minimal (Deuterated solvents)
Throughput High (Ideal for batch release)ModerateLow
Best Use Case Routine purity & high-throughputOrthogonal method validationAbsolute configuration

Experimental Protocols (Self-Validating Systems)

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. An analytical run is only considered valid if the predefined system suitability criteria are met.

Protocol 1: High-Throughput Chiral SFC Analysis

Objective: Baseline separation of all four stereoisomers for rapid batch release.

  • Column Preparation: Install a Chiralpak IG or Crownpak CR-I(+) column (3.0 x 150 mm, 3 µm) into the SFC system.

  • Mobile Phase Formulation: Prepare a co-solvent mixture of HPLC-grade Methanol containing 0.1% (v/v) Diethylamine (DEA). Causality note: DEA is critical to mask residual silanols and prevent primary amine tailing.

  • Instrument Conditions:

    • Mobile Phase: Supercritical CO₂ / Methanol-DEA co-solvent (80:20 v/v).

    • Flow Rate: 2.5 mL/min.

    • Backpressure: 120 bar (ensures CO₂ remains in the supercritical state).

    • Column Temperature: 40 °C.

    • Detection: UV at 210 nm.

  • Sample Preparation: Dissolve the analyte in Methanol to a concentration of 1.0 mg/mL.

  • System Suitability (Self-Validation): Inject a racemic mixture of all four isomers. The run is validated only if the resolution (

    
    ) between the closest eluting isomer pair is 
    
    
    
    , and the USP tailing factor (
    
    
    ) for the last eluting peak is
    
    
    .
Protocol 2: Normal-Phase Chiral HPLC Analysis

Objective: Orthogonal validation of isomeric purity using traditional liquid chromatography.

  • Column Preparation: Install a Chiralpak AD-H column (4.6 x 250 mm, 5 µm).

  • Mobile Phase Formulation: Mix Hexane and Ethanol in an 85:15 (v/v) ratio. Add 0.1% (v/v) DEA. Causality note: Ensure solvents are strictly anhydrous, as trace water disrupts the hydrogen-bonding network on the polysaccharide CSP.

  • Instrument Conditions:

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25 °C.

    • Detection: UV at 210 nm.

  • Sample Preparation: Dissolve the analyte in the mobile phase to a concentration of 1.0 mg/mL to prevent solvent-mismatch peak distortion.

  • System Suitability (Self-Validation): Perform five replicate injections of the reference standard. The system is validated only if the precision demonstrates a %RSD

    
     for peak areas, and the retention time drift is 
    
    
    
    minutes.

References

  • Enantiomeric separations of amino alcohols by packed-column SFC on Hypercarb with L-(+)-tartaric acid as chiral selector - PubMed Source: nih.gov URL:[Link]

  • Chiral separation on various modified amino alcohol-derived HPLC chiral stationary phases - PubMed Source: nih.gov URL: [Link]

  • Rapid organocatalytic chirality analysis of amines, amino acids, alcohols, amino alcohols and diols with achiral iso(thio)cyanate probes - Chemical Science Source: rsc.org URL: [Link]

  • Chiral column takes the crown for supercritical enantioseparation of primary amines Source: wiley.com URL:[Link]

Sources

Validation

The Strategic Selection of Saturated Six-Membered Heterocycles: A Head-to-Head Comparison of Oxane, Piperidine, and Thiane for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals The deliberate choice of a core heterocyclic scaffold is a cornerstone of modern medicinal chemistry, profoundly influencing a drug candidate's absorption,...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The deliberate choice of a core heterocyclic scaffold is a cornerstone of modern medicinal chemistry, profoundly influencing a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its target engagement. Among the most prevalent scaffolds, saturated six-membered heterocycles are frequently employed to impart desirable physicochemical properties and three-dimensional character. This guide provides a comprehensive, data-driven comparison of three key members of this class: oxane (tetrahydropyran), piperidine, and thiane (tetrahydrothiopyran). By understanding their distinct characteristics, researchers can make more informed decisions in the design of next-generation therapeutics.

Introduction: The Subtle Power of the Heteroatom

Heterocyclic scaffolds are ubiquitous in pharmaceuticals, with over half of all approved small-molecule drugs containing at least one such ring.[1] The introduction of a heteroatom—oxygen, nitrogen, or sulfur—into a carbocyclic ring dramatically alters its electronic and steric properties.[2] This substitution provides medicinal chemists with a powerful tool to modulate a molecule's polarity, hydrogen bonding capacity, metabolic stability, and overall conformation, all of which are critical for optimizing drug-like properties.[3] This guide will dissect the nuanced differences between oxane, piperidine, and thiane, offering a comparative analysis to guide scaffold selection in drug discovery programs.

Head-to-Head Comparison of Physicochemical Properties

The seemingly subtle change of a single atom in a six-membered ring—from carbon to oxygen, nitrogen, or sulfur—imparts significant and exploitable differences in a molecule's fundamental physicochemical properties. These differences can be strategically leveraged to fine-tune a compound's solubility, permeability, and target-binding interactions.

Table 1: Comparison of Core Physicochemical Properties

PropertyOxane (Tetrahydropyran)PiperidineThiane (Tetrahydrothiopyran)Key Considerations for Drug Design
Molecular Weight ( g/mol ) 86.1385.15102.2Thiane's higher molecular weight is a factor to consider in lead optimization.
Boiling Point (°C) 88[4]106140Reflects differences in intermolecular forces and polarity.
logP (Octanol/Water) 0.290.84[5]1.3Piperidine and especially thiane are more lipophilic than oxane, which can impact solubility and cell permeability.[6]
Dipole Moment (Debye) ~1.7~1.1~1.8Oxane and thiane are more polar than piperidine, which can influence interactions with biological targets and solubility.
Hydrogen Bond Acceptor Strength StrongModerate (N-H is a donor)WeakThe oxygen in oxane is a strong hydrogen bond acceptor, a key feature for target binding.[7] The sulfur in thiane is a weak hydrogen bond acceptor.[8]
Aqueous Solubility Miscible[9]MiscibleSlightly SolubleThe high miscibility of oxane and piperidine is advantageous for achieving good bioavailability.
Lipophilicity and Solubility: A Balancing Act

Lipophilicity, often quantified by the octanol-water partition coefficient (logP), is a critical parameter in drug design, influencing a compound's absorption, distribution, and potential for off-target hydrophobic interactions. As shown in Table 1, oxane is the most hydrophilic of the three scaffolds, while thiane is the most lipophilic. This trend is a direct consequence of the heteroatom's electronegativity and its influence on the molecule's overall polarity.

The higher lipophilicity of piperidine and thiane can be advantageous for crossing cell membranes, but it may also lead to lower aqueous solubility.[10] Conversely, the lower lipophilicity of oxane often translates to improved aqueous solubility, which can be beneficial for oral bioavailability.[7] The choice of scaffold can, therefore, be a strategic tool to modulate a compound's lipophilicity to achieve the desired balance between permeability and solubility.

Hydrogen Bonding Capacity: The Key to Target Engagement

The ability of a molecule to form hydrogen bonds is paramount for its interaction with biological targets. Here, the three scaffolds exhibit distinct differences. The oxygen atom in oxane is a strong hydrogen bond acceptor, a property frequently exploited to enhance binding affinity to target proteins.[7] Piperidine is unique in this comparison as its N-H group can act as a hydrogen bond donor, while the nitrogen atom itself is a moderate hydrogen bond acceptor. This dual functionality provides versatility in drug design. In contrast, the sulfur atom in thiane is a weak hydrogen bond acceptor, limiting its direct contribution to target binding through this type of interaction.[8]

Oxane Oxane (Strong H-bond Acceptor) Piperidine Piperidine (H-bond Donor/Acceptor) Target Biological Target Piperidine->Target H-bond Donation Thiane Thiane (Weak H-bond Acceptor) Target->Oxane Strong H-bond Target->Piperidine Moderate H-bond Target->Thiane Weak H-bond cluster_oxane Oxane Metabolism cluster_piperidine Piperidine Metabolism cluster_thiane Thiane Metabolism Oxane Oxane Derivative Metabolite_O Hydroxylated Metabolite Oxane->Metabolite_O CYP-mediated Oxidation Piperidine Piperidine Derivative Metabolite_N_Dealkyl N-dealkylated Metabolite Piperidine->Metabolite_N_Dealkyl N-dealkylation Metabolite_N_Oxid Oxidized Metabolite Piperidine->Metabolite_N_Oxid C-oxidation Thiane Thiane Derivative Metabolite_S_Ox Sulfoxide Thiane->Metabolite_S_Ox S-oxidation Metabolite_S_Diox Sulfone Metabolite_S_Ox->Metabolite_S_Diox Further Oxidation

Caption: Common metabolic pathways for oxane, piperidine, and thiane derivatives.

Experimental Protocol: In Vitro Liver Microsomal Stability Assay

To experimentally assess and compare the metabolic stability of compounds containing these different scaffolds, a liver microsomal stability assay is a standard high-throughput method.

Objective: To determine the rate of disappearance of a test compound when incubated with liver microsomes, which are rich in CYP enzymes.

Materials:

  • Pooled liver microsomes (human, rat, or other species of interest)

  • Test compounds (oxane, piperidine, and thiane analogues)

  • Phosphate buffer (100 mM, pH 7.4)

  • NADPH regenerating system

  • Positive control compounds (e.g., verapamil, testosterone)

  • Internal standard for LC-MS/MS analysis

  • Acetonitrile (for quenching the reaction)

Procedure:

  • Preparation: Prepare stock solutions of the test compounds and positive controls in a suitable organic solvent (e.g., DMSO).

  • Incubation Mixture: In a 96-well plate, combine the liver microsomes and phosphate buffer.

  • Pre-incubation: Pre-incubate the plate at 37°C for 10 minutes.

  • Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system and the test compound to the wells.

  • Time Points: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding ice-cold acetonitrile containing an internal standard.

  • Analysis: Centrifuge the plates to precipitate the proteins. Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound at each time point.

  • Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound versus time. The slope of the line gives the elimination rate constant (k). The in vitro half-life (t½) can be calculated using the formula: t½ = 0.693 / k.

Synthetic Accessibility: Practical Considerations in Scaffold Selection

The ease and cost-effectiveness of synthesizing a scaffold and its derivatives are crucial practical considerations in drug discovery.

  • Oxane (Tetrahydropyran): Tetrahydropyran derivatives can be readily synthesized through various methods, including the hydrogenation of dihydropyrans and Prins cyclization. [4]The synthesis of functionalized tetrahydropyrans is well-established in the literature. [4]* Piperidine: The synthesis of piperidine and its derivatives is extensively documented, with numerous methods available, such as the reduction of pyridines and various cyclization strategies. The commercial availability of a wide range of substituted piperidines makes it a highly accessible scaffold.

  • Thiane (Tetrahydrothiopyran): The synthesis of thiane derivatives often starts from the commercially available tetrahydrothiopyran-4-one. [1]Common routes involve the reduction of the ketone followed by functionalization of the resulting alcohol. [1]While synthetically accessible, the diversity of commercially available starting materials for thianes is somewhat less than for piperidines.

Start_O Dihydropyran Oxane Oxane Start_O->Oxane Hydrogenation Start_N Pyridine Piperidine Piperidine Start_N->Piperidine Reduction Start_S Tetrahydrothiopyran-4-one Thiane Thiane Start_S->Thiane Reduction & Functionalization

Caption: Common synthetic starting points for oxane, piperidine, and thiane scaffolds.

Conclusion: A Strategic Choice for Rational Drug Design

The selection of a saturated six-membered heterocyclic scaffold is a nuanced decision that requires careful consideration of the desired physicochemical and pharmacokinetic properties of the final drug candidate.

  • Oxane is an excellent choice when increased aqueous solubility and a strong hydrogen bond acceptor are desired. Its relatively lower lipophilicity can be advantageous for optimizing ADME properties. [7]* Piperidine offers a versatile scaffold with a basic nitrogen atom that can serve as both a hydrogen bond donor and acceptor, providing opportunities for diverse interactions with biological targets. Its synthetic accessibility is a significant practical advantage.

  • Thiane , while less commonly used, presents an opportunity to explore a more lipophilic chemical space. The potential for metabolism at the sulfur atom to form sulfoxides and sulfones can be a tool for modulating polarity and should be considered during the design process.

Ultimately, the optimal choice of scaffold will depend on the specific goals of the drug discovery program, the nature of the biological target, and the desired overall profile of the drug candidate. A thorough understanding of the distinct properties of oxane, piperidine, and thiane empowers medicinal chemists to make rational, data-driven decisions in the quest for novel and effective therapeutics.

References

  • Recent synthesis of thietanes. PMC. Available at: [Link].

  • Thione Derivatives as Medicinally Important Compounds. ResearchGate. Available at: [Link].

  • Green Synthetic Strategies and Pharmaceutical Applications of Thiazine and its Derivatives: An Updated Review. Bentham Science. Available at: [Link].

  • Drug-like Properties and Fraction Lipophilicity Index as a combined metric. PMC. Available at: [Link].

  • Lipophilicity Screening of Novel Drug-like Compounds and Comparison to cLogP. PMC. Available at: [Link].

  • Lipophilicity Descriptors: Understanding When to Use LogP & LogD. ACD/Labs. Available at: [Link].

  • Calculated Log P Values for the Investigated Compounds. ResearchGate. Available at: [Link].

  • Comparative Analysis of the Structure and Pharmacological Properties of Some Piperidines and Host–Guest Complexes of β-Cyclodextrin. MDPI. Available at: [Link].

  • Catalytic production of Tetrahydropyran (THP): A biomass- derived, economically competitive solvent with demonstrated use in. OSTI.gov. Available at: [Link].

  • The Chemistry and Pharmacology of Tetrahydropyridines: Part 2. Auctores Online. Available at: [Link].

  • (PDF) Tetrahydropyridine: A promising heterocycle for pharmacologically active molecules. ResearchGate. Available at: [Link].

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Safety & Regulatory Compliance

Safety

1-[3-(Aminomethyl)oxan-3-YL]ethan-1-OL proper disposal procedures

Handling complex organic molecules like 1-[3-(Aminomethyl)oxan-3-YL]ethan-1-OL requires a rigorous, scientifically grounded approach to laboratory safety and waste management. Because this compound features a unique stru...

Author: BenchChem Technical Support Team. Date: March 2026

Handling complex organic molecules like 1-[3-(Aminomethyl)oxan-3-YL]ethan-1-OL requires a rigorous, scientifically grounded approach to laboratory safety and waste management. Because this compound features a unique structural combination—a tetrahydropyran (oxan) ring, a nucleophilic aminomethyl group, and a polar hydroxyethyl group—its disposal cannot be treated with a generalized "organic waste" protocol.

To build a self-validating safety culture in your laboratory, you must understand the causality behind each operational step. This guide provides a comprehensive, step-by-step methodology for the safe handling, storage, and disposal of this specific amino alcohol, ensuring compliance with federal environmental and occupational health standards.

Mechanistic Safety & Hazard Causality

The dual functionality of 1-[3-(Aminomethyl)oxan-3-YL]ethan-1-OL dictates its hazard profile:

  • The Aminomethyl Group: Acts as a Lewis base. Amines are nucleophilic and can cause severe skin and eye irritation by disrupting cellular lipid bilayers. Furthermore, mixing this compound with strong acids will result in a highly exothermic salt-formation reaction.

  • The Hydroxyethyl Group: Increases the molecule's polarity and hydrogen-bonding capacity, making it highly miscible with other polar solvents but also susceptible to violent oxidation if exposed to strong oxidizing agents (e.g., peroxides, nitric acid).

Because of these properties, this compound must be managed under a strict as mandated by the OSHA Laboratory Standard[1].

SegregationLogic Chem 1-[3-(Aminomethyl)oxan-3-YL]ethan-1-OL (Amino Alcohol) Amine Amine Group (Basic/Nucleophilic) Chem->Amine Alcohol Hydroxyl Group (Polar/Reactive) Chem->Alcohol Acids Strong Acids (e.g., HCl, H2SO4) Amine->Acids Incompatible Oxidizers Strong Oxidizers (e.g., Peroxides) Alcohol->Oxidizers Incompatible Hazard1 Exothermic Salt Formation (Heat/Splashing) Acids->Hazard1 Hazard2 Oxidation/Combustion (Fire Risk) Oxidizers->Hazard2 Action Store in Dedicated Organic Base Cabinet Hazard1->Action Hazard2->Action

Mechanistic segregation logic for amino alcohols based on functional group reactivity.

Quantitative Operational & Disposal Parameters

Before initiating any disposal workflow, researchers must equip themselves with the correct Personal Protective Equipment (PPE) and select compatible containment materials. Amino alcohols require specific barrier protections to prevent dermal absorption[2].

ParameterSpecificationCausality / Rationale
Primary Hazard Class Organic Base / IrritantAminomethyl group imparts Lewis base characteristics.
Glove Material Nitrile (>4 mil) or NeopreneProtects against polar organic penetration and basicity[2].
Waste Container High-Density Polyethylene (HDPE)Prevents leaching; chemically inert to basic amino alcohols.
Storage Temp 15°C to 25°C (Ambient)Prevents thermal degradation and vapor pressure buildup.
Max Accumulation Time 90 Days (LQG) / 180 Days (SQG)Mandated by to prevent long-term degradation[3].

Step-by-Step Disposal Methodology

To ensure absolute safety, the disposal of 1-[3-(Aminomethyl)oxan-3-YL]ethan-1-OL must follow a self-validating protocol. This means each step includes a verification check before proceeding to the next.

Step 1: Waste Characterization & Segregation

  • Action: Identify the waste stream. Do not mix this compound with general organic waste if that waste contains halogenated solvents or acidic byproducts.

  • Validation: Use a pH test strip on a 1mL sample of the intended bulk waste mixture. If the pH drops below 7, acidic contaminants are present, and the amino alcohol must be kept in a separate, dedicated container to prevent exothermic reactions.

Step 2: Containment Transfer

  • Action: Perform all transfers inside a certified chemical fume hood to prevent inhalation of any volatile organic compounds (VOCs). Pour the chemical into a clearly designated High-Density Polyethylene (HDPE) container.

  • Validation: Visually inspect the HDPE container for micro-fractures or swelling before and 10 minutes after the transfer.

Step 3: RCRA-Compliant Labeling

  • Action: Affix a hazardous waste label immediately upon adding the first drop of waste. The label must explicitly state "Hazardous Waste - Organic Base (Amino Alcohol)" and include the full chemical name: 1-[3-(Aminomethyl)oxan-3-YL]ethan-1-OL.

  • Validation: Ensure the accumulation start date is clearly written to comply with the EPA's accumulation time limits[3].

Step 4: Decontamination of Source Vessels

  • Action: Empty glassware that contained the compound should be triple-rinsed with a compatible polar solvent (such as ethanol or acetone)[2].

  • Validation: The rinsate from this process must be collected and added to the hazardous waste container, not poured down the sink. Once triple-rinsed, the glassware can be washed via standard laboratory protocols.

Step 5: Storage and Final Hand-off

  • Action: Store the sealed waste container in a secondary containment tray within a dedicated flammable/corrosive storage cabinet, strictly away from oxidizing agents.

  • Validation: Schedule a pickup with your institution's licensed Environmental Health and Safety (EHS) contractor before the 90-day (Large Quantity Generator) or 180-day (Small Quantity Generator) limit expires[3].

DisposalWorkflow Start Generate Waste: 1-[3-(Aminomethyl)oxan-3-YL]ethan-1-OL Check Check pH & Compatibility (Ensure no acids/oxidizers) Start->Check Container Transfer to HDPE or Glass Waste Container Check->Container Verified Safe Label Apply RCRA-Compliant Label 'Hazardous Waste - Organic Base' Container->Label Store Store in Secondary Containment (<90/180 Days per EPA) Label->Store Dispose Transfer to Licensed EHS Contractor for Incineration Store->Dispose Scheduled Pickup

Standard operating procedure for the collection, storage, and disposal of amino alcohol waste.

Emergency Spill Response

In the event of an accidental spill of 1-[3-(Aminomethyl)oxan-3-YL]ethan-1-OL:

  • Isolate: Evacuate personnel from the immediate vicinity and lower the fume hood sash if the spill occurred inside one.

  • Neutralize & Absorb: Do not use combustible materials like sawdust. Use an inert, non-combustible absorbent material (e.g., vermiculite or sand) to contain the liquid. If the compound is in a highly basic aqueous solution, a mild, compatible neutralizing agent (like citric acid powder) can be applied carefully by trained personnel.

  • Collect: Sweep the absorbed mixture using non-sparking tools and place it into a solid hazardous waste container. Label it as "Spill Cleanup - Amino Alcohol" and contact EHS immediately.

References

  • 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Occupational Safety and Health Administration (OSHA).[Link]

  • 40 CFR Part 261 -- Identification and Listing of Hazardous Waste. Electronic Code of Federal Regulations (eCFR), Environmental Protection Agency (EPA).[Link]

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Handling

A Comprehensive Guide to Personal Protective Equipment for Handling 1-[3-(Aminomethyl)oxan-3-YL]ethan-1-OL

This guide provides a detailed operational and disposal plan, focusing on the appropriate Personal Protective Equipment (PPE) for handling 1-[3-(Aminomethyl)oxan-3-YL]ethan-1-OL. The principles outlined here are derived...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a detailed operational and disposal plan, focusing on the appropriate Personal Protective Equipment (PPE) for handling 1-[3-(Aminomethyl)oxan-3-YL]ethan-1-OL. The principles outlined here are derived from established safety protocols for primary alcohols, amines, and cyclic ethers.

Understanding the Hazards: A Causal Analysis

The molecular structure of 1-[3-(Aminomethyl)oxan-3-YL]ethan-1-OL suggests several potential hazards that inform our PPE selection. The presence of a primary amine group can cause skin and eye irritation, and may be harmful if inhaled or swallowed.[2][3] The primary alcohol functional group contributes to potential flammability and can also be an irritant.[4] Cyclic ethers, while varying in their hazard profiles, can also present risks. Therefore, a comprehensive PPE strategy is necessary to mitigate these potential dangers.

Operational Plan: A Step-by-Step Guide to Safe Handling

Engineering Controls: The First Line of Defense

Before any personal protective equipment is donned, engineering controls must be in place to minimize exposure.

  • Ventilation: All handling of 1-[3-(Aminomethyl)oxan-3-YL]ethan-1-OL should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[5][6] This is crucial to prevent the inhalation of any potential vapors or aerosols.

  • Emergency Equipment: An eyewash station and a safety shower must be readily accessible and in good working order in the immediate vicinity of the handling area.[7][8]

Personal Protective Equipment (PPE): Your Personal Shield

The following table summarizes the minimum required PPE for handling 1-[3-(Aminomethyl)oxan-3-YL]ethan-1-OL.

Body Part Personal Protective Equipment Specifications and Rationale
Eyes/Face Chemical Safety Goggles and Face ShieldGoggles provide a seal around the eyes to protect against splashes.[4] A face shield should be worn in conjunction with goggles when there is a significant risk of splashing.[4][9]
Hands Chemically Resistant GlovesNitrile or butyl rubber gloves are recommended for their resistance to a broad range of chemicals, including amines and alcohols.[4][9] Gloves should be inspected for any signs of degradation or puncture before each use.
Body Laboratory Coat or Chemical-Resistant ApronA flame-resistant lab coat that fastens securely is the minimum requirement. For larger quantities or tasks with a higher splash potential, a chemical-resistant apron over the lab coat is advised.[8][9]
Respiratory Air-Purifying Respirator with Organic Vapor CartridgesWhile a fume hood is the primary control, a respirator may be necessary for spill cleanup or if engineering controls are not sufficient to maintain exposure below acceptable limits.[2][7]
Feet Closed-Toed ShoesShoes should be made of a non-porous material to protect against spills.
Experimental Workflow: A Safety-First Approach

The following diagram illustrates the logical flow of operations when handling 1-[3-(Aminomethyl)oxan-3-YL]ethan-1-OL, integrating safety checkpoints at each stage.

experimental_workflow cluster_prep Preparation cluster_handling Chemical Handling cluster_cleanup Cleanup and Disposal prep_ppe Don Appropriate PPE verify_controls Verify Engineering Controls (Fume Hood, Eyewash, Shower) prep_ppe->verify_controls Pre-operational Checks weighing Weighing and Transfer verify_controls->weighing reaction Reaction Setup weighing->reaction workup Reaction Workup reaction->workup decontaminate Decontaminate Glassware workup->decontaminate dispose_waste Segregate and Dispose of Waste decontaminate->dispose_waste doff_ppe Doff PPE Correctly dispose_waste->doff_ppe

Caption: A flowchart illustrating the safe handling workflow for 1-[3-(Aminomethyl)oxan-3-YL]ethan-1-OL.

Disposal Plan: Responsible Stewardship

Chemical waste management is a critical component of laboratory safety and environmental responsibility. All waste containing 1-[3-(Aminomethyl)oxan-3-YL]ethan-1-OL must be treated as hazardous waste.

Waste Segregation and Collection
  • Designated Waste Container: Use a clearly labeled, leak-proof container for all liquid and solid waste contaminated with 1-[3-(Aminomethyl)oxan-3-YL]ethan-1-OL.[9] The container should be made of a material compatible with the chemical.

  • Labeling: The waste container must be labeled with "Hazardous Waste," the full chemical name "1-[3-(Aminomethyl)oxan-3-YL]ethan-1-OL," and any other information required by your institution's Environmental Health and Safety (EHS) department.[9]

  • No Mixing: Do not mix this waste stream with other incompatible waste types.[10]

Disposal Procedure
  • Licensed Disposal Service: The primary method for disposal is through your institution's EHS office or a licensed chemical waste disposal contractor.[9][11] Never pour chemical waste down the drain or dispose of it in regular trash.[9]

  • Empty Container Decontamination: Thoroughly rinse empty containers that held the chemical with a suitable solvent (e.g., ethanol or acetone).[9] The rinsate must be collected and disposed of as hazardous waste.[9][11] Once decontaminated and with the label defaced, the container can be disposed of according to institutional guidelines.[11]

The following decision tree provides a logical guide for the disposal of materials contaminated with 1-[3-(Aminomethyl)oxan-3-YL]ethan-1-OL.

disposal_decision_tree start Material Contaminated with 1-[3-(Aminomethyl)oxan-3-YL]ethan-1-OL is_liquid Is it a liquid or solid? start->is_liquid is_container Is it the original container? is_liquid->is_container Solid liquid_waste Collect in Labeled Liquid Hazardous Waste Container is_liquid->liquid_waste Liquid solid_waste Collect in Labeled Solid Hazardous Waste Container is_container->solid_waste No (e.g., gloves, paper towels) decontaminate Triple Rinse with Appropriate Solvent is_container->decontaminate Yes contact_ehs Contact EHS for Pickup liquid_waste->contact_ehs solid_waste->contact_ehs collect_rinsate Collect Rinsate as Hazardous Waste decontaminate->collect_rinsate dispose_container Deface Label and Dispose of Container as Non-Hazardous Waste collect_rinsate->dispose_container

Caption: A decision tree for the proper disposal of waste contaminated with 1-[3-(Aminomethyl)oxan-3-YL]ethan-1-OL.

By adhering to these rigorous safety and disposal protocols, researchers can confidently and responsibly advance their scientific endeavors while prioritizing the well-being of themselves, their colleagues, and the environment.

References

  • A.G. Layne, Inc. (2015, May 19). SAFETY DATA SHEET: Methanol. Retrieved from [Link]

  • United Petroleum. (n.d.). SAFETY DATA SHEET. Retrieved from [Link]

  • Hardy Diagnostics. (2006, August 21). MATERIAL SAFETY DATA SHEET: Methanol. Retrieved from [Link]

  • IQ Contender. (n.d.). What are the Health and Safety Guidelines for Using Amines? Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, September 12). Personal Protective Equipment. Retrieved from [Link]

  • IQ Contender. (n.d.). How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 1-(3-Aminophenyl)ethanol. PubChem Compound Database. Retrieved from [Link]

  • MCR Safety. (2025, April 8). Understanding Solvents and PPE for Chemical Safety. Retrieved from [Link]

  • SAMS Solutions. (2024, August 27). Protective Gear for Chemical Handling Must-Have Equipment. Retrieved from [Link]

  • Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]

  • University of Otago. (n.d.). Laboratory chemical waste disposal guidelines. Retrieved from [Link]

  • PubChemLite. (n.d.). 2-{[3-(aminomethyl)oxolan-3-yl]oxy}ethan-1-ol. Retrieved from [Link]

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